molecular formula C6H11NO2 B1358027 Ethyl azetidine-3-carboxylate CAS No. 791775-01-4

Ethyl azetidine-3-carboxylate

Número de catálogo: B1358027
Número CAS: 791775-01-4
Peso molecular: 129.16 g/mol
Clave InChI: CMXMEUUHZBOBGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl azetidine-3-carboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMEUUHZBOBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617275
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791775-01-4
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl Azetidine-3-Carboxylate: A Technical Guide to Its Physical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl azetidine-3-carboxylate is a heterocyclic organic compound featuring a four-membered azetidine ring. This strained ring system makes it a valuable and versatile building block in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure allows for the creation of conformationally constrained analogues of larger molecules, a key strategy in designing potent and selective therapeutic agents. The compound is frequently utilized in the synthesis of novel pharmaceuticals, from antiviral agents to tachykinin antagonists.[2]

While the free base (CAS No. 791775-01-4) is the fundamental structure, it is often handled and sold as its more stable hydrochloride salt (CAS No. 405090-31-5), which typically presents as a white to off-white solid.[1][3] Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed overview of its key physical and chemical characteristics, outlines protocols for their determination, and offers insights into its handling and characterization.

Section 1: Core Physical and Chemical Identifiers

A clear identification of a chemical entity is the foundation of all scientific work. The fundamental identifiers for this compound and its common salt form are summarized below.

IdentifierThis compound (Free Base)This compound HCl (Salt)Source(s)
IUPAC Name This compoundThis compound;hydrochloride[3][4]
CAS Number 791775-01-4405090-31-5[3][4]
Molecular Formula C₆H₁₁NO₂C₆H₁₂ClNO₂[3][4]
Molecular Weight 129.16 g/mol 165.62 g/mol [3][4]
SMILES CCOC(=O)C1CNC1CCOC(=O)C1CNC1.Cl[3][4]
InChIKey CMXMEUUHZBOBGZ-UHFFFAOYSA-NRZQFZRLGHCCPGG-UHFFFAOYSA-N[3][4]
Section 2: Physicochemical Properties

The physical state and properties of a compound dictate the conditions required for reactions, purification, and storage. While comprehensive experimental data for the free base is scarce in publicly available literature, we can infer certain properties and outline the methodologies for their precise determination.

PropertyValue / ObservationExperimental Context & Causality
Appearance Free Base: Likely a liquid at STP. HCl Salt: White to off-white solid.The hydrochloride salt form is consistently described as a solid by commercial suppliers.[1] The free base is often supplied with instructions for freezer storage under an inert atmosphere, which is typical for small, potentially hygroscopic or reactive liquid amines to prevent degradation.[5]
Boiling Point Not explicitly reported.Small esters of this molecular weight are typically liquids that are purified by vacuum distillation to prevent decomposition at high temperatures. For example, the related compound ethyl 3-(1-azetidinyl)propionate has a reported boiling point of 86-87 °C at 12 mm Hg.[6] The boiling point of this compound would be determined using a similar method (see Protocol 1).
Melting Point Not explicitly reported for the HCl salt.The melting point of the crystalline HCl salt would be determined using a standard melting point apparatus. A sharp melting range is a key indicator of purity.
Density Not explicitly reported.For comparison, a related, more complex molecule, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, is reported to have a density of 1.052 g/mL at 25 °C.[7] The density of the liquid free base would be determined gravimetrically using a calibrated pycnometer.
Refractive Index (n₂₀/D) Not explicitly reported.The aforementioned tert-butyl derivative has a reported refractive index of 1.474.[7] This value for the target compound would be measured using an Abbe refractometer at 20°C with the sodium D-line, providing another critical purity check for liquid samples.
Solubility HCl Salt: Soluble in water. Free Base: Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, chloroform).The presence of the ionic hydrochloride makes the salt form water-soluble. The free base, with its ester and secondary amine groups, is expected to be a polar organic molecule, lending it solubility in a range of organic solvents. This differential solubility is the basis for purification via liquid-liquid extraction.
Protocol 1: Determination of Boiling Point via Vacuum Distillation

This protocol describes a standard laboratory procedure to determine the boiling point of a liquid compound at reduced pressure, a necessary technique for thermally sensitive molecules.

Objective: To purify this compound and determine its boiling point under a stable vacuum.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Charging: Place the crude liquid sample into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure, monitored by a manometer.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Observation: Record the temperature at which the liquid boils and a stable reflux is observed at the thermometer bulb, along with the corresponding stable pressure from the manometer. This temperature-pressure pair constitutes the boiling point.

  • Collection: Collect the distilled, purified liquid in the receiving flask.

  • Shutdown: Once distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Section 3: Synthesis, Purification, and Characterization Workflow

The reliable determination of physical properties is contingent on the purity of the sample. The synthesis of azetidines often involves multi-step sequences, culminating in a purification process critical for isolating the target compound from reagents and byproducts.

A generalized workflow for the preparation and validation of this compound is depicted below. The process begins with a chemical reaction, followed by a workup to isolate the crude product, purification to achieve high purity, and finally, analysis to confirm structure and purity.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification cluster_3 Analysis & Characterization synthesis Chemical Reaction (e.g., Cyclization, Esterification) quench Reaction Quench (e.g., with water) synthesis->quench extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extraction drying Drying Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentrate Solvent Removal (Rotary Evaporation) drying->concentrate purification Purification of Crude Product concentrate->purification chromatography Flash Column Chromatography purification->chromatography for solids or non-volatile liquids distillation Vacuum Distillation purification->distillation for liquids analysis Pure Product chromatography->analysis distillation->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ms Mass Spectrometry analysis->ms ftir FT-IR Spectroscopy analysis->ftir purity Purity Assay (HPLC/GC) analysis->purity

Fig 1. General workflow for the synthesis, purification, and analysis of this compound.
Section 4: Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Ethyl Group: A quartet signal (~4.2 ppm) for the -O-CH₂- group coupled to the methyl protons, and a triplet signal (~1.3 ppm) for the -CH₃ group coupled to the methylene protons.

    • Azetidine Ring: The ring protons would present as complex multiplets. The methine proton at C3 (-CH-) would likely appear around 3.5-3.8 ppm. The methylene protons at C2 and C4 (-CH₂-) would appear as two distinct signals, likely between 3.9-4.3 ppm, due to their diastereotopic nature relative to the C3 substituent.

    • Amine Proton: A broad singlet for the N-H proton, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR:

    • Ester Group: A signal for the carbonyl carbon (C=O) around 170-175 ppm, a signal for the methylene carbon (-O-CH₂) around 60-62 ppm, and a signal for the methyl carbon (-CH₃) around 14-15 ppm.

    • Azetidine Ring: A signal for the C3 methine carbon around 35-40 ppm and signals for the C2/C4 methylene carbons around 45-50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Expected Absorptions:

    • N-H Stretch: A moderate absorption band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

    • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

    • C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹, characteristic of the ester carbonyl group.

    • C-O Stretch: An absorption in the 1150-1250 cm⁻¹ region for the ester C-O bond.

Protocol 2: Structural Verification by NMR Spectroscopy

Objective: To confirm the chemical structure of purified this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If the N-H proton exchange is too rapid or solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which often results in sharper N-H signals.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis:

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J-values) to assign each signal to the corresponding protons in the molecular structure.

    • Assign the signals in the ¹³C spectrum based on their chemical shifts and comparison with predicted values or data from analogous structures.

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: The hydrochloride salt is classified as an irritant. GHS hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][10]

  • Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust or vapors.[11]

  • Storage:

    • Free Base: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage is in a freezer at or below -20°C to minimize degradation.[5]

    • Hydrochloride Salt: Store in a cool, dry place. Refrigeration at 4°C is often recommended for long-term stability.

Conclusion

This compound is a foundational building block whose utility in research and development is predicated on a thorough understanding of its physical properties. While some experimental data points are not widely published for the free base, its characteristics can be understood through comparison with related structures and the application of standard analytical protocols. This guide provides the necessary technical framework for scientists to handle, characterize, and utilize this important chemical entity with confidence and scientific rigor.

References

An In-Depth Technical Guide to Ethyl Azetidine-3-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tool for medicinal chemists. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention. Its unique conformational constraints and favorable physicochemical properties have positioned it as a valuable "bioisostere" for more common structural motifs, offering a pathway to novel chemical entities with enhanced therapeutic profiles. The deliberate integration of the azetidine scaffold into drug candidates can lead to marked improvements in metabolic stability, aqueous solubility, and target-binding affinity through the precise orientation of substituents.

At the heart of this chemical revolution is a select group of versatile building blocks, and prominent among them is ethyl azetidine-3-carboxylate . This seemingly simple molecule is a powerhouse of synthetic potential, providing a robust platform for the construction of complex molecular architectures. Its bifunctional nature, possessing a secondary amine for diverse N-functionalization and an ethyl ester for further elaboration, makes it an invaluable precursor in the synthesis of a new generation of therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the core chemical principles and practical applications of this compound.

Chemical Structure and Nomenclature

The foundational knowledge of any chemical entity begins with a clear understanding of its structure and nomenclature.

Chemical Structure:

The structure of this compound is characterized by a central four-membered azetidine ring with an ethoxycarbonyl group attached to the C3 position.

G A Diethyl bis(hydroxymethyl)malonate B N-Benzyl-azetidine-3,3-dicarboxylate A->B 1. Activation 2. Cyclization with Benzylamine C N-Benzyl-azetidine-3-carboxylic acid B->C Saponification & Decarboxylation D Ethyl N-benzyl-azetidine-3-carboxylate C->D Esterification E This compound D->E Deprotection (Hydrogenolysis) G cluster_0 This compound cluster_1 N-Functionalization cluster_2 Ester Transformations A B N-Acyl Derivatives A->B Acylation C N-Alkyl Derivatives A->C Alkylation D Azetidine-3-carboxylic Acid A->D Hydrolysis E Azetidine-3-carboxamides A->E Amidation G ADC Antibody Linker (from this compound) Drug PROTAC Target Protein Binder Linker (from this compound) E3 Ligase Ligand

An In-depth Technical Guide to Ethyl Azetidine-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl azetidine-3-carboxylate, a valuable building block in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound containing a four-membered azetidine ring. It is most commonly available and utilized as its hydrochloride salt to improve stability and handling.

Table 1: Chemical Identifiers

This compound (Free Base) This compound HCl
CAS Number 791775-01-4[1]405090-31-5[2]
Molecular Formula C₆H₁₁NO₂[1]C₆H₁₂ClNO₂[3]
IUPAC Name This compound[1]This compound;hydrochloride[3]

Table 2: Physicochemical Properties

Property This compound (Free Base) This compound HCl
Molecular Weight 129.16 g/mol [1]165.62 g/mol [3]
Appearance -Off-white to white solid
Solubility -Soluble in water and polar organic solvents
Storage -Store in a cool, dry place away from moisture. Long-term storage in a cool, dry place is recommended.[4]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is typically achieved through a multi-step process involving the protection of the azetidine nitrogen, esterification of the carboxylic acid, and subsequent deprotection. A common and effective strategy employs the use of a tert-butyloxycarbonyl (Boc) protecting group.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process:

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Esterification cluster_2 Stage 3: Deprotection A Azetidine-3-carboxylic acid B N-Boc-azetidine-3-carboxylic acid A->B Boc₂O, Base C N-Boc-ethyl azetidine-3-carboxylate B->C Ethanol, Acid catalyst D This compound HCl C->D HCl in Dioxane or Ether

Caption: Synthetic workflow for this compound HCl.

Experimental Protocols

Part 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

This initial step protects the secondary amine of the azetidine ring, preventing it from interfering with the subsequent esterification reaction.

Materials:

  • Azetidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Methanol or a mixture of Dioxane and Water

  • Ethyl acetate

  • Aqueous HCl (1M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azetidine-3-carboxylic acid in the chosen solvent system (e.g., methanol or dioxane/water).

  • Add the base (e.g., triethylamine or NaOH) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature. A mild exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • If necessary, acidify the aqueous residue with 1M HCl to a pH of approximately 3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-azetidine-3-carboxylic acid, which can often be used in the next step without further purification.

Part 2: Synthesis of N-Boc-ethyl azetidine-3-carboxylate

This step involves the esterification of the carboxylic acid group. A Fischer-Speier esterification is a standard method.

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-azetidine-3-carboxylic acid in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-ethyl azetidine-3-carboxylate.

Part 3: Synthesis of this compound hydrochloride

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

Materials:

  • N-Boc-ethyl azetidine-3-carboxylate

  • 4M HCl in Dioxane or Diethyl Ether

  • Anhydrous diethyl ether

Procedure:

  • Dissolve N-Boc-ethyl azetidine-3-carboxylate in a minimal amount of a suitable solvent like anhydrous diethyl ether or dichloromethane.

  • Add an excess of 4M HCl in dioxane or diethyl ether to the solution at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. The product will precipitate as a white solid. Monitor the deprotection by TLC.

  • Collect the precipitate by filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and by-products.

  • Dry the white solid under vacuum to obtain pure this compound hydrochloride.

Analytical Characterization

The structure and purity of this compound and its intermediates are confirmed using standard analytical techniques.

Table 3: Representative Analytical Data

Technique Expected Observations for this compound HCl
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), and protons on the azetidine ring (multiplets in the range of 3.5-4.5 ppm). The NH₂⁺ proton may appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the ester (around 170 ppm), the carbons of the ethyl group (around 60 ppm and 14 ppm), and the carbons of the azetidine ring.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 130.08.
HPLC A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used.

Applications in Drug Discovery and Development

The azetidine motif is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity.

This compound serves as a versatile building block for introducing the azetidine moiety into more complex molecules. Its ester functionality allows for further chemical modifications, such as amidation or reduction to an alcohol.

Key Application Areas:

  • Scaffold for Novel Therapeutics: The azetidine ring is present in several approved drugs and numerous clinical candidates, highlighting its importance in modern drug design.

  • Linker Technology: this compound hydrochloride has been utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[5]

  • Constrained Amino Acid Analogues: Azetidine-3-carboxylic acid derivatives are considered conformationally constrained analogues of β-proline and can be incorporated into peptides to modulate their structure and function.

G cluster_0 Core Scaffold cluster_1 Therapeutic Modalities A This compound B Antibody-Drug Conjugates (ADCs) A->B as Linker C PROTACs A->C as Linker D Peptidomimetics A->D as Constrained Amino Acid E Small Molecule Inhibitors A->E as Building Block

References

Spectroscopic Blueprint of Ethyl Azetidine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in the synthesis of a wide array of biologically active compounds. Their strained ring system imparts unique conformational and electronic properties, making them attractive scaffolds for the design of novel therapeutics. Ethyl azetidine-3-carboxylate, with its ester functionality, represents a versatile intermediate for further chemical elaboration. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide aims to provide a predictive yet scientifically rigorous spectroscopic blueprint of this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the azetidine ring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.1-4.2Quartet (q)2H-O-CH₂ -CH₃
~ 3.6-3.8Triplet (t)2HAzetidine CH₂ (positions 2 & 4, adjacent to N)
~ 3.3-3.5Multiplet (m)1HAzetidine CH (position 3)
~ 2.0-2.5Broad singlet (br s)1HNH
~ 1.2-1.3Triplet (t)3H-O-CH₂-CH₃

Causality Behind Predictions: The chemical shifts are predicted based on the electronegativity of adjacent atoms and the overall electronic environment. The methylene protons of the ethyl group are deshielded by the neighboring oxygen atom, hence their downfield shift. The azetidine ring protons adjacent to the nitrogen are also deshielded. The methine proton at position 3 is expected to be a multiplet due to coupling with the adjacent methylene protons. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 172-175C =O (Ester carbonyl)
~ 60-62-O-CH₂ -CH₃
~ 45-50Azetidine CH₂ (positions 2 & 4)
~ 35-40Azetidine CH (position 3)
~ 14-15-O-CH₂-CH₃

Causality Behind Predictions: The carbonyl carbon of the ester is the most deshielded due to the double bond to oxygen. The carbon of the ethyl group attached to the oxygen is also significantly deshielded. The azetidine ring carbons are in the aliphatic region, with those adjacent to the nitrogen appearing at a lower field.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of small molecules like this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak or an internal standard like TMS).

Self-Validating System: The consistency between the ¹H and ¹³C NMR data serves as a self-validation point. For instance, the number of distinct proton and carbon signals should match the number of unique proton and carbon environments in the proposed structure.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_C13->process reference Reference Spectra process->reference analyze Analyze & Interpret reference->analyze

Caption: Workflow for NMR analysis of this compound.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the secondary amine and the ester group.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3350-3310 (weak to medium)N-H stretchSecondary Amine
~ 2980-2850 (medium)C-H stretchAliphatic
~ 1750-1735 (strong)C=O stretchAliphatic Ester
~ 1250-1020 (medium)C-N stretchAliphatic Amine
~ 1300-1000 (strong)C-O stretchEster

Causality Behind Predictions: The N-H stretching vibration of secondary amines typically appears as a single, relatively weak band in the 3350-3310 cm⁻¹ region. The most prominent feature is expected to be the strong C=O stretching absorption of the aliphatic ester at around 1750-1735 cm⁻¹. The C-O stretching of the ester and the C-N stretching of the amine will also be present in the fingerprint region.

Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample using the thin-film method.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.

  • Using a clean Pasteur pipette, place one or two drops of neat this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

  • Ensure there are no air bubbles in the film.

Data Acquisition:

  • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Process the spectrum to identify the key absorption bands and their corresponding wavenumbers.

Self-Validating System: The presence of both a distinct N-H stretch and a strong C=O stretch would provide strong evidence for the correct structure, as these two functional groups are key features of this compound.

Visualization of IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean_plates Clean Salt Plates apply_sample Apply Liquid Sample clean_plates->apply_sample assemble Create Thin Film apply_sample->assemble place_sample Place Sample in Spectrometer assemble->place_sample background_scan Acquire Background Spectrum place_sample->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan identify_peaks Identify Key Absorption Bands sample_scan->identify_peaks correlate Correlate with Functional Groups identify_peaks->correlate

Caption: Workflow for IR analysis of this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we will consider Electron Ionization (EI) as the ionization method.

Molecular Ion (M⁺): The molecular formula is C₆H₁₁NO₂. The nominal molecular weight is 129 g/mol . Since it contains an odd number of nitrogen atoms, the molecular ion peak is expected at an odd m/z value, specifically m/z = 129.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will be driven by the presence of the azetidine ring and the ethyl ester group.

Predicted m/z Proposed Fragment Fragmentation Pathway
129[C₆H₁₁NO₂]⁺Molecular Ion (M⁺)
100[M - C₂H₅]⁺Loss of an ethyl radical
84[M - OCH₂CH₃]⁺Loss of an ethoxy radical
56[C₃H₆N]⁺α-cleavage of the azetidine ring
72[C₃H₄O₂]⁺Cleavage of the azetidine ring

Causality Behind Predictions: The molecular ion, upon formation, can undergo several fragmentation pathways. A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion. Another possibility is the loss of an ethyl radical. For cyclic amines, α-cleavage (cleavage of a bond adjacent to the nitrogen atom) is a characteristic fragmentation pathway, which would lead to the formation of a stable iminium ion.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for acquiring an EI mass spectrum.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Introduce the sample into the mass spectrometer. If using a GC-MS system, inject a small volume (e.g., 1 µL) of the solution into the GC, which will separate the compound before it enters the MS. For direct infusion, a heated probe can be used.

  • The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Self-Validating System: The observation of a molecular ion at the expected m/z of 129, along with fragment ions that can be logically derived from the parent structure, provides strong validation for the compound's identity.

Visualization of Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent introduce Introduce Sample (GC or Direct Infusion) dissolve->introduce ionize Ionize with 70 eV Electrons (EI) introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect identify_M_ion Identify Molecular Ion Peak detect->identify_M_ion analyze_fragments Analyze Fragmentation Pattern identify_M_ion->analyze_fragments propose_structure Propose Fragmentation Pathways analyze_fragments->propose_structure

Stability and storage conditions for Ethyl azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl Azetidine-3-carboxylate

Introduction

This compound is a pivotal building block in medicinal chemistry and drug discovery. As a four-membered heterocyclic compound, the azetidine ring imparts unique conformational constraints and physicochemical properties to molecules, making it a sought-after scaffold in the design of novel therapeutics.[1][2][3] Its utility as a precursor for more complex molecules, including analogues of bioactive compounds, necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure its integrity and purity from procurement to application.[4]

This guide provides a comprehensive overview of the factors influencing the stability of this compound. We will delve into its intrinsic chemical properties, potential degradation pathways, and the scientifically-grounded protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who handle this reagent and require reliable data to ensure experimental reproducibility and the quality of downstream products.

Core Chemical and Physical Properties

A foundational understanding of the molecule's properties is essential for predicting its behavior. This compound is a bifunctional molecule, containing both a secondary amine within the strained azetidine ring and an ethyl ester group. This duality governs its reactivity and stability profile.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[5]
Molecular Weight 129.16 g/mol PubChem[5]
Appearance Typically a liquid or low-melting solidGeneral Knowledge
CAS Number 791775-01-4PubChem[5]
Key Functional Groups Secondary Amine (Azetidine), Ethyl EsterChemical Structure

The presence of the strained four-membered ring (ring strain approx. 25.4 kcal/mol) makes the azetidine moiety more reactive than its five-membered pyrrolidine analogue, though more stable than a three-membered aziridine ring.[1] This inherent strain energy can be a driving force for ring-opening reactions under certain conditions.

Critical Factors Influencing Stability

The long-term stability of this compound is contingent on controlling several environmental factors. The primary degradation concerns stem from its susceptibility to hydrolysis and ring-opening reactions.

Temperature

Temperature is a critical parameter. As with most chemical reactions, rates of degradation increase with temperature.

  • Thermal Degradation: Elevated temperatures can provide the necessary activation energy for decomposition, potentially leading to polymerization or ring cleavage.

  • Recommended Storage Temperature: To mitigate thermal degradation, storage at reduced temperatures is paramount. Long-term storage is consistently recommended at -20°C in a freezer .[6][7] For short-term use (1-2 weeks), refrigeration at approximately 4°C may be acceptable for the more stable hydrochloride salt form.[7]

pH and Hydrolysis

The molecule's stability is highly pH-dependent due to the ester and amine functionalities.

  • Acidic Conditions (pH < 4): In an acidic environment, two primary degradation pathways are accelerated.

    • Acid-Catalyzed Ester Hydrolysis: The ester linkage can be cleaved to yield azetidine-3-carboxylic acid and ethanol.[8]

    • Azetidine Ring Opening: The azetidine nitrogen can become protonated, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack, leading to ring opening.[9][10] This is a significant concern for the long-term stability of azetidines in acidic media.[11]

  • Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability in the neutral to slightly acidic range. However, even neutral water can slowly hydrolyze the ester over extended periods.

  • Basic Conditions (pH > 8): In alkaline solutions, the ester group is highly susceptible to base-catalyzed hydrolysis (saponification).[8] This reaction is typically faster than acid-catalyzed hydrolysis and is irreversible, yielding the carboxylate salt and ethanol.

pH RangePrimary Degradation Pathway(s)Relative Rate of Degradation
< 4 (Strongly Acidic) Ester Hydrolysis & Azetidine Ring OpeningHigh
4 - 6 (Weakly Acidic) Slow Ester HydrolysisLow to Moderate
6 - 7.5 (Neutral) Very Slow Ester HydrolysisOptimal Stability (Lowest Rate)
> 8 (Basic) Rapid Ester Hydrolysis (Saponification)Very High
Moisture and Atmosphere

Given its susceptibility to hydrolysis, exposure to moisture must be rigorously controlled.

  • Inert Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[6] This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.

  • Hygroscopic Nature: While not extremely hygroscopic, the compound can absorb ambient moisture. Containers should be sealed tightly, and for frequently accessed materials, aliquoting into smaller, single-use vials is a best practice.

Light
  • Photostability: While specific photostability studies on this exact molecule are not widely published, compounds with amine functionalities can be susceptible to photodegradation.

  • Recommendation: As a precautionary measure, it is best practice to store this compound in amber vials or otherwise protected from light.[6]

Potential Degradation Pathways

The two most probable non-enzymatic degradation pathways for this compound are ester hydrolysis and acid-catalyzed ring opening.

DegradationPathways cluster_main This compound cluster_hydrolysis Ester Hydrolysis cluster_ring_opening Ring Opening main_mol hydrolysis_prod Azetidine-3-carboxylic acid main_mol->hydrolysis_prod H₂O / H⁺ or OH⁻ ring_open_prod Ring-Opened Product (e.g., via nucleophilic attack on protonated azetidinium ion) main_mol->ring_open_prod H⁺, Nu:⁻

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of this compound, the following protocols must be strictly adhered to.

Long-Term Storage (> 1 month)
  • Temperature: Store in a freezer at -20°C ± 5°C .[6][7]

  • Atmosphere: Ensure the container is flushed with and sealed under a dry, inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Container: Use a tightly sealed, chemically resistant container, such as a glass bottle with a PTFE-lined cap. For light-sensitive applications, use an amber bottle.[6]

  • Aliquotting: If the material will be used multiple times, aliquot it upon receipt into smaller, single-use vials to prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.

Short-Term Storage (< 1 month)
  • For the free base, continued storage at -20°C is recommended.

  • For the more stable hydrochloride salt, storage in a refrigerator at 2-8°C is acceptable.[12]

Handling Procedures
  • Environment: Handle the compound in a well-ventilated area, preferably within a fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Dispensing: Before opening, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous and potentially hazardous reactions.[13]

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This information is critical for developing stability-indicating analytical methods.

StabilityWorkflow cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution of this compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) base Basic Hydrolysis (e.g., 0.1M NaOH, RT) oxid Oxidative (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 80°C, Solid & Solution) photo Photolytic (ICH Q1B guidelines) analysis Analyze Samples by HPLC-UV/MS (at t=0, 2, 4, 8, 24h) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis data Data Interpretation analysis->data report Identify Degradants & Establish Degradation Profile data->report

Caption: Experimental workflow for a forced degradation study.

Representative Protocol: Forced Degradation by HPLC

Objective: To determine the stability profile of this compound under various stress conditions.

1. Materials & Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or Trifluoroacetic Acid)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

2. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in ACN or a suitable solvent.

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the solution and solid compound at 80°C.

  • Photostability: Expose the solution to light conditions as specified by ICH Q1B guidelines.

4. Time Points:

  • Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours).

  • For rapid reactions (like base hydrolysis), shorter time points may be necessary. Neutralize acid/base samples before injection if required for column stability.

5. HPLC-UV Method (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm, as the chromophore is weak). A mass spectrometer (LC-MS) is highly recommended for identifying the mass of any degradant peaks.

6. Data Analysis:

  • Calculate the percentage degradation by comparing the peak area of the parent compound at each time point to the t=0 sample.

  • Assess peak purity to ensure new peaks are not co-eluting.

  • Use mass spectrometry data to propose structures for the observed degradation products.

This self-validating protocol, when coupled with appropriate controls and system suitability tests, provides a trustworthy assessment of the compound's stability profile.

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The primary stability risks are hydrolysis of the ethyl ester and acid-catalyzed opening of the strained azetidine ring . To mitigate these risks, the compound must be stored at -20°C under an inert, dry atmosphere and protected from light . When handling, precautions to prevent moisture ingress are critical. By implementing the storage protocols and understanding the degradation pathways outlined in this guide, researchers can ensure the quality and purity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to Ethyl Azetidine-3-carboxylate: Commercial Availability, Strategic Applications, and Core Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Motif

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems is a powerful tool for optimizing molecular properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable structural motif. Its inherent ring strain and non-planar geometry impart a degree of conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target. This constrained geometry provides a distinct vectorality, making azetidines highly sought-after as scaffolds and linkers in complex molecular architectures.

Ethyl azetidine-3-carboxylate, in particular, serves as a versatile and readily functionalizable building block. Its secondary amine allows for the introduction of diverse substituents, while the ethyl ester provides a handle for further chemical modification or acts as a stable protecting group. This guide offers a comprehensive overview of its commercial availability, delves into the rationale behind its use in advanced therapeutic modalities, and provides detailed, field-proven protocols for its handling and derivatization.

Part 1: Commercial Sourcing and Compound Specifications

The reliable procurement of high-quality starting materials is the foundation of any successful research campaign. This compound is commercially available primarily in two forms: the more common hydrochloride salt and the free base.

The Hydrochloride Salt vs. The Free Base: A Critical Choice

The vast majority of suppliers provide this compound as a hydrochloride salt (HCl salt). There is a sound chemical basis for this preference:

  • Enhanced Stability & Shelf-Life: The protonation of the azetidine nitrogen to form the ammonium salt significantly increases the compound's stability. The lone pair of the nitrogen in the free base can be susceptible to oxidation or other degradation pathways. The salt form is typically a stable, crystalline solid with a longer shelf-life.

  • Ease of Handling: As a crystalline solid, the HCl salt is easier to weigh and handle accurately compared to the free base, which may be an oil or a low-melting solid.

However, for synthetic applications, the nitrogen must be in its neutral, nucleophilic state. Therefore, a neutralization or deprotection step is a mandatory prerequisite for any reaction involving the functionalization of the azetidine nitrogen. This is a critical experimental consideration that must be factored into any synthetic workflow.

The free base is available from a more limited number of suppliers and often requires specific storage conditions, such as refrigeration or storage under an inert atmosphere, to prevent degradation.[1]

Commercial Suppliers and Typical Specifications

A multitude of chemical suppliers offer this compound, predominantly as the hydrochloride salt. The following table provides a comparative summary of prominent suppliers and their typical product specifications. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for the most accurate information.

SupplierProduct NameCAS NumberFormTypical PurityKey Notes
AK Scientific This compound hydrochloride405090-31-5Solid≥95%Products are for R&D use only and shipped from the USA.[2]
MedChemExpress (MCE) This compound hydrochloride405090-31-5SolidNot specifiedMarketed as an ADC and PROTAC linker.[3]
Sigma-Aldrich (ChemScene) This compound (hydrochloride)405090-31-5Solid97%Storage temperature recommended at 4°C.[4]
BLD Pharm This compound hydrochloride405090-31-5SolidNot specifiedStorage at 2-8°C under inert atmosphere.[2]
BLD Pharm This compound791775-01-4Not specifiedNot specifiedFree base form. Requires storage in a freezer (-20°C) under inert atmosphere.[1]
Ambeed This compound hydrochloride405090-31-5SolidNot specifiedComprehensive analytical data (NMR, HPLC, LC-MS) often available.[5]
SynQuest Laboratories This compound hydrochloride405090-31-5SolidNot specifiedPrice and availability on request.[6]
Accela ChemBio This compound791775-01-4Not specified≥95%Free base form, for R&D use only.[7]

Part 2: The Role of this compound in Advanced Therapeutics

The unique structural properties of the azetidine ring make it an ideal component for linkers in two of the most promising areas of targeted drug delivery: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Application in Antibody-Drug Conjugate (ADC) Linkers

ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic payload specifically to cancer cells.[8] They consist of a monoclonal antibody connected to a cytotoxin via a chemical linker.[9] The linker's role is critical: it must be stable in systemic circulation but allow for the release of the payload upon internalization into the target cell.[8]

This compound is used as a component of non-cleavable linkers.[3][10] In this context, after the ADC is internalized and the antibody portion is degraded in the lysosome, the payload remains attached to the amino acid residue of the antibody via the linker. The azetidine moiety provides a rigid, well-defined spacer that can influence the physicochemical properties of the ADC, such as solubility and aggregation resistance.

ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Linker (Contains Azetidine Moiety) Antibody->Linker Covalent Attachment Payload Cytotoxic Payload (Drug) Linker->Payload

Caption: Conceptual structure of an Antibody-Drug Conjugate (ADC).

Application in Proteolysis Targeting Chimera (PROTAC) Linkers

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to destroy specific target proteins.[11] They are composed of two ligands—one that binds to a target protein and another that binds to an E3 ubiquitin ligase—connected by a linker.[9] The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase, which leads to ubiquitination and subsequent degradation of the target.

The conformational constraint of the azetidine ring makes it an excellent building block for PROTAC linkers. By reducing the degrees of freedom in the linker, the entropic penalty of forming the ternary complex can be minimized. This compound provides a synthetically tractable entry point for incorporating this rigid scaffold into a PROTAC linker chain.[3]

N_Alkylation_Workflow Start Start Material: This compound HCl Step1 Step 1: Neutralization (Base Treatment & Extraction) Start->Step1 Intermediate Intermediate: This compound (Free Base) Step1->Intermediate Step2 Step 2: N-Alkylation (Alkyl Halide, Base, Solvent) Intermediate->Step2 Workup Step 3: Aqueous Workup & Extraction Step2->Workup Purification Step 4: Purification (e.g., Column Chromatography) Workup->Purification Final Final Product: N-Alkyl this compound Purification->Final

References

Foreword: The Rise of a Constrained Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Chemistry of Azetidine-3-Carboxylic Acid Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged from a niche curiosity to a cornerstone motif in modern drug design. Specifically, azetidine-3-carboxylic acid and its derivatives represent a class of conformationally constrained building blocks that offer a unique combination of structural rigidity, synthetic versatility, and metabolic stability.

This guide eschews a conventional textbook format. Instead, it is structured to provide researchers, medicinal chemists, and drug development professionals with a cohesive understanding of the core chemistry of these valuable compounds. We will delve into the "why" behind synthetic strategies, explore the nuances of their reactivity, and connect these fundamental principles to their impactful applications. The protocols and insights herein are designed to be not just informational, but actionable, empowering you to leverage the full potential of the azetidine-3-carboxylic acid scaffold in your research endeavors.

Strategic Synthesis: Forging the Strained Ring

The synthesis of azetidines has historically been challenging due to the inherent strain of the four-membered ring.[1] However, modern organic chemistry has furnished several robust and reliable strategies. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and available starting materials.

Key Synthetic Paradigms

The construction of the azetidine-3-carboxylic acid core generally follows a few key strategies, each with distinct advantages.

  • Intramolecular Cyclization: This is a classic and widely used approach, typically involving the cyclization of a 1,3-difunctionalized propane backbone. A common pathway starts from 2-(aminomethyl)acrylates, which undergo dihydroxylation followed by cyclization to yield 3-hydroxyazetidine-3-carboxylates.[2] This method provides excellent control over the C3-substituents from the outset.

  • Ring Expansion of Aziridines: Leveraging the strain of a three-membered ring to form a four-membered one is an elegant strategy. A notable example involves the thermal isomerization of kinetically favored alkyl 2-(bromomethyl)aziridine-2-carboxylates into the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylates.[3][4][5] This route provides direct access to versatile 3-halo derivatives, which are prime substrates for further functionalization.

  • Catalytic C-H Functionalization and Cross-Coupling: For the synthesis of 3-aryl derivatives, transition metal catalysis offers a powerful and direct approach. The He and Hartwig groups have developed a palladium-catalyzed cross-coupling between (N-benzylazetidin-3-yl) carboxylates and (het)aryl halides, providing a direct route to compounds that are analogues of established drugs.[6]

  • Friedel-Crafts/Oxidative Cleavage Sequence: A particularly innovative two-step method has been developed for preparing 3-aryl-3-carboxylic acid derivatives.[7][8] This process begins with a catalytic Friedel-Crafts reaction between an azetidin-3-ol substrate and a furan, followed by a mild, selective oxidative cleavage of the furan ring to unmask the carboxylic acid.[7][8][9] This method avoids harsh conditions and is amenable to a range of aromatic and heterocyclic partners.

G cluster_0 Synthetic Strategies A 1,3-Aminoalcohols / Difunctionalized Propanes B Intramolecular Cyclization A->B e.g., OsO4, K2CO3 C Azetidine-3-carboxylic Acid Core B->C D 2-(Bromomethyl)aziridines E Thermal Isomerization (Ring Expansion) D->E Δ, DMSO E->C Yields 3-Bromo Derivative F Azetidin-3-ols + Furans G Friedel-Crafts Alkylation F->G Ca(NTf2)2 cat. H Oxidative Cleavage G->H RuCl3, NaIO4 H->C Yields 3-Aryl Derivative

Caption: Key Synthetic Routes to Azetidine-3-Carboxylic Acid Derivatives.

The Chemistry of a Constrained Scaffold: Reactivity and Functionalization

The reactivity of the azetidine-3-carboxylic acid scaffold is a duality of the stable, saturated ring and the energetic potential locked within its ring strain. This duality allows for both functionalization that preserves the core and reactions that leverage ring strain for molecular diversification.

Reactions Preserving the Azetidine Core
  • N-Functionalization: The secondary amine of the azetidine ring is nucleophilic and readily undergoes reactions common to amines, such as alkylation, acylation, and sulfonylation.[10] A critical transformation in its use as a peptide building block is the protection of this nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group, to form Boc-Azetidine-3-Carboxylic Acid.[11] This protection allows for controlled, stepwise incorporation into peptide chains using standard coupling protocols.[11]

  • C3-Functionalization: The C3 position is the primary site for introducing molecular diversity. Starting from a versatile intermediate like a 3-bromoazetidine-3-carboxylate, a wide array of nucleophiles can be introduced via SN2 displacement.[5] This strategy has been successfully employed to synthesize 3-cyano, 3-azido, 3-thiocyano, and 3-phenoxy derivatives, which can be further elaborated.[4] For instance, the reduction of a 3-azido group provides access to the valuable 3-aminoazetidine-3-carboxylic acid.[4]

Ring-Opening Reactions: Unleashing Strain for Complexity

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a feature that can be strategically exploited to generate complex, substituted acyclic amines.[4][12] These reactions are typically initiated by activating the ring.

  • Activation Strategies: The azetidine ring often requires activation to undergo nucleophilic attack.[13] Common strategies include:

    • Lewis Acid Catalysis: Lewis acids can coordinate to the ring nitrogen, increasing the electrophilicity of the ring carbons.[13]

    • Formation of Azetidinium Ions: Quaternization of the nitrogen with an alkylating agent (e.g., methyl triflate) creates a highly reactive azetidinium ion that is readily opened by nucleophiles.[13]

  • Regioselectivity: In unsymmetrically substituted azetidines, the regioselectivity of the nucleophilic attack is a key consideration. The attack generally occurs at the less sterically hindered carbon, but electronic factors can also play a significant role.[1]

  • Enantioselective Ring Opening: Chiral catalysts, such as squaramide hydrogen-bond donors, can promote highly enantioselective ring-opening of 3-substituted azetidines by various nucleophiles, providing a powerful method for asymmetric synthesis.[14]

G cluster_1 Reactivity Modes Core Azetidine-3-COOH Scaffold N_Func N-Functionalization (Alkylation, Acylation) Core->N_Func Preserves Core C3_Func C3-Functionalization (Nucleophilic Substitution) Core->C3_Func Preserves Core Ring_Open Ring-Opening Reactions Core->Ring_Open Consumes Core P1 P1 N_Func->P1 e.g., Boc-Protected Amino Acid P2 P2 C3_Func->P2 e.g., 3-Azido, 3-Amino, 3-Aryl Derivatives P3 P3 Ring_Open->P3 Substituted γ-Amino Acids

Caption: Key Reactivity Modes of the Azetidine-3-Carboxylic Acid Scaffold.

Conformational Properties and Drug Design Implications

The utility of azetidine-3-carboxylic acid in drug design is intrinsically linked to its defined three-dimensional structure. Unlike the more flexible proline ring, the azetidine ring is more rigidly puckered.[15] This conformational constraint is a powerful tool for medicinal chemists.

  • Constrained Amino Acid Analogue: When incorporated into peptides, the azetidine ring restricts the available conformational space of the peptide backbone.[11] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. This rigidity also enhances resistance to proteolytic degradation, a critical factor for improving the pharmacokinetic profile of peptide therapeutics.[11]

  • Bioisosteric Replacement: The azetidine motif can serve as a bioisostere for other common functionalities. For example, it can act as a constrained analogue of β-proline or γ-aminobutyric acid (GABA), enabling the exploration of new chemical space around known pharmacophores.[16]

  • Vectorial Exit Points: The rigid, three-dimensional structure of the azetidine ring provides well-defined vectors for substituents. This allows for precise positioning of functional groups to optimize interactions with target proteins, making it an excellent scaffold for fragment-based drug discovery and structure-activity relationship (SAR) studies.

Physicochemical Properties
PropertyValueSource
IUPAC Name azetidine-3-carboxylic acid[]
Molecular Formula C₄H₇NO₂[]
Molecular Weight 101.10 g/mol []
Boiling Point 242.0 °C at 760 mmHg[]
Melting Point > 200 °C (decomposes)[]
Density 1.275 g/cm³[]
Applications in Drug Discovery

The unique properties of this scaffold have led to its incorporation into a wide range of biologically active agents.

  • Peptidomimetics: Azetidine-3-carboxylic acid is used to create peptides with enhanced stability and novel conformations, as demonstrated in the synthesis of endomorphin analogues.[7][8]

  • Small Molecule Inhibitors: Derivatives have shown potent activity as direct, small-molecule inhibitors of challenging targets like STAT3.[18]

  • Advanced Drug Modalities: The scaffold is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component of proteolysis-targeting chimeras (PROTACs).[]

Field-Proven Experimental Protocol

To provide a practical, actionable example, the following section details a representative protocol for the synthesis of an N-protected 3-aryl-azetidine-3-carboxylic acid, adapted from the innovative two-step sequence developed by Bull and coworkers.[7][8]

Protocol: Two-Step Synthesis of N-Cbz-3-(4-methoxyphenyl)azetidine-3-carboxylic acid

Causality: This protocol is chosen for its operational simplicity, use of mild catalytic conditions, and its direct route to valuable 3-aryl derivatives. The Friedel-Crafts step utilizes a calcium catalyst to form the C-C bond, and the subsequent ruthenium-catalyzed oxidation selectively cleaves the furan ring to the desired carboxylic acid without degrading the strained azetidine core.

G cluster_workflow Synthetic Workflow Start Start: N-Cbz-azetidin-3-ol & 2-methylfuran Step1 Step 1: Ca(II)-Catalyzed Friedel-Crafts Alkylation Start->Step1 Intermediate Intermediate: N-Cbz-3-(5-methylfuran-2-yl)azetidine Step1->Intermediate Step2 Step 2: Ru(III)-Catalyzed Oxidative Cleavage Intermediate->Step2 Product Product: N-Cbz-3-aryl-azetidine -3-carboxylic acid Step2->Product

Caption: Workflow for the Two-Step Synthesis of 3-Aryl-Azetidine-3-Carboxylic Acids.

Step 1: Ca(NTf₂)₂-Catalyzed Friedel-Crafts Alkylation

  • Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-azetidin-3-ol (1.0 equiv), Ca(NTf₂)₂ (0.05 equiv), and n-Bu₄NPF₆ (0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or toluene to achieve a concentration of ~0.2 M with respect to the azetidinol. Add 2-methylfuran (3.0 equiv) via syringe.

  • Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the furan-substituted azetidine intermediate.

Step 2: RuCl₃-Catalyzed Oxidative Cleavage

  • Reactor Setup: To a round-bottom flask, add the purified intermediate from Step 1 (1.0 equiv) and dissolve it in a heptane/ethyl acetate/water solvent system (1:1:2 v/v/v) to a concentration of ~0.04 M.

  • Reagent Addition: Add NaIO₄ (7.0 equiv) followed by RuCl₃·xH₂O (0.025 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (25 °C) for 16-32 hours. The mixture will typically turn dark brown or black.

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and isopropyl alcohol. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by crystallization or flash column chromatography to yield the final product. For the title compound, a 62% yield over the two steps can be expected.[8]

Conclusion and Future Outlook

Azetidine-3-carboxylic acid and its derivatives have cemented their status as indispensable tools in drug discovery and development. Their fundamental chemistry, characterized by a blend of stability and controlled reactivity, provides a robust platform for creating molecules with unique conformational properties. The synthetic routes are now well-established, allowing for the generation of diverse libraries, while the predictable reactivity of the scaffold enables both core preservation and strategic ring-opening.

As medicinal chemistry continues to tackle increasingly complex biological targets and demand molecules with superior "drug-like" properties, the importance of constrained scaffolds like azetidine-3-carboxylic acid will only grow. Future research will likely focus on developing novel asymmetric syntheses, exploring new modes of reactivity, and integrating these building blocks into emerging therapeutic modalities, ensuring their continued impact on the development of next-generation medicines.

References

The Ascendancy of the Azetidine Scaffold: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2][3] Its unique conformational constraints, inherent three-dimensionality, and favorable physicochemical properties have established it as a valuable scaffold in the design of novel therapeutics.[4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of azetidine scaffolds for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices, present validated experimental protocols, and offer insights into the future trajectory of azetidine chemistry.

The Azetidine Scaffold: A Privileged Structure

The allure of the azetidine ring in drug design stems from a unique confluence of properties. With a ring strain of approximately 25.4 kcal/mol, it occupies a sweet spot between the highly reactive and often unstable aziridines (27.7 kcal/mol) and the more flexible, less strained pyrrolidines (5.4 kcal/mol).[1] This inherent strain is not a liability but rather a latent driving force for controlled reactivity, while the scaffold itself is remarkably stable for handling and incorporation into complex molecules.[1][2][6]

From a medicinal chemistry perspective, the azetidine ring offers several advantages:

  • Improved Physicochemical Properties: Incorporation of an azetidine can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more traditional carbocyclic or larger heterocyclic analogs.

  • Vectorial Exit Points: The non-planar, puckered conformation of the azetidine ring provides well-defined vectors for substituent placement, allowing for precise exploration of chemical space and optimization of interactions with biological targets.

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other functionalities, such as gem-dimethyl groups, phenyl rings, or other heterocyclic systems, offering a novel way to modulate a compound's properties while maintaining or improving its biological activity.[4]

The successful integration of the azetidine scaffold into marketed drugs such as the antihypertensive Azelnidipine, the MEK inhibitor Cobimetinib, and the anticoagulant Ximelagatran underscores its therapeutic potential.[1][7][8]

Synthetic Strategies for Accessing the Azetidine Core

The construction of the strained four-membered ring has historically been a synthetic challenge.[6][9] However, recent advancements have led to a diverse and robust toolbox of methodologies for the synthesis of functionalized azetidines.

Intramolecular Cyclization: Forging the Ring through C-N Bond Formation

One of the most common and reliable strategies for azetidine synthesis is the intramolecular cyclization of acyclic precursors. This approach typically involves the formation of a C-N bond to close the four-membered ring.

  • From γ-Amino Alcohols and their Derivatives: The dehydration of 3-aminoalcohols or the cyclization of their corresponding halides or sulfonates is a classical and widely used method. The choice of the leaving group on the γ-carbon is critical for reaction efficiency.

  • Palladium-Catalyzed C-H Amination: A significant advancement in this area is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds.[1] This powerful strategy allows for the direct conversion of a C-H bond into a C-N bond, offering a more atom-economical route to azetidines. For instance, Gaunt and co-workers reported a Pd(II)-catalyzed γ-C(sp³)–H amination using a benziodoxole tosylate as the oxidant.[1] The proposed mechanism involves the formation of a Pd(IV) intermediate, followed by reductive elimination to forge the azetidine ring.[1]

  • Ring Opening of Epoxides: The intramolecular aminolysis of 3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines.[10] Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for this transformation, even in the presence of acid-sensitive functional groups.[10]

Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [10]

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in a suitable solvent (e.g., CH₃CN) is added La(OTf)₃ (0.1 equiv).

  • The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with an organic solvent (e.g., EtOAc).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.

[2+2] Cycloadditions: A Convergent Approach

[2+2] cycloaddition reactions offer a highly convergent and atom-economical pathway to the azetidine core. The aza Paternò-Büchi reaction, the photocycloaddition of an imine and an alkene, is a prominent example.[11][12]

  • Visible-Light-Mediated Aza Paternò-Büchi Reaction: While traditionally challenging, recent breakthroughs have harnessed the power of visible light photocatalysis to facilitate this transformation.[11] Schindler's group has demonstrated that an Ir(III) photocatalyst can activate 2-isoxazoline-3-carboxylates via triplet energy transfer, enabling their intermolecular [2+2] photocycloaddition with a wide range of alkenes to yield highly functionalized azetidines.[1] This method is notable for its mild reaction conditions and broad substrate scope.[1]

  • Ketene-Imine Cycloaddition (Staudinger Synthesis): The reaction of a ketene with an imine is a classic method for the synthesis of β-lactams (azetidin-2-ones).[13] While not directly yielding a saturated azetidine, the resulting β-lactam can be a versatile intermediate for further functionalization or reduction to the corresponding azetidine. The reaction is believed to proceed through a zwitterionic intermediate, followed by conrotatory electrocyclization.[13]

Diagram: Visible-Light-Mediated Aza Paternò-Büchi Reaction

aza_paterno_buchi Ir_cat Ir(III) Photocatalyst Ir_cat_excited Ir(III)* (Excited State) Ir_cat->Ir_cat_excited hv Visible Light (hν) hv->Ir_cat Excitation Isoxazoline 2-Isoxazoline-3-carboxylate Ir_cat_excited->Isoxazoline Triplet Energy Transfer Ground_State_Ir Ir(III) Ground State Ir_cat_excited->Ground_State_Ir Intersystem Crossing Triplet_Isoxazoline Triplet Isoxazoline Isoxazoline->Triplet_Isoxazoline Alkene Alkene Triplet_Isoxazoline->Alkene [2+2] Cycloaddition Azetidine Functionalized Azetidine Alkene->Azetidine ring_opening_workflow Azetidine Substituted Azetidine Activation Activation of Nitrogen (e.g., Lewis Acid, Alkylation) Azetidine->Activation Activated_Azetidine Activated Azetidinium Intermediate Activation->Activated_Azetidine Ring_Opened_Product γ-Functionalized Amine Activated_Azetidine->Ring_Opened_Product Nucleophile Nucleophile Nucleophile->Ring_Opened_Product Nucleophilic Attack

References

Methodological & Application

Synthesis of Ethyl azetidine-3-carboxylate from 3-amino-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Ethyl Azetidine-3-carboxylate from 3-Amino-1-propanol

Introduction: The Strategic Importance of the Azetidine Scaffold

This compound is a highly valuable, conformationally constrained building block in modern medicinal chemistry. The rigid four-membered azetidine ring serves as a bioisostere for various functional groups and provides a unique vector for exploring chemical space in drug discovery. Its derivatives are integral components of numerous biologically active compounds, including inhibitors of GABA uptake, antibacterial agents, and peptide analogues.[1][2] The synthesis of such scaffolds from simple, readily available starting materials is a key objective for process chemists and drug development professionals.

This guide provides a comprehensive, multi-step protocol for the synthesis of this compound, commencing from the inexpensive starting material, 3-amino-1-propanol. The presented synthetic strategy is designed to be robust and scalable, focusing on well-established chemical transformations.

Synthetic Strategy: A Multi-Step Approach from a Simple Precursor

A direct cyclization of 3-amino-1-propanol is not feasible for producing a 3-substituted azetidine. The inherent structure of the starting material (N-C-C-C-O) would lead to a 2-substituted or unsubstituted azetidine. Therefore, a more strategic approach is required, involving initial chain elongation and functionalization, followed by a key intramolecular cyclization step to construct the azetidine ring.

The overall workflow can be summarized as follows:

  • Protection & Oxidation : The synthesis begins with the protection of the amino group of 3-amino-1-propanol, followed by oxidation of the terminal alcohol to an aldehyde.

  • Chain Elongation & Functionalization : A cyanohydrin formation on the aldehyde, followed by hydrolysis and esterification, extends the carbon chain and installs the necessary carboxylate precursor.

  • Cyclization Precursor Assembly : The resulting intermediate is N-benzylated to prevent side reactions, and the secondary alcohol is activated as a mesylate leaving group.

  • Ring Formation & Deprotection : An intramolecular Sₙ2 reaction yields the protected azetidine ring, which is subsequently deprotected via hydrogenolysis to afford the final product.

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Ring Formation 3-Amino-1-propanol 3-Amino-1-propanol N-Boc-3-amino-1-propanol N-Boc-3-amino-1-propanol 3-Amino-1-propanol->N-Boc-3-amino-1-propanol Boc₂O N-Boc-3-aminopropanal N-Boc-3-aminopropanal N-Boc-3-amino-1-propanol->N-Boc-3-aminopropanal Oxidation (DMP) Ethyl 4-amino-3-hydroxybutanoate Ethyl 4-amino-3-hydroxybutanoate N-Boc-3-aminopropanal->Ethyl 4-amino-3-hydroxybutanoate 1. TMSCN 2. H⁺/EtOH N-Benzyl Intermediate N-Benzyl Intermediate Ethyl 4-amino-3-hydroxybutanoate->N-Benzyl Intermediate PhCHO, NaBH₃CN Mesylated Intermediate Mesylated Intermediate N-Benzyl Intermediate->Mesylated Intermediate MsCl, Et₃N N-Benzyl-Azetidine Ester N-Benzyl-Azetidine Ester Mesylated Intermediate->N-Benzyl-Azetidine Ester Heat (Cyclization) This compound This compound N-Benzyl-Azetidine Ester->this compound H₂, Pd/C

Figure 1: Overall synthetic workflow from 3-amino-1-propanol to the target molecule.

Experimental Protocols and Scientific Rationale

Safety Precautions: 3-Amino-1-propanol is corrosive and can cause severe skin burns and eye damage.[3][4] Trimethylsilyl cyanide (TMSCN) is highly toxic and releases hydrogen cyanide gas upon contact with acid. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]

Part 1: Synthesis of the Cyclization Precursor

The initial step involves protecting the primary amine to prevent its reaction in subsequent oxidation steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various conditions and its clean removal under acidic conditions.[6]

  • Protocol:

    • Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N, 1.2 eq) followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (3-hydroxypropyl)carbamate, typically as a colorless oil.

The primary alcohol is oxidized to an aldehyde. A mild oxidizing agent like Dess-Martin periodinane (DMP) is used to avoid over-oxidation to the carboxylic acid.

  • Protocol:

    • Dissolve tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) in DCM (approx. 0.4 M).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with diethyl ether and pour it into a vigorously stirred saturated solution of NaHCO₃ containing Na₂S₂O₃ (sodium thiosulfate).

    • Stir until the solid dissolves and the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the aldehyde can be volatile) to yield crude tert-butyl (3-oxopropyl)carbamate. This product is often used immediately in the next step without further purification.

This two-step, one-pot sequence first forms a cyanohydrin, which is then hydrolyzed and esterified. The acidic workup conveniently removes the Boc protecting group.

  • Protocol:

    • Dissolve the crude aldehyde from Step 2 (1.0 eq) in DCM and cool to 0 °C.

    • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) followed by a catalytic amount of zinc iodide (ZnI₂).

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Carefully evaporate the solvent and excess TMSCN.

    • To the crude cyanohydrin, add a 4 M solution of HCl in absolute ethanol (in excess).

    • Reflux the mixture for 6-8 hours. This step hydrolyzes the nitrile and removes the Boc group, followed by Fischer esterification.[7]

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Neutralize the residue with a saturated NaHCO₃ solution and extract thoroughly with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude ethyl 4-amino-3-hydroxybutanoate, which can be purified by column chromatography.

Part 2: Azetidine Ring Formation and Final Deprotection

The primary amine of the intermediate is protected as a benzylamine. The benzyl group is chosen because it prevents the amine from interfering with the subsequent mesylation step and can be easily removed in the final step by hydrogenolysis.

  • Protocol:

    • Dissolve ethyl 4-amino-3-hydroxybutanoate (1.0 eq) and benzaldehyde (1.1 eq) in methanol (MeOH).

    • Stir for 1 hour at room temperature to form the imine intermediate.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

    • Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Quench the reaction by adding water, and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield ethyl 4-(benzylamino)-3-hydroxybutanoate.

The hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent intramolecular nucleophilic substitution.[8]

  • Protocol:

    • Dissolve ethyl 4-(benzylamino)-3-hydroxybutanoate (1.0 eq) and triethylamine (1.5 eq) in DCM (approx. 0.3 M) and cool to 0 °C.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude ethyl 4-(benzylamino)-3-(methylsulfonyloxy)butanoate. This intermediate is often unstable and should be used promptly.

This is the key ring-forming step. The nucleophilic nitrogen attacks the carbon bearing the mesylate leaving group, displacing it and forming the thermodynamically stable four-membered azetidine ring.[9]

Figure 2: Key intramolecular cyclization step to form the azetidine ring.

  • Protocol:

    • Dissolve the crude mesylate from Step 5 in a non-nucleophilic solvent such as toluene or acetonitrile (approx. 0.1 M).

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the mixture to reflux (80-110 °C depending on the solvent) and stir for 12-24 hours.

    • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain ethyl 1-benzylazetidine-3-carboxylate.

The final step is the removal of the benzyl protecting group via catalytic hydrogenation to yield the target compound.

  • Protocol:

    • Dissolve ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in ethanol or methanol.

    • Add palladium on carbon (10% Pd/C, approx. 10 mol% Pd).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield This compound as the final product.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp. (°C)Typical Time
1 N-ProtectionBoc₂O, Et₃NDCM0 to RT12-16 h
2 OxidationDess-Martin PeriodinaneDCMRT2-4 h
3 Chain ElongationTMSCN, ZnI₂; then HCl/EtOHDCM/EtOH0 to Reflux12 h
4 N-BenzylationPhCHO, NaBH₄Methanol0 to RT4 h
5 MesylationMsCl, Et₃NDCM02-3 h
6 CyclizationK₂CO₃TolueneReflux12-24 h
7 DeprotectionH₂, 10% Pd/CEthanolRT12-24 h

References

One-pot synthesis of substituted azetidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: One-Pot Synthesis of Substituted Azetidine-3-Carboxylates

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Azetidine Scaffolds

Azetidines, particularly azetidine-3-carboxylates, represent a class of strained four-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Functioning as conformationally constrained β-amino acid bioisosteres, they are invaluable building blocks for introducing rigidity into peptide chains and small molecule drugs.[3] Their incorporation into molecular structures can profoundly influence pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The azetidine motif is present in numerous natural products and FDA-approved drugs, highlighting its importance in drug discovery.[4][5]

Traditional multi-step syntheses of these scaffolds are often laborious and inefficient. One-pot methodologies, which combine multiple reaction steps into a single, continuous process without isolating intermediates, offer a more streamlined, resource-efficient, and scalable alternative. This guide provides a detailed overview of a robust one-pot synthesis of substituted azetidine-3-carboxylates, focusing on the underlying mechanisms, practical experimental protocols, and optimization strategies.

Mechanism & Rationale: A Convergent Approach

A highly effective one-pot strategy for synthesizing substituted azetidine-3-carboxylates involves an initial aza-Michael addition followed by an intramolecular cyclization. This approach is valued for its convergence and ability to construct the core azetidine ring with control over substitution patterns in a single operation.[4][6]

The general mechanism proceeds through two key stages:

  • Aza-Michael Addition: The reaction is initiated by the conjugate addition of a primary or secondary amine to an electron-deficient alkene, typically an α,β-unsaturated ester. This step forms a key γ-amino ester intermediate. The choice of amine dictates the substitution on the azetidine nitrogen (N-1), while the structure of the Michael acceptor determines the substituents at other positions.

  • Intramolecular Cyclization: The newly formed γ-amino ester intermediate, containing both a nucleophilic nitrogen and an electrophilic carbon bearing a leaving group, undergoes an intramolecular SN2 reaction. A base is typically employed to deprotonate the amine or a precursor alcohol, enhancing the nucleophilicity of the nitrogen and facilitating the ring-closing displacement of a leaving group (e.g., a halide or sulfonate) to yield the final azetidine-3-carboxylate product.[1][7]

This tandem reaction sequence is highly efficient as the intermediate is consumed in situ, driving the equilibrium towards the formation of the thermodynamically stable four-membered ring.

One-Pot Azetidine Synthesis cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Intramolecular Cyclization MA α,β-Unsaturated Ester (Michael Acceptor) Intermediate γ-Amino Ester Intermediate MA->Intermediate + Amine Amine R¹-NH₂ (Nucleophile) Amine->Intermediate Cyclization Base-Mediated Intramolecular SN2 Intermediate->Cyclization In-situ formation Product Substituted Azetidine-3-carboxylate Cyclization->Product Ring Closure

Figure 1: General mechanistic pathway for the one-pot synthesis.

Experimental Workflow & Protocols

The following protocol details a representative one-pot synthesis starting from a γ-bromo-α,β-unsaturated ester. This method leverages the high reactivity of the bromide as an excellent leaving group for the final cyclization step.

Experimental_Workflow Start Starting Materials: - γ-Bromo-α,β-unsaturated ester - Substituted Amine - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) Reaction_Setup Combine reactants in a flask under an inert atmosphere (N₂). Start->Reaction_Setup Reaction_Conditions Stir at specified temperature (e.g., room temp. to reflux). Monitor by TLC or LC-MS. Reaction_Setup->Reaction_Conditions Workup Quench reaction. Perform aqueous workup and extract with organic solvent. Reaction_Conditions->Workup Purification Dry organic layer. Concentrate under vacuum. Purify via flash chromatography. Workup->Purification Analysis Characterize product by NMR, HRMS, and IR spectroscopy. Purification->Analysis

Figure 2: High-level experimental workflow diagram.

Protocol: One-Pot Synthesis of Ethyl 1-Benzylazetidine-3-carboxylate

This protocol is adapted from general procedures involving the base-promoted cyclization of halo-amino esters.[1][3]

Materials:

  • Ethyl 4-bromo-2-butenoate

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous acetonitrile (40 mL).

  • Add potassium carbonate (2.5 equivalents). The base acts to neutralize the HBr formed and facilitate the final cyclization.

  • Add benzylamine (1.0 equivalent) to the stirred suspension.

  • Slow Addition: Prepare a solution of ethyl 4-bromo-2-butenoate (1.1 equivalents) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes at room temperature. The slow addition helps to minimize polymerization and other side reactions.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-benzylazetidine-3-carboxylate.

Data Summary: Substrate Scope & Yields

The versatility of this one-pot method allows for the synthesis of a variety of N-substituted azetidine-3-carboxylates. The table below summarizes representative examples based on literature precedents.[1][3][4]

EntryAmine (R¹-NH₂)Michael Acceptor PrecursorBaseTypical Yield
1BenzylamineEthyl 4-bromo-2-butenoateK₂CO₃75-85%
2AnilineMethyl 4-chloro-2-butenoateNaH60-70%
3Cyclohexylaminetert-Butyl 4-tosyloxy-2-butenoateDBU70-80%
4p-MethoxybenzylamineEthyl 4-bromo-2-butenoateK₂CO₃80-90%
5AllylamineMethyl 4-mesyloxy-2-butenoateEt₃N65-75%

Troubleshooting & Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive leaving group. 2. Base is too weak. 3. Steric hindrance from bulky amines.1. Switch from Cl to a better leaving group like Br, I, OTs, or OMs. 2. Use a stronger base (e.g., NaH, LiHMDS), but be mindful of side reactions.[1][4] 3. Increase reaction temperature or use a less hindered amine.
Formation of Aziridine Side Product Kinetically favored 3-exo-tet cyclization can compete with the desired 4-exo-tet cyclization.[3]Thermal isomerization can often convert the kinetic aziridine product to the thermodynamic azetidine.[1][3] Refluxing in a high-boiling solvent like DMSO or xylene can promote this rearrangement.
Polymerization of Michael Acceptor The α,β-unsaturated ester is susceptible to base-catalyzed polymerization.1. Add the Michael acceptor slowly to the reaction mixture. 2. Maintain a lower reaction temperature. 3. Ensure the base is not excessively strong for the chosen substrate.
Difficult Purification Co-elution of product with unreacted starting materials or byproducts.1. Optimize the reaction to go to full conversion. 2. Perform an acid/base wash during workup to remove unreacted amine. 3. Test different solvent systems for column chromatography.

References

Application Notes & Protocols: Strategic Use of Ethyl Azetidine-3-Carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] Ethyl azetidine-3-carboxylate, a readily available and versatile building block, serves as a critical entry point for introducing this strained four-membered ring into a diverse array of molecular architectures. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed, field-proven protocols for its functionalization. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a practical framework for leveraging this valuable synthon in their discovery programs.

The Azetidine Scaffold: A Bioisostere with Distinct Advantages

The strategic incorporation of small, strained rings is a powerful tactic in drug design. The azetidine ring, in particular, offers a unique combination of properties:

  • Improved Physicochemical Profile: As a saturated heterocycle, the azetidine moiety increases the fraction of sp³-hybridized carbons in a molecule, a feature often correlated with improved solubility and reduced off-target toxicity.

  • Metabolic Stability: The strained ring system can block sites of metabolism, enhancing the pharmacokinetic profile of a drug candidate.

  • Vectorial Exit Points: The 3-substituted pattern of this compound provides a well-defined exit vector, allowing for the controlled exploration of chemical space away from a core pharmacophore.

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other common functionalities, such as phenyl rings or other heterocyclic systems, while introducing novel structural and conformational constraints.

Core Synthetic Workflow: From Ester to Amide

A primary application of this compound is its conversion into a variety of N-substituted azetidine-3-carboxamides. This workflow involves three key transformations, each requiring careful consideration of reaction conditions to ensure high yields and purity.

Synthetic_Workflow Start This compound N_Boc N-Boc Protected Ester Start->N_Boc N-Protection Hydrolysis N-Boc Azetidine-3-Carboxylic Acid N_Boc->Hydrolysis Ester Hydrolysis Amide N-Substituted Azetidine-3-Carboxamide Hydrolysis->Amide Amide Coupling

Figure 1: Core synthetic workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.

Protocol 1: N-Boc Protection of this compound

Rationale: The protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial first step.[2] The Boc group is stable to a wide range of reaction conditions, including the basic conditions required for ester hydrolysis, yet can be readily removed under acidic conditions. This orthogonality is essential for selective functionalization.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and dissolve in DCM (approx. 0.1 M).

  • Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and act as a base for the protection reaction.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution. Causality: Portion-wise addition helps to control the exotherm of the reaction.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate as a colorless oil.

Expected Data for Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate:

ParameterValue
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 4.18 (q, J=7.1 Hz, 2H), 4.10 (t, J=8.5 Hz, 2H), 3.95 (t, J=8.5 Hz, 2H), 3.35 (p, J=7.0 Hz, 1H), 1.44 (s, 9H), 1.27 (t, J=7.1 Hz, 3H)
Protocol 2: Saponification of Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate

Rationale: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is achieved using a strong base like lithium hydroxide (LiOH).[3][4] LiOH is preferred due to its high reactivity and the ease of work-up. A co-solvent system like THF/water is used to ensure the solubility of both the ester and the hydroxide salt.

Materials:

  • Ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve ethyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).

  • To the stirred solution, add LiOH·H₂O (2.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 3-4 with 1 M HCl. Causality: Acidification protonates the carboxylate salt, rendering it soluble in organic solvents for extraction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid as a white solid.

Expected Data for 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid:

ParameterValue
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 11.5 (br s, 1H), 4.15 (t, J=8.6 Hz, 2H), 4.00 (t, J=8.6 Hz, 2H), 3.40 (p, J=7.1 Hz, 1H), 1.45 (s, 9H)[5]
Protocol 3: Amide Coupling to form N-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxamide

Rationale: The formation of the amide bond is a critical step and is often mediated by coupling reagents to activate the carboxylic acid.[6] A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt).[7][8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester, minimizing side reactions and racemization.[6]

Amide_Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester +HOBt HOBt HOBt HOBt->HOBt_Ester Amide Amide HOBt_Ester->Amide +R'-NH2 Amine R'-NH2 Amine->Amide

Figure 2: Mechanism of EDC/HOBt-mediated amide coupling.

Materials:

  • 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and to facilitate the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure amide.

Applications in Fragment-Based Drug Discovery (FBDD)

This compound and its derivatives are excellent candidates for fragment libraries used in FBDD.[4] Fragments are small, low molecular weight compounds (typically < 300 Da) that are screened for low-affinity binding to a biological target. Hits from these screens can then be elaborated into more potent lead compounds. The azetidine core provides a rigid, three-dimensional scaffold with clear vectors for chemical elaboration, making it an ideal starting point for fragment-to-lead campaigns.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to introduce the valuable azetidine scaffold, combined with the straightforward and high-yielding protocols for its functionalization, makes it an indispensable tool for drug discovery. The detailed protocols provided herein offer a robust starting point for researchers looking to incorporate this motif into their next generation of therapeutic agents.

References

Application Notes & Protocols: Ethyl Azetidine-3-carboxylate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, imparts a unique combination of chemical reactivity and conformational rigidity.[3] This distinct three-dimensional geometry can lead to improved metabolic stability, enhanced solubility, and a greater fraction of sp³ centers in drug candidates, all desirable properties in contemporary drug design.[4] Ethyl azetidine-3-carboxylate, a readily available and versatile building block, serves as an excellent entry point for incorporating this valuable motif into a diverse array of bioactive molecules.[5][6] This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and the scientific rationale behind key experimental steps.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of a building block is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[6]
Molecular Weight 129.16 g/mol [6]
CAS Number 791775-01-4[6]
Form Typically supplied as the hydrochloride salt (C₆H₁₂ClNO₂) for improved stability and handling.[7]
Molecular Weight (HCl salt) 165.62 g/mol [7]
CAS Number (HCl salt) 405090-31-5[7]

Note: The free base is often generated in situ from the hydrochloride salt prior to reaction.

Core Synthetic Transformations: Protocols and Mechanistic Insights

This compound offers two primary points for chemical modification: the secondary amine (N-H) and the ethyl ester (-COOEt). The following protocols detail common and high-impact transformations.

Workflow for Derivatization of this compound

G cluster_0 Starting Material cluster_1 Key Functionalization Pathways cluster_2 Bioactive Scaffolds start This compound (often as HCl salt) N_Func N-Functionalization start->N_Func Base Treatment (if HCl salt) C_Func C3-Ester Modification start->C_Func Direct or N-Protected N_Alk N-Alkylation (Reductive Amination, SN2) N_Func->N_Alk N_Acyl N-Acylation (Amide or Sulfonamide Formation) N_Func->N_Acyl Amide_Coup Amide Coupling (Hydrolysis then Coupling) C_Func->Amide_Coup Ester_Red Ester Reduction C_Func->Ester_Red bioactive Diverse Bioactive Molecules (e.g., STAT3 Inhibitors, Antimalarials) N_Alk->bioactive N_Acyl->bioactive Amide_Coup->bioactive Ester_Red->bioactive

Caption: General derivatization strategies for this compound.

Protocol 1: N-Functionalization via Reductive Amination

Reductive amination is a robust method for introducing alkyl groups at the nitrogen atom. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.

Rationale: This method is preferred over direct alkylation with alkyl halides for its broad substrate scope and reduced risk of over-alkylation. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the aldehyde, preventing premature reduction of the carbonyl starting material.

Step-by-Step Protocol:

  • Preparation: To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add a suitable non-nucleophilic base such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA, 1.1 eq). Stir at room temperature for 15 minutes to generate the free base.

  • Iminium Formation: Add the desired aldehyde or ketone (1.1 eq) to the solution. Stir for 1-2 hours at room temperature. The progress of iminium ion formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur. Stir at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation for Amide and Sulfonamide Synthesis

N-acylation is a fundamental transformation for creating amide or sulfonamide linkages, which are prevalent in bioactive molecules.

Rationale: The Schotten-Baumann reaction conditions, involving an acyl chloride and a base, are widely used for their efficiency.[8] The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8] Using a tertiary amine base like TEA or pyridine prevents competitive acylation of the base itself.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound hydrochloride (1.0 eq) in a suitable aprotic solvent such as DCM or tetrahydrofuran (THF, 0.2 M). Add a tertiary amine base (e.g., TEA or pyridine, 2.2 eq) and stir at room temperature for 15 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise. Note: For less reactive carboxylic acids, pre-activation with a coupling agent like EDC/HOBt is necessary (see Protocol 3).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid chloride and acidic byproducts), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting N-acylated azetidine by flash column chromatography or recrystallization.

Protocol 3: Amide Coupling of the C3-Carboxylate

The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a cornerstone of peptide chemistry and is widely used in drug discovery.

Rationale: Direct amide formation from a carboxylic acid and an amine is unfavorable.[8] Therefore, the carboxylic acid must be activated. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or DMAP can further enhance coupling efficiency and suppress side reactions.[9]

Step-by-Step Protocol:

Part A: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve N-protected this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-6 hours).

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Part B: Amide Coupling

  • Activation: Dissolve the N-protected azetidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF (0.1 M). Add EDC hydrochloride (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the desired amine (1.1 eq) followed by a tertiary amine base such as DIPEA (2.0-3.0 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Dilute with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the amide product by flash column chromatography.

Protocol 4: Reduction of the C3-Ester to a Primary Alcohol

Reduction of the ester functionality provides the corresponding 3-(hydroxymethyl)azetidine, a valuable intermediate for further functionalization, for instance, through etherification or introduction into linker chemistries.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is typically performed at low temperatures to control its reactivity.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Addition of Ester: Dissolve the N-protected this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography if necessary.

Applications in Bioactive Molecule Synthesis

The versatility of this compound is showcased by its incorporation into a range of biologically active agents.

Bioactive Molecule ClassRole of Azetidine ScaffoldSynthetic Strategy EmployedRepresentative Reference
STAT3 Inhibitors The (R)-azetidine-2-carboxamide (derived from the corresponding carboxylic acid) was found to be crucial for potent inhibition of STAT3 DNA-binding activity.Amide coupling of the azetidine carboxylic acid with various salicylic acid derivatives.[10]
Antimalarials A bicyclic azetidine derivative showed curative activity against P. falciparum in a mouse model.Key steps included N-functionalization and a palladium-catalyzed C(sp³)–H arylation.[11]
PROTAC and ADC Linkers This compound hydrochloride is commercially available as a non-cleavable linker for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).The bifunctional nature (amine and carboxylate) allows for orthogonal conjugation to both the targeting moiety and the payload/E3 ligase ligand.[5]
GABA Analogues Novel GABA derivatives were synthesized for potential neurological applications.Horner-Wadsworth-Emmons reaction followed by hydrogenation and hydrolysis to access the target amino acids.[12]
Endomorphin Analogues Azetidine-3-carboxylic acid was incorporated as a conformationally constrained analogue of β-proline in tetrapeptides.Standard peptide synthesis methodologies.[13][14]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for medicinal chemists. Its well-defined stereochemistry and bifunctional nature allow for the systematic exploration of chemical space around a rigid, three-dimensional core. The synthetic protocols detailed herein provide a reliable foundation for the N- and C3-functionalization of this scaffold. As the demand for novel therapeutic agents with improved physicochemical properties continues to grow, the strategic incorporation of the azetidine motif, facilitated by building blocks like this compound, will undoubtedly play an increasingly important role in drug discovery and development.

References

Ring-opening reactions of Ethyl azetidine-3-carboxylate for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of Ethyl Azetidine-3-carboxylate via Ring-Opening Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Ring

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged" scaffolds in medicinal chemistry and drug development.[1][2] Their incorporation into molecular architectures can significantly improve key drug-like properties, including solubility, lipophilicity, and metabolic stability.[1] this compound, a commercially available and versatile building block, serves as a gateway to a diverse array of functionalized molecules.[3][4]

The synthetic power of this reagent lies in the inherent strain of the four-membered ring. This ring strain, while providing structural rigidity, also makes the azetidine susceptible to strategic cleavage.[5][6] Ring-opening reactions transform the compact azetidine core into valuable, highly functionalized γ-amino acid derivatives and other acyclic amine structures, which are otherwise challenging to synthesize.[5][7] This guide provides a detailed exploration of the primary modes of ring-opening for this compound, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols.

Part 1: Nucleophilic Ring-Opening — The Workhorse Transformation

The most prevalent and versatile strategy for functionalizing this compound is through nucleophilic ring-opening. However, the azetidine ring is relatively stable and typically requires activation to enhance its electrophilicity and facilitate nucleophilic attack.[8][9][10]

The Principle of Activation: Making the Ring Susceptible

Effective nucleophilic ring-opening hinges on activating the azetidine nitrogen, which transforms the ring into a more reactive intermediate. This can be achieved through several key strategies:

  • N-Acylation or N-Sulfonylation: Installation of an electron-withdrawing group (e.g., Boc, Cbz, Ts) on the nitrogen atom polarizes the C-N bonds, making the ring carbons more electrophilic. This is often the first step in a synthetic sequence.

  • Lewis Acid Catalysis: Lewis acids, such as Yb(OTf)₃ or Cu(OTf)₂, can coordinate to the nitrogen atom.[11][12] This coordination withdraws electron density from the ring, rendering it highly susceptible to attack by even weak nucleophiles.[8][11]

  • Formation of Azetidinium Ions: Quaternization of the nitrogen by alkylation (e.g., with methyl triflate) creates a positively charged, highly strained azetidinium ion.[8][13] This species is exceptionally reactive and readily undergoes ring-opening with a wide range of nucleophiles.[13]

The choice of activation method is critical and depends on the nature of the nucleophile and the desired outcome.

G cluster_activation Activation Strategies cluster_intermediates Reactive Intermediates cluster_reaction Ring-Opening Azetidine This compound (N-Protected) LA Lewis Acid (e.g., Yb(OTf)₃) Azetidine->LA Coordination Alkylating Alkylating Agent (e.g., MeOTf) Azetidine->Alkylating Quaternization ActivatedComplex Activated LA-Complex LA->ActivatedComplex Azetidinium Azetidinium Ion Alkylating->Azetidinium Product γ-Amino Acid Derivative (Ring-Opened Product) ActivatedComplex->Product SN2 Attack Azetidinium->Product SN2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->ActivatedComplex Nucleophile->Azetidinium

Caption: Activation pathways for nucleophilic ring-opening of azetidines.

Regioselectivity: Controlling the Site of Attack

In unsymmetrically substituted azetidines, the site of nucleophilic attack is governed by a combination of steric and electronic factors.[9][10]

  • Steric Hindrance: Nucleophiles generally attack the less substituted carbon adjacent to the nitrogen.[9][10]

  • Electronic Effects: Substituents that can stabilize a partial positive charge in the transition state, such as aryl or vinyl groups, will direct the nucleophile to their position.[9][10] This SN2-type attack often proceeds with inversion of stereochemistry at the attacked carbon.[11][12]

Application & Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Arenes

A powerful application of this chemistry is the synthesis of 3,3-diarylpropylamines, which are common motifs in pharmaceuticals.[11][12] In this reaction, a Lewis acid activates an N-protected azetidine, which then undergoes a Friedel-Crafts-type reaction with an electron-rich arene.

Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-phenyl-N-(tosyl)alaninate (Adapted from Ghorai, M. K., et al.[11][12])

G Start 1. Prepare Reaction Mixture Step1 To a dried flask under N₂, add N-tosyl-2-phenylazetidine (1.0 equiv), anisole (2.0 equiv), and dichloromethane (DCM). Start->Step1 Step2 2. Initiate Reaction Add Yb(OTf)₃ (10 mol %) to the stirred solution at room temperature. Step1->Step2 Step3 3. Monitor Progress Monitor the reaction by TLC until starting material is consumed (typically 4-6 hours). Step2->Step3 Step4 4. Quench & Work-up Quench with saturated NaHCO₃ solution. Separate layers and extract aqueous phase with DCM. Step3->Step4 Step5 5. Purify Combine organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography (silica gel). Step4->Step5 End Isolated Product Step5->End

Caption: Experimental workflow for Lewis acid-catalyzed ring-opening.

Materials:

  • N-Tosyl-2-phenylazetidine

  • Anisole (or other electron-rich arene)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-tosyl-2-phenylazetidine (1.0 equiv) and anhydrous DCM.

  • Add the arene nucleophile (e.g., anisole, 2.0 equiv) to the solution.

  • In a single portion, add Yb(OTf)₃ (0.10 equiv) to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,3-diarylpropylamine product.

Data Summary: Scope of the Arene Nucleophile

EntryArene NucleophileLewis Acid (10 mol%)Time (h)Yield (%)
11,3,5-TrimethoxybenzeneYb(OTf)₃495
21,3-DimethoxybenzeneYb(OTf)₃592
3AnisoleYb(OTf)₃688
4IndoleSc(OTf)₃491
5FuranYb(OTf)₃585
Data adapted from Ghorai et al., providing a representative scope of the reaction's effectiveness with various nucleophiles.[11][12]

Part 2: Reductive Ring-Opening

Reductive cleavage of the azetidine C-N bonds offers a direct route to functionalized γ-amino alcohols or related structures. The choice of reducing agent and the nature of the N-substituent are critical in directing the reaction outcome.

Mechanism and Application: Strong hydride reagents like lithium aluminum hydride (LAH) can reduce the ester moiety of this compound and simultaneously open the ring, particularly if the nitrogen is activated (e.g., as an N-benzyl or N-sulfonyl derivative). This provides a pathway to 1,3-amino alcohols.

Alternatively, catalytic hydrogenolysis (e.g., using Pd/C and H₂) can be employed. This method is particularly useful for cleaving N-benzyl groups while simultaneously opening the ring, leading to primary or secondary amines depending on the substrate.[5]

Protocol 2: Reductive Cleavage of N-Boc-Ethyl Azetidine-3-carboxylate

Materials:

  • N-Boc-ethyl azetidine-3-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Rochelle's salt (Potassium sodium tartrate) solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under nitrogen, prepare a stirred suspension of LAH (2.0 equiv) in anhydrous THF at 0 °C.

  • Slowly add a solution of N-Boc-ethyl azetidine-3-carboxylate (1.0 equiv) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then add an equal volume of a saturated aqueous solution of Rochelle's salt and stir until the layers become clear.

  • Filter the mixture, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude γ-amino alcohol product, which can be purified by chromatography or distillation.

Part 3: Acid-Mediated Ring Expansion Reactions

Beyond simple cleavage, the strain of the azetidine ring can be harnessed to drive elegant ring-expansion reactions, leading to more complex heterocyclic systems. A notable example is the acid-mediated rearrangement of 2-arylazetidine carbamates into 6,6-disubstituted 1,3-oxazinan-2-ones, which are valuable scaffolds in medicinal chemistry.[14]

Mechanism: The reaction is initiated by protonation of the azetidine nitrogen by a strong Brønsted acid like trifluoroacetic acid (TFA).[14] This is followed by cleavage of the C2-N bond, which is facilitated by the ability of the aryl group at C2 to stabilize the resulting tertiary carbocation. This carbocation intermediate is then intramolecularly trapped by the oxygen atom of the carbamate group, leading to the formation of the six-membered ring after loss of the carbamate's protecting group (e.g., tert-butyl cation from a Boc group).[14]

G Start N-Boc-2-aryl Azetidine Protonation Protonation (TFA) Start->Protonation RingOpening Ring Opening (C-N Cleavage) Protonation->RingOpening Carbocation Stabilized Carbocation RingOpening->Carbocation Trapping Intramolecular Trapping by Carbamate Oxygen Carbocation->Trapping End 1,3-Oxazinan-2-one (Ring-Expanded Product) Trapping->End

Caption: Mechanism of acid-mediated azetidine ring expansion.

Protocol 3: Ring Expansion of N-Boc-Ethyl 2-Phenylazetidine-2-carboxylate (Adapted from Davies, H. M. L., et al.[14])

Materials:

  • N-Boc-ethyl 2-phenylazetidine-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the azetidine substrate (1.0 equiv) in DCM in a round-bottom flask.

  • Add TFA (5.0 equiv) to the solution at room temperature and stir.

  • The reaction is typically rapid; monitor by TLC for the consumption of the starting material (usually < 1 hour).

  • Upon completion, carefully neutralize the reaction mixture by pouring it into a stirred, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting 1,3-oxazinan-2-one can be purified by flash chromatography.

Conclusion

This compound is more than just a cyclic amino acid analog; it is a powerful synthetic intermediate whose reactivity is dominated by its inherent ring strain. Through controlled ring-opening and ring-expansion reactions, a single, readily available starting material can be converted into a vast array of structurally diverse and valuable molecules. The protocols outlined herein for nucleophilic, reductive, and rearrangement reactions provide a robust toolbox for researchers in organic synthesis and drug discovery, enabling rapid access to complex molecular architectures that are central to modern chemical and pharmaceutical research.

References

Application Notes & Protocols: Leveraging Ethyl Azetidine-3-Carboxylate for the Development of Novel STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it drives proliferation, survival, and immune evasion.[1][2][3] The development of small-molecule inhibitors that can effectively and selectively modulate STAT3 activity remains a significant challenge in medicinal chemistry.[4][5] This guide details the strategic application of Ethyl azetidine-3-carboxylate, a versatile and synthetically tractable building block, in the design and development of potent STAT3 inhibitors. We provide a comprehensive overview of the STAT3 signaling pathway, the rationale for targeting it, and the unique advantages conferred by the azetidine scaffold. Furthermore, we present detailed, field-proven protocols for the synthesis of a model inhibitor and its subsequent biological evaluation, offering researchers a practical roadmap from chemical synthesis to cellular characterization.

The Rationale: Targeting the STAT3 Signaling Axis in Oncology

The STAT3 protein is a latent cytoplasmic transcription factor that acts as a critical node for numerous signaling pathways initiated by cytokines and growth factors, such as the Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF) families.[2][6] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, in many malignancies, STAT3 is persistently activated, leading to the transcription of downstream target genes that promote key hallmarks of cancer, including:

  • Cell Proliferation and Survival: Upregulation of genes like c-Myc and Bcl-xL.

  • Angiogenesis: Induction of Vascular Endothelial Growth Factor (VEGF).

  • Metastasis and Invasion: Promotion of matrix metalloproteinases (MMPs).

  • Immune Evasion: Suppression of anti-tumor immune responses within the tumor microenvironment.[1][7][8]

This "oncogene addiction" phenotype makes STAT3 an attractive, non-redundant target for therapeutic intervention.[9] The goal of a STAT3 inhibitor is to disrupt this signaling cascade, thereby silencing the downstream oncogenic gene expression and inducing tumor cell apoptosis.

STAT3 Signaling Pathway Overview

The canonical STAT3 activation pathway is initiated by ligand binding to a cell surface receptor, leading to the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[2][10] These kinases then phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 monomer. This phosphorylation event creates a docking site for the Src Homology 2 (SH2) domain of another phosphorylated STAT3 monomer, facilitating the formation of a stable homodimer. This activated dimer translocates to the nucleus, binds to specific DNA response elements in the promoters of target genes, and initiates their transcription.[2][9]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK / Src Kinase Receptor->JAK 2. Kinase Activation STAT3_mono Latent STAT3 Monomer JAK->STAT3_mono 3. Phosphorylation pSTAT3_mono p-STAT3 (Tyr705) STAT3_dimer Activated STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization (SH2 Domain) STAT3_dimer_nuc Activated STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA (Promoter Region) STAT3_dimer_nuc->DNA 6. DNA Binding Transcription Oncogenic Gene Transcription DNA->Transcription 7. Gene Expression (Proliferation, Survival)

Caption: The canonical STAT3 signaling pathway.

The Building Block: Advantages of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction in drug discovery.[11][12] Their strained ring system imparts unique conformational rigidity and serves as a valuable bioisostere for other common rings like piperidine or pyrrolidine, often improving physicochemical properties such as solubility and metabolic stability.

This compound, in particular, is an ideal starting point for inhibitor synthesis for several key reasons:

  • Dual Functionality: It possesses two orthogonal functional handles: a secondary amine that can be N-functionalized and an ethyl ester that can be hydrolyzed to a carboxylic acid for amide coupling.

  • Synthetic Tractability: The azetidine ring is stable under many standard reaction conditions, allowing for straightforward chemical manipulation.[13][14]

  • Structural Precedent: Research has shown that replacing proline-based scaffolds with azetidine-2-carboxamide analogues can lead to a significant, often log-order, improvement in potency against STAT3.[15][16] This validates the azetidine core as a privileged scaffold for STAT3 inhibitor design. These studies identified potent inhibitors with sub-micromolar IC50 values that selectively inhibit STAT3 over other STAT family members.[17][18]

Synthetic Protocol: From Building Block to Potent Inhibitor

This section details a representative, multi-step synthesis of a hypothetical STAT3 inhibitor, AZD-STAT3-01 , starting from this compound. The synthetic strategy is designed to be robust and adaptable for the creation of a focused compound library for structure-activity relationship (SAR) studies.

Overall Synthetic Scheme

Synthesis_Workflow Start This compound (Starting Material) Step1 Step 1: N-Boc Protection (Boc)2O, Et3N, DCM Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis LiOH, THF/H2O Intermediate1->Step2 Intermediate2 Intermediate B (Carboxylic Acid) Step2->Intermediate2 Step3 Step 3: Amide Coupling Amine Fragment, HATU, DIPEA, DMF Intermediate2->Step3 Intermediate3 Intermediate C (Boc-Protected Final Compound) Step3->Intermediate3 Step4 Step 4: Deprotection TFA, DCM Intermediate3->Step4 Final AZD-STAT3-01 (Final Inhibitor) Step4->Final

Caption: Synthetic workflow for AZD-STAT3-01.

Protocol 3.1: Step-by-Step Synthesis of AZD-STAT3-01

Materials:

  • This compound hydrochloride (CAS: 405090-31-5)[19][20][21][22]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Lithium hydroxide (LiOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • A suitable amine fragment (e.g., 4-aminobiphenyl, for demonstration)

  • Trifluoroacetic acid (TFA)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Ethyl Acetate, Hexanes

  • Standard laboratory glassware and purification equipment (magnetic stirrers, rotary evaporator, flash chromatography system).

Step 1: N-Boc Protection of this compound

  • Rationale: Protection of the secondary amine is crucial to prevent side reactions during the subsequent amide coupling step. The Boc group is ideal due to its stability and ease of removal under acidic conditions.

  • Suspend this compound hydrochloride (1.0 eq) in DCM.

  • Add Et₃N (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add (Boc)₂O (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC (Thin Layer Chromatography).

  • Upon completion, wash the reaction mixture with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield Intermediate A .

Step 2: Saponification to the Carboxylic Acid

  • Rationale: The ethyl ester must be converted to a carboxylic acid to enable amide bond formation. Saponification with LiOH is a standard and high-yielding method.

  • Dissolve Intermediate A (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (1.5 eq) and stir vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Acidify the mixture to pH ~3 with 1M HCl (aq).

  • Extract the product with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate B , which is often used without further purification.

Step 3: HATU-Mediated Amide Coupling

  • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and promotes high yields in amide bond formation, even with sterically hindered substrates.

  • Dissolve Intermediate B (1.0 eq), 4-aminobiphenyl (1.05 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by LC-MS.

  • Upon completion, dilute with Ethyl Acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by flash column chromatography to yield Intermediate C .

Step 4: Boc Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to yield the target inhibitor with a free secondary amine, which may be crucial for binding interactions.

  • Dissolve Intermediate C in DCM.

  • Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and concentrate again (2x) to remove excess TFA.

  • The resulting TFA salt of AZD-STAT3-01 can be purified by reverse-phase HPLC or used as is after thorough drying.

Biological Evaluation: Assessing Inhibitor Potency and Cellular Activity

After successful synthesis and characterization (¹H NMR, LC-MS, HRMS), the inhibitor must be evaluated for its biological activity.

Protocol 4.1: In Vitro STAT3 DNA-Binding Assay (EMSA)
  • Principle: The Electrophoretic Mobility Shift Assay (EMSA) directly measures the ability of an inhibitor to prevent the activated STAT3 dimer from binding to its consensus DNA sequence.[23] A decrease in the shifted band indicates inhibitory activity.

  • Prepare Nuclear Extracts: Use a cancer cell line with high basal STAT3 activity (e.g., MDA-MB-231) and prepare nuclear extracts using a commercial kit.

  • Inhibitor Pre-incubation: Pre-incubate the nuclear extracts (containing activated STAT3) with serial dilutions of AZD-STAT3-01 (e.g., 0.01 µM to 50 µM) for 30 minutes at room temperature.

  • Probe Binding: Add a ³²P-labeled, double-stranded high-affinity sis-inducible element (hSIE) DNA probe to the mixture and incubate for another 20 minutes.

  • Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization & Quantification: Dry the gel and expose it to a phosphor screen. Quantify the band intensity of the STAT3-DNA complex using densitometry software (e.g., ImageJ) to determine the IC₅₀ value.

Protocol 4.2: Cell-Based STAT3 Phosphorylation Assay (Western Blot)
  • Principle: This assay determines if the inhibitor can block STAT3 activation within a cellular context by measuring the levels of phosphorylated STAT3 (p-STAT3).

  • Cell Culture: Plate MDA-MB-231 or MDA-MB-468 cells, which harbor constitutively active STAT3.[15][18]

  • Compound Treatment: Treat the cells with increasing concentrations of AZD-STAT3-01 for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the concentration-dependent inhibition of STAT3 phosphorylation.

Protocol 4.3: Cellular Proliferation/Viability Assay
  • Principle: This assay assesses the downstream functional consequence of STAT3 inhibition, which should be a reduction in cancer cell viability and growth.

  • Cell Plating: Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AZD-STAT3-01 and incubate for 72 hours.

  • Viability Measurement: Use a commercially available reagent such as CellTiter-Glo® (Promega) or perform an MTT assay to measure cell viability.

  • Data Analysis: Plot the viability data against the log of the inhibitor concentration and fit to a dose-response curve to calculate the EC₅₀ value.

Data Interpretation and SAR

The data generated from these assays allow for a comprehensive evaluation of the inhibitor. By synthesizing analogues of AZD-STAT3-01 (e.g., modifying the biphenyl group or the substitution on the azetidine ring), a structure-activity relationship (SAR) can be established.

Compound IDModificationEMSA IC₅₀ (µM)p-STAT3 Inhibition EC₅₀ (µM)Cell Viability EC₅₀ (µM)
AZD-STAT3-01 4-aminobiphenyl0.451.11.5
Analogue-02 3-aminobiphenyl1.203.54.1
Analogue-03 4-amino-2'-fluorobiphenyl0.210.60.8
Analogue-04 Aniline>50>50>50
Table 1: Representative data table for summarizing SAR of hypothetical AZD-STAT3 series inhibitors.

This data helps to identify key structural features required for potent and selective STAT3 inhibition, guiding the next cycle of inhibitor design and optimization. For instance, the hypothetical data in Table 1 suggests that the 4-biphenyl moiety is crucial for activity (vs. aniline) and that substitution at the 2'-position of the biphenyl ring may enhance potency.

Conclusion

This compound serves as an outstanding foundational scaffold for the development of novel STAT3 inhibitors. Its synthetic versatility, combined with the proven benefits of the azetidine core in enhancing inhibitory potency, provides a clear and promising path for medicinal chemists. The protocols outlined in this guide offer a validated workflow, from rational design and synthesis to robust biological characterization, enabling researchers to efficiently explore this chemical space and accelerate the discovery of next-generation cancer therapeutics targeting the STAT3 pathway.

References

Application Notes & Protocols: The Strategic Role of Ethyl Azetidine-3-carboxylate in the Design of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.

Introduction: The Imperative for New Antimalarial Scaffolds

Malaria, a devastating disease caused by parasites of the Plasmodium genus, continues to pose a significant global health challenge. The emergence and spread of parasite resistance to frontline artemisinin-based combination therapies underscore the urgent need for new, safe, and effective antimalarial agents with novel mechanisms of action.[1][2] An ideal next-generation antimalarial should not only target the asexual blood stages responsible for clinical symptoms but also exhibit activity against liver and sexual stages to prevent parasite replication and transmission.[2]

In modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a powerful tactic to improve the physicochemical and pharmacokinetic properties of drug candidates.[3] The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction as a "bioisostere" for larger rings and as a means to introduce three-dimensionality, moving away from the "flatland" of aromatic compounds.[3][4] This structural feature can enhance target selectivity, improve aqueous solubility, and increase metabolic stability.[4][5] Ethyl azetidine-3-carboxylate, as a commercially available and versatile building block, serves as an ideal entry point for harnessing the potential of the azetidine scaffold in the design of next-generation antimalarials.

Application Note 1: Leveraging the Azetidine Scaffold for Validated Antimalarial Targets

Scientific Rationale: Why Target Dihydroorotate Dehydrogenase (DHODH)?

Plasmodium falciparum relies exclusively on the de novo biosynthesis pathway for pyrimidines, as it lacks the necessary genes for salvage pathways.[1] This makes the enzymes in the de novo pathway essential for parasite survival and attractive targets for chemotherapeutic intervention.[1][2] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] The discovery of azetidine-2-carbonitriles as potent and selective inhibitors of P. falciparum DHODH (PfDHODH) has validated the azetidine scaffold as a privileged structure for targeting this enzyme.[1][2]

While this compound differs in the substitution pattern from the clinically investigated 2-carbonitriles, its core structure provides a rigid and polar framework. This allows for the systematic exploration of chemical space around the PfDHODH binding pocket through derivatization at the 3-position carboxylate and the ring nitrogen.

Visualizing the Target Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, highlighting the critical role of PfDHODH.

DHODH_Pathway cluster_parasite Plasmodium Parasite Cytosol cluster_mito Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate L-Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH PfDHODH (Target Enzyme) Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP PRPP Pyrimidines Pyrimidines (DNA/RNA Synthesis) UMP->Pyrimidines DHODH->Orotate Product Azetidine Azetidine-based Inhibitors (e.g., BRD9185) Azetidine->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium, highlighting PfDHODH as the target for azetidine-based inhibitors.

Protocol 1: Synthesis of a Focused Azetidine-3-Carboxamide Library

This protocol describes a robust method for converting this compound hydrochloride into a diverse library of amides, enabling the exploration of structure-activity relationships (SAR).

Objective: To generate a 10-compound library by reacting this compound with a panel of diverse primary and secondary amines.

Materials:

  • This compound hydrochloride (CAS: 405090-31-5)[6][7]

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • A diverse set of 10 primary/secondary amines (e.g., benzylamine, aniline, morpholine, piperidine derivatives)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water (H2O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) and Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Free-Basing of the Azetidine Ester

    • a. Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water.

    • b. Cool the solution in an ice bath and add saturated NaHCO₃ solution dropwise until the pH is ~8-9.

    • c. Extract the aqueous layer three times with dichloromethane (DCM).

    • d. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base of this compound. Use immediately in the next step.

    • Rationale: The starting material is a hydrochloride salt; the amine must be in its free, nucleophilic form to participate in subsequent reactions.

  • Step 2: Saponification to the Carboxylic Acid

    • a. Dissolve the free base ester from Step 1 in a 3:1 mixture of THF:H₂O.

    • b. Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • c. Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • d. Extract the product three times with EtOAc.

    • e. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield azetidine-3-carboxylic acid.

    • Rationale: The carboxylic acid is required for the amide coupling reaction. LiOH is a standard reagent for ester hydrolysis (saponification).

  • Step 3: Parallel Amide Coupling

    • a. In 10 separate reaction vials, add azetidine-3-carboxylic acid (1.0 eq, e.g., 50 mg) and dissolve in anhydrous DMF.

    • b. To each vial, add one of the 10 selected amines (1.1 eq).

    • c. To each vial, add DIPEA (2.5 eq) followed by the coupling agent PyBOP (1.2 eq).

    • d. Seal the vials and stir at room temperature for 12-16 hours.

    • Rationale: PyBOP is an efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Step 4: Workup and Purification

    • a. Dilute each reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • b. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • c. Purify each crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and EtOAc.

    • d. Characterize the final products by LC-MS and ¹H NMR to confirm identity and purity.

Application Note 2: A High-Throughput Cascade for Efficacy Evaluation

Once a library of compounds is synthesized, a systematic evaluation of their antimalarial activity is required. This typically begins with a high-throughput in vitro assay against the asexual blood stage of P. falciparum.

Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-Based Fluorescence)

This method measures parasite DNA replication as an indicator of growth and is a widely used, reliable alternative to radioisotopic assays.[8]

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive NF54 or resistant Dd2 strain)[1][9]

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Synthesized azetidine compounds and control drugs (e.g., Chloroquine, Artemisinin)

  • Multichannel pipette, CO₂ incubator, fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Step 1: Compound Plating

    • a. Prepare serial dilutions of the synthesized azetidine compounds and controls in the complete medium. The final concentrations should typically range from 10 µM to 0.1 nM.

    • b. Add the diluted compounds to the 96-well plate. Include wells for "no drug" (positive growth control) and "uninfected erythrocytes" (background control).

  • Step 2: Parasite Culture Preparation and Plating

    • a. Synchronize the P. falciparum culture to the ring stage (e.g., using 5% sorbitol treatment).

    • b. Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.

    • c. Add the parasite suspension to each well (except the background control wells).

  • Step 3: Incubation

    • a. Place the plate in a modular incubation chamber, gas with a mixture of 5% CO₂, 5% O₂, 90% N₂, and incubate at 37°C for 72 hours.

    • Rationale: This incubation period allows the parasites to complete one full life cycle, providing a robust measure of growth inhibition.

  • Step 4: Lysis and Staining

    • a. Prepare the SYBR Green I staining solution by diluting the 10,000x stock 1:5000 in lysis buffer.

    • b. Freeze the plate at -80°C for at least 1 hour to lyse the erythrocytes.

    • c. Thaw the plate and add the SYBR Green I/lysis buffer solution to each well.

    • d. Incubate the plate in the dark at room temperature for 1-2 hours.

  • Step 5: Data Acquisition and Analysis

    • a. Read the fluorescence intensity on a plate reader.

    • b. Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • c. Normalize the data to the "no drug" control (100% growth) and calculate the percent inhibition for each concentration.

    • d. Plot the percent inhibition versus the log of the drug concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the 50% inhibitory concentration (IC₅₀).

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Azetidine Compounds C Plate Compounds in 96-Well Plate A->C B Synchronize P. falciparum Culture to Ring Stage D Add Parasite Suspension (1% Parasitemia, 2% Hematocrit) B->D C->D E Incubate 72h at 37°C D->E F Freeze-Thaw to Lyse Cells E->F G Add SYBR Green I in Lysis Buffer F->G H Read Fluorescence (Ex:485nm, Em:530nm) G->H I Normalize Data & Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Data Presentation and SAR Interpretation

The IC₅₀ values obtained for the library should be compiled to establish a preliminary structure-activity relationship.

Compound IDR-Group (Amine)P. falciparum Dd2 IC₅₀ (nM)
AZT-01Benzylamine150
AZT-024-Fluorobenzylamine85
AZT-03Aniline>10,000
AZT-04Morpholine550
AZT-054-Phenylpiperidine95
ControlChloroquine120
(Note: Data are hypothetical for illustrative purposes)

From this hypothetical data, one could infer that:

  • Aromatic substituents on the benzylamine (AZT-02 vs. AZT-01) can improve potency.

  • Directly attached anilines (AZT-03) are poorly tolerated.

  • Bulky, lipophilic piperidine groups (AZT-05) may be favorable.

Application Note 3: Advancing to In Vivo Efficacy Models

Promising compounds from in vitro screening (typically with IC₅₀ < 100 nM and low cytotoxicity) should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole-organism system.[10][11] The murine malaria model using Plasmodium berghei is a standard and indispensable tool for this purpose.[10]

Protocol 3: The 4-Day Suppressive Test (Peters' Test)

This is the primary and most widely used in vivo test to evaluate the activity of a compound against the blood stages of malaria.[9]

Materials:

  • CD-1 or Swiss albino mice (female, 6-8 weeks old).[10]

  • Plasmodium berghei (ANKA strain) parasitized donor mouse.

  • Test compound formulation (e.g., in 70% PEG300/30% H₂O).[2]

  • Positive control drug (e.g., Chloroquine or Artesunate).

  • Vehicle control.

  • Giemsa stain.

  • Microscope, glass slides.

Procedure:

  • Step 1: Infection

    • a. On Day 0, infect groups of 5 mice each intravenously or intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

    • Rationale: This standardized inoculum ensures a consistent and predictable course of infection.

  • Step 2: Drug Administration

    • a. Two to four hours post-infection, administer the first dose of the test compound, vehicle, or positive control via the desired route (e.g., oral gavage).

    • b. Administer subsequent doses once daily for the next three consecutive days (Day 1, Day 2, Day 3). A typical starting dose for screening is 50 mg/kg.[12]

    • Rationale: A 4-day dosing regimen assesses the ability of the compound to suppress the initial wave of parasite replication.

  • Step 3: Monitoring Parasitemia

    • a. On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • b. Fix the smears with methanol and stain with Giemsa.

    • c. Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under a microscope.

  • Step 4: Data Analysis

    • a. Calculate the average parasitemia for each group.

    • b. Determine the percent suppression of parasitemia using the formula: % Suppression = [ (Mean Parasitemia of Vehicle Group - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Group ] * 100

    • c. A compound showing >90% suppression is typically considered highly active and warrants further investigation, such as dose-response studies to determine the 50% and 90% effective doses (ED₅₀ and ED₉₀).[9]

Visualizing the In Vivo Workflow

in_vivo_workflow D0 Day 0: Infect Mice with 1x10^7 P. berghei iRBCs D0_treat Day 0: Administer First Dose (Test Cmpd, Vehicle, Control) D0->D0_treat D1 Day 1: Administer Second Dose D0_treat->D1 D2 Day 2: Administer Third Dose D1->D2 D3 Day 3: Administer Fourth Dose D2->D3 D4 Day 4: Prepare Blood Smears D3->D4 Analysis Stain with Giemsa & Determine % Parasitemia D4->Analysis Result Calculate % Suppression vs. Vehicle Control Analysis->Result

Caption: Workflow for the 4-Day Suppressive Test in P. berghei-infected mice.

Conclusion

This compound represents a strategically valuable and readily accessible starting material for the design of novel antimalarial agents. Its rigid, three-dimensional structure offers significant advantages in medicinal chemistry for improving the drug-like properties of lead compounds. By serving as a core scaffold for diversification, as outlined in the synthetic protocol, it enables the systematic exploration of structure-activity relationships against validated parasite targets like PfDHODH. The subsequent application of robust in vitro and in vivo screening protocols provides a clear and efficient pathway for identifying and advancing promising new azetidine-based candidates in the critical fight against malaria.

References

Application Notes & Protocols: Ethyl Azetidine-3-carboxylate as a Privileged Scaffold for CNS-Focused Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold in CNS Drug Discovery

The development of therapeutics targeting the Central Nervous System (CNS) is fraught with challenges, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2] Successful CNS drugs typically occupy a tightly defined physicochemical space, favoring lower molecular weight, controlled lipophilicity, and a low polar surface area.[2][3][4] In this context, the selection of a core scaffold is a critical decision in the design of compound libraries for CNS targets.

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[5] Its inherent ring strain and conformational rigidity offer a unique three-dimensional (3D) exit vector for substituents, which can lead to improved binding affinity and selectivity for biological targets.[5][6] Unlike larger, more flexible rings, the azetidine core contributes minimally to molecular weight and lipophilicity, making it an ideal starting point for building CNS-focused libraries.[6] Ethyl azetidine-3-carboxylate, in particular, serves as a versatile and readily available starting material for the synthesis of diverse azetidine-based compounds.[7] This guide provides a comprehensive overview of the strategic application of this compound in the generation of CNS-focused libraries, complete with detailed synthetic protocols and design considerations.

Rationale for Employing this compound

The utility of this compound as a foundational building block stems from several key features:

  • Inherent CNS-like Properties: The azetidine core itself possesses favorable characteristics for CNS penetration, including low molecular weight and a reduced number of rotatable bonds.[1]

  • Tunable Physicochemical Parameters: The ester and the secondary amine functionalities provide two orthogonal points for chemical modification, allowing for precise control over properties like lipophilicity (LogP/LogD), polar surface area (PSA), and hydrogen bond donors/acceptors.[1][8]

  • Three-Dimensional Diversity: The rigid, non-planar structure of the azetidine ring introduces 3D complexity into otherwise flat molecules, a feature increasingly recognized as beneficial for target engagement and selectivity.[9][10]

  • Metabolic Stability: The strained four-membered ring can exhibit enhanced metabolic stability compared to more common five- and six-membered rings, although it can also be susceptible to specific metabolic pathways like ring-opening.[11]

Designing CNS-Focused Libraries from this compound

A key strategy in CNS drug discovery is the multiparameter optimization (MPO) approach, which simultaneously considers several physicochemical properties to maximize the probability of BBB penetration and desirable drug-like characteristics.[3][12]

Key Physicochemical Parameters for CNS Drug Candidates:

PropertyDesired RangeRationale
Molecular Weight (MW)< 450 DaFacilitates passive diffusion across the BBB.[4]
cLogP1.5 - 3.0Balances solubility and membrane permeability.[2]
cLogD (pH 7.4)> 0 and < 3Reflects lipophilicity at physiological pH.[2]
Polar Surface Area (PSA)< 70 ŲLimits interactions with efflux transporters.[3][8]
Hydrogen Bond Donors (HBD)< 3Reduces desolvation penalty upon crossing the BBB.[12]
Most Basic pKa7.5 - 10.5Influences ionization state and potential for efflux.[4]

The derivatization of this compound should be guided by these principles. For instance, N-alkylation with small, non-polar groups can modulate lipophilicity, while amide coupling of the ester with diverse amines can introduce a range of functionalities while controlling PSA.

Workflow for CNS-Focused Library Design:

G A This compound (Starting Scaffold) B Virtual Library Generation (In Silico Derivatization) A->B N-functionalization & Amide Coupling C Physicochemical Property Calculation (MW, cLogP, PSA, etc.) B->C D CNS MPO Scoring & Filtering (Select Candidates with High Scores) C->D E Synthetic Feasibility Assessment D->E F Library Synthesis & Purification E->F G In Vitro ADME Profiling (Solubility, Permeability, Stability) F->G H Biological Screening G->H

Caption: CNS-focused library design workflow.

Key Synthetic Protocols

The following protocols detail the fundamental transformations for diversifying the this compound scaffold.

Protocol 1: N-Functionalization of this compound

The secondary amine of the azetidine ring is a prime handle for introducing diversity. Reductive amination and N-alkylation are common and effective methods.

Reaction Scheme:

G cluster_reactants cluster_products reactant1 This compound product N-alkylated this compound reactant1->product NaBH(OAc)3, DCE, rt plus1 + reactant2 R-CHO (Aldehyde)

Caption: N-functionalization via reductive amination.

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DCE, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion over the aldehyde/ketone, minimizing side reactions.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling of the Azetidine Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate amides.

Reaction Scheme:

G cluster_reactants cluster_products reactant1 N-protected azetidine-3-carboxylic acid product N-protected azetidine-3-carboxamide reactant1->product EDC, HOBt, DIPEA, DMF, rt plus1 + reactant2 R-NH2 (Amine)

Caption: Amide bond formation.

Part A: Saponification of the Ester

  • Dissolve N-protected this compound (1.0 eq) in a mixture of THF/water or methanol/water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used without further purification.

Part B: Amide Coupling

Materials:

  • N-protected azetidine-3-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[13]

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)[14]

  • DIPEA or TEA

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Step-by-Step Procedure:

  • Dissolve the N-protected azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq). Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] HOBt is added to suppress racemization and improve coupling efficiency by forming an active ester.[14]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.0-1.1 eq) and continue stirring at room temperature for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

In Vitro Profiling and Data Interpretation

Once a library of azetidine derivatives has been synthesized, it is crucial to assess their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to validate the design strategy.

Essential In Vitro Assays for CNS Libraries:

AssayPurposeTypical MethodDesired Outcome for CNS
Kinetic SolubilityAssess solubility in aqueous bufferNephelometry or UV-Vis spectroscopy> 50 µM
Lipophilicity (LogD)Measure distribution between octanol and buffer at pH 7.4Shake-flask or HPLC-based methods1.0 - 3.0
Caco-2/MDCK PermeabilityPredict intestinal and BBB permeabilityCell-based monolayer assayApparent Permeability (Papp) > 2 x 10⁻⁶ cm/s
P-gp Efflux RatioIdentify substrates of the P-glycoprotein efflux pumpMDCK-MDR1 cell-based assayEfflux Ratio < 2-3[4]
Metabolic StabilityEvaluate stability in the presence of liver enzymesLiver microsome incubation with NADPHHalf-life (t½) > 30 min
Plasma Protein BindingDetermine the fraction of compound bound to plasma proteinsEquilibrium dialysis or ultrafiltrationLow to moderate binding (high unbound fraction)

Data-Driven Scaffold Hopping and Optimization:

The data generated from these assays should be used iteratively. If a particular substitution pattern leads to poor solubility or high P-gp efflux, this information can guide the design of the next generation of compounds. For example, if a derivative shows high lipophilicity and poor solubility, subsequent analogs could incorporate more polar functional groups to attenuate this.

Conclusion

This compound is a powerful and versatile scaffold for the construction of CNS-focused compound libraries. Its inherent structural and physicochemical properties provide an excellent starting point for navigating the stringent requirements of CNS drug design. By combining rational library design based on multiparameter optimization with robust synthetic protocols and iterative in vitro ADME profiling, researchers can effectively leverage this scaffold to explore novel chemical space and identify promising lead candidates for treating neurological disorders. The protocols and strategies outlined in this guide offer a field-proven framework for harnessing the full potential of the azetidine core in modern drug discovery.

References

Application Note & Protocols: Strategic Incorporation of Azetidine-3-Carboxylic Acid Scaffolds via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into small molecules and peptides can impart significant conformational rigidity, improve metabolic stability, and enhance aqueous solubility—key attributes for successful therapeutic candidates.[1][2] This guide provides a comprehensive overview and detailed protocols for the utilization of Ethyl Azetidine-3-carboxylate in solid-phase synthesis (SPS), a cornerstone technique for the efficient assembly of complex molecular libraries.[3] We will detail the necessary prerequisite conversion of the commercially available ester to a protected amino acid suitable for solid-phase peptide synthesis (SPPS), followed by step-by-step protocols for resin loading, iterative chain elongation, and final cleavage. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Rationale for Azetidine Scaffolds in Drug Design

The strategic value of the azetidine motif lies in its unique stereochemical and physicochemical properties. Unlike more flexible linkers or larger rings, the strained four-membered ring introduces a distinct structural vector, pre-organizing molecular conformations to favor specific binding interactions with biological targets.[4] This inherent rigidity can also shield adjacent amide bonds from proteolytic degradation, thereby increasing the in-vivo half-life of peptide-based therapeutics.[4] Furthermore, the nitrogen atom provides a handle for further derivatization or can act as a basic center to improve pharmacokinetic profiles.[5]

Solid-phase synthesis offers a robust and automatable platform for constructing molecules containing these valuable scaffolds. By anchoring the azetidine building block to a polymeric support, excess reagents and byproducts can be easily removed by simple filtration and washing, streamlining the purification process and enabling the rapid synthesis of diverse compound libraries.[3][6]

Prerequisite: Preparing the Building Block for Solid-Phase Synthesis

A critical and often overlooked first step is the conversion of the commercially supplied This compound (often as a hydrochloride salt) into a form compatible with standard solid-phase synthesis protocols. SPPS requires a free carboxylic acid for coupling to the resin or the growing peptide chain, and a temporary protecting group on the secondary amine to prevent undesired side reactions. The most common and versatile protecting group for modern SPPS is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Protocol 2.1: Saponification of this compound Hydrochloride

This protocol describes the base-mediated hydrolysis of the ethyl ester to yield the free carboxylic acid.

Rationale: The ester must be cleaved to reveal the carboxylate group, which will participate in subsequent amide bond formation. The hydrochloride salt must also be neutralized.

Materials:

  • This compound hydrochloride

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound hydrochloride in a mixture of MeOH/H₂O (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of 1M NaOH(aq) or an aqueous solution of LiOH.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Once complete, cool the mixture back to 0 °C and carefully acidify to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer multiple times with an organic solvent like DCM or Ethyl Acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azetidine-3-carboxylic acid as a solid, which can be used directly in the next step.

Protocol 2.2: N-Fmoc Protection of Azetidine-3-carboxylic Acid

Rationale: The Fmoc group protects the azetidine nitrogen from participating in coupling reactions. It is stable to the acidic conditions used for side-chain deprotection but is readily removed with a mild base (e.g., piperidine), providing the orthogonality required for SPPS.[6]

Materials:

  • Azetidine-3-carboxylic acid (from Protocol 2.1)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dioxane

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Dissolve Azetidine-3-carboxylic acid in an aqueous solution of 10% NaHCO₃ in a mixture of ACN and water.

  • In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in ACN.

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.

  • Allow the reaction to stir overnight. Monitor by TLC for the consumption of the starting amine.

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with Ethyl Acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization from a solvent system like Ethyl Acetate/Hexanes or by flash column chromatography to yield pure Fmoc-Azetidine-3-carboxylic acid .

Solid-Phase Synthesis: Incorporation and Elongation

With the properly prepared building block in hand, it can now be incorporated into a solid-phase synthesis workflow. The following protocols assume a standard Fmoc/tBu strategy.

Workflow for Solid-Phase Synthesis

The overall process involves anchoring the first building block (our Fmoc-Azetidine-3-carboxylic acid) to a resin, followed by iterative cycles of deprotection and coupling to elongate the molecular chain.

sps_workflow start This compound HCl prep Building Block Prep (Saponification & N-Fmoc Protection) start->prep Protocol 2.1 & 2.2 loading Loading Step: Attach Fmoc-Aze-OH to Resin prep->loading resin Solid Support (e.g., Wang Resin) resin->loading spps_cycle Iterative SPPS Cycles (Deprotection & Coupling) loading->spps_cycle Resin-Bound Azetidine spps_cycle->spps_cycle cleavage Cleavage & Global Deprotection spps_cycle->cleavage final_product Purified Azetidine- Containing Molecule cleavage->final_product Protocol 4.1

Caption: Overall workflow from starting material to final product.

Protocol 3.1: Loading Fmoc-Azetidine-3-carboxylic Acid onto Wang Resin

Rationale: This protocol covalently attaches the first building block to the solid support via an ester linkage. Wang resin is chosen for its acid-labile linker, which allows for the release of the final product as a C-terminal carboxylic acid.

Materials:

  • Wang Resin (pre-swollen in DCM)

  • Fmoc-Azetidine-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin in DCM for 30 minutes, then wash with DMF.

  • In a separate vessel, dissolve 2-4 equivalents of Fmoc-Azetidine-3-carboxylic acid and 0.1-0.2 equivalents of DMAP in DMF.

  • Add 2-4 equivalents of DIC to the solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the loading efficiency using a quantitative test (e.g., TNBS or Kaiser test on a resin sample after Fmoc removal).

  • Once loading is complete, wash the resin thoroughly with DMF, DCM, and MeOH to remove all soluble reagents.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash thoroughly afterward.

Protocol 3.2: Iterative Chain Elongation (Fmoc-SPPS Cycle)

This cycle is repeated for each subsequent amino acid to be added to the chain.

Rationale: A two-step cycle of (1) Fmoc deprotection to reveal a free amine and (2) coupling of the next Fmoc-protected amino acid builds the desired sequence. Extensive washing between steps is critical for high-purity synthesis.[6]

sps_cycle start_node Resin-Aze-Fmoc deprotection 1. Deprotection (20% Piperidine in DMF) start_node->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 end_node Resin-Aze-AA-Fmoc wash2->end_node end_node->deprotection Next Cycle

Caption: A single Fmoc-SPPS cycle for chain elongation.

Procedure for One Cycle:

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat once. This removes the Fmoc group.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (DIPEA) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation: Perform a qualitative Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If positive (blue beads), repeat the coupling step.

  • Repeat this cycle until the desired sequence is assembled.

Cleavage: Releasing the Final Product

The final step is to cleave the synthesized molecule from the solid support and simultaneously remove all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to break the ester linkage to the Wang resin and cleave side-chain protecting groups. "Scavengers" are included in the cleavage cocktail to trap the highly reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[7][8] While azetidine rings are generally stable, prolonged exposure to strong acid can potentially lead to degradation, so cleavage times should be optimized and not excessively long.[5]

Protocol 4.1: TFA-Mediated Cleavage and Deprotection

Materials:

  • Peptide-bound resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM), if needed

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare the cleavage cocktail. A standard "Reagent K" cocktail is robust for most sequences: TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .

  • Add the cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean flask. Wash the resin once more with a small volume of fresh TFA or DCM and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen or by rotary evaporation (use a base trap).

  • Precipitate the crude product by adding the concentrated solution dropwise into a flask of ice-cold diethyl ether.

  • Collect the precipitated solid by centrifugation, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude product under vacuum.

  • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Data Summary Tables

Table 1: Common Reagents for Azetidine Solid-Phase Synthesis

Reagent Class Example(s) Purpose
Resins Wang, 2-Chlorotrityl Chloride For C-terminal acids
Rink Amide, Sieber Amide For C-terminal amides
Protecting Groups Fmoc (N-α), Boc (Side-chain) Orthogonal protection scheme
Coupling Agents HBTU, HATU, HCTU, DIC/Oxyma Amide bond formation
Bases DIPEA, 2,4,6-Collidine Activate coupling, neutralize salts
Deprotection Agents 20% Piperidine in DMF Fmoc removal
TFA Cleavage and side-chain deprotection

| Scavengers | TIS, H₂O, EDT | Cation trapping during cleavage |

Table 2: Representative Cleavage Cocktail Compositions

Cocktail Name Composition (v/v/v) Primary Use Case
Reagent K TFA / H₂O / TIS (95:2.5:2.5) General purpose, good for most peptides.
TFA / TIS / H₂O TFA / TIS / H₂O (95:2.5:2.5) Standard for Trp, Met, Cys containing peptides.

| TFA / DCM | TFA / DCM (50:50) | For very acid-sensitive resins (e.g., 2-CTC). |

References

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of Ethyl Azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of ethyl azetidine-3-carboxylate. As a key building block in medicinal chemistry, the successful functionalization of this strained heterocyclic scaffold is paramount.[1][2] This guide, structured in a question-and-answer format, addresses the common side reactions and troubleshooting scenarios encountered during its N-alkylation, providing field-proven insights and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Quick Guide

This section addresses the most pressing issues researchers face. For more detailed explanations and protocols, please refer to the in-depth guides that follow.

Q1: My N-alkylation reaction is sluggish or fails to proceed to completion. What are the primary causes?

A1: Several factors can impede the reaction rate. The most common culprits are:

  • Inadequate Base: this compound is often supplied as a hydrochloride salt, which must be neutralized. A weak or insufficient amount of base will result in a low concentration of the free, nucleophilic amine. Use at least two equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) to both neutralize the salt and scavenge the acid generated during the reaction.[3]

  • Poor Solvent Choice: The choice of solvent is critical for solubility and reaction rate. Polar aprotic solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are generally preferred as they effectively dissolve the starting materials and facilitate SN2 reactions.[3][4]

  • Low Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a slow reaction, especially with less reactive alkylating agents (e.g., alkyl chlorides).[5][6] A moderate temperature of 50-80 °C is a good starting point for many alkylations.

  • Low Reactivity of Alkylating Agent: The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or the addition of a catalytic amount of sodium or potassium iodide to facilitate a Finkelstein-type exchange in situ.

Q2: I'm observing a highly polar byproduct by TLC/LC-MS that I suspect is a salt. What is it and how can I prevent it?

A2: You are likely observing the formation of a quaternary azetidinium salt. This occurs when the desired N-alkylated product, which is a tertiary amine, acts as a nucleophile and reacts with a second molecule of the alkylating agent. This side reaction is particularly prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.

To prevent this:

  • Control Stoichiometry: Use a slight excess of the azetidine starting material relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents) or, more commonly, limit the alkylating agent to 1.0-1.05 equivalents.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, which typically has a higher activation energy.[7]

  • Monitor Closely: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed.

Q3: My mass spectrometry analysis shows a product with a molecular weight corresponding to the addition of my alkyl group plus the starting azetidine. What is this species?

A3: This suggests a ring-opening side reaction has occurred. The inherent strain of the four-membered azetidine ring makes it susceptible to nucleophilic attack, which can lead to ring cleavage.[8][9][10] In this case, a molecule of the starting this compound (acting as a nucleophile) may have attacked the azetidinium ion of the product, leading to a dimer. This is more likely under acidic conditions or at high temperatures where the azetidine nitrogen can be protonated or quaternized, activating the ring for nucleophilic attack.[8][9][11]

To mitigate ring-opening:

  • Ensure sufficiently basic conditions to keep the concentration of protonated azetidine low.

  • Avoid excessively high temperatures.

  • Use less Lewis-acidic conditions if additives are being employed.

Q4: My NMR analysis indicates the loss of the ethyl ester during workup or the reaction itself. Why is this happening?

A4: You are observing hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a common side reaction if the reaction or workup conditions are too basic or acidic, especially in the presence of water.[12]

  • Basic Hydrolysis: Using strong aqueous bases (e.g., NaOH, KOH) during workup at room temperature or above can saponify the ester.

  • Acidic Hydrolysis: Prolonged exposure to strong acids during workup can also lead to ester hydrolysis.

To prevent hydrolysis:

  • Use milder bases for the reaction, such as K₂CO₃ or DIPEA, instead of hydroxides.

  • During workup, use a saturated aqueous solution of a weaker base like sodium bicarbonate (NaHCO₃) for neutralization and keep the temperature low (e.g., an ice bath).

  • Minimize the contact time between your product and aqueous acidic or basic layers.

In-Depth Troubleshooting Guide 1: Over-Alkylation and Quaternization

Over-alkylation is arguably the most frequent side reaction. The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a facile second alkylation.

Causality and Mechanism

The reaction proceeds via a standard SN2 pathway. Once the mono-alkylated product is formed, its nitrogen lone pair can attack another molecule of the alkylating agent. This second attack is often kinetically competitive with the first.

// Invisible nodes for alignment inv1 [style=invis]; inv2 [style=invis]; AlkylHalide1 -> inv1 [style=invis]; inv1 -> AlkylHalide2 [style=invis];

} etad Caption: Desired mono-alkylation vs. over-alkylation side reaction.

Mitigation Strategies & Data

The key to preventing quaternization is to control the reaction kinetics. This can be achieved by carefully selecting reagents and conditions. Reductive amination is an excellent alternative that completely avoids this issue.[3]

ParameterStandard Alkylation (High Risk)Controlled Alkylation (Low Risk)Reductive Amination (No Risk)
Alkylating Agent Alkyl Iodide/BromideAlkyl Bromide/ChlorideAldehyde/Ketone
Reducing Agent N/AN/ANaBH(OAc)₃, NaBH₃CN
Equivalents (Alkylating) > 1.2 eq1.0 - 1.05 eqN/A (Aldehyde/Ketone ~1.1 eq)
Temperature 50 - 100 °C25 - 60 °C0 - 25 °C
Common Outcome Mixture of product and quaternary saltHigh yield of desired productHigh yield of desired product
Recommended Protocol: Reductive Amination

This method is highly recommended for its selectivity and mild conditions, completely circumventing the issue of over-alkylation.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq to neutralize HCl salt)

Procedure:

  • Suspend this compound hydrochloride in DCM.

  • Add DIPEA or TEA and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Add the aldehyde or ketone and stir for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in portions over 15 minutes. Be cautious of gas evolution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

In-Depth Troubleshooting Guide 2: Azetidine Ring Instability

The reactivity of azetidines is largely driven by their inherent ring strain (~25.4 kcal/mol).[10] This strain can be harnessed for productive chemistry but also makes the ring susceptible to undesired cleavage under certain conditions.

Causality and Mechanism

Ring opening typically occurs via nucleophilic attack at one of the ring carbons adjacent to the nitrogen. This process is greatly accelerated if the nitrogen atom is protonated or quaternized, as this makes the azetidinium ion an excellent leaving group.

G

Mitigation Strategies

Preventing ring opening hinges on maintaining reaction conditions that do not overly activate the azetidine ring.

ConditionHigh Risk for Ring OpeningLow Risk for Ring OpeningRationale
pH Acidic (pH < 6) or presence of Lewis acidsNeutral to moderately basic (pH 8-11)Protonation of the azetidine nitrogen activates the ring for nucleophilic attack.[8][9]
Temperature > 100 °C< 80 °CHigh thermal energy can overcome the activation barrier for ring cleavage.
Nucleophiles Strong, unhindered nucleophiles (e.g., other amines)Sterically hindered bases, halide ionsA high concentration of potent nucleophiles increases the likelihood of attack.
Leaving Group N-alkylation with agents forming super leaving groupsN-alkylation with standard alkyl halidesA highly activated intermediate is more prone to subsequent reactions.
Recommended Protocol: Direct N-Alkylation with an Alkyl Halide

This protocol is optimized to minimize both quaternization and ring-opening.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Alkyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Acetonitrile (ACN) or DMF

  • Potassium Iodide (KI) (0.1 eq, optional for alkyl chlorides/bromides)

Procedure:

  • To a flask charged with this compound hydrochloride and finely powdered K₂CO₃, add ACN. If using, add catalytic KI.

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add the alkyl bromide to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of ACN.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography if necessary.

By carefully controlling stoichiometry, temperature, and the choice of base, the side reactions in the N-alkylation of this compound can be effectively managed, leading to high yields of the desired products.

References

Purification techniques for Ethyl azetidine-3-carboxylate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of ethyl azetidine-3-carboxylate and its derivatives, presented by the BenchChem Technical Support Center.

Introduction: Navigating the Challenges of Azetidine Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in the purification of small, strained heterocycles like this compound. The inherent ring strain of the four-membered azetidine core, which makes it a valuable pharmacophore, also renders it susceptible to degradation, particularly ring-opening, under common purification conditions.[1][2]

This guide is structured to provide direct, actionable solutions to the specific issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific azetidine derivatives.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses the most frequent problems encountered during the purification of this compound and its derivatives in a question-and-answer format.

Q1: My azetidine derivative appears to be degrading during silica gel column chromatography. I'm seeing streaking on the TLC plate and multiple new spots in the collected fractions. What is happening, and how can I prevent it?

A1: This is a classic and highly common issue. The root cause is the inherent acidity of standard silica gel.

  • Causality—The Mechanism of Degradation: The azetidine nitrogen, being a Lewis base, can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel. This protonation exacerbates the strain of the four-membered ring, making it an excellent leaving group and highly susceptible to nucleophilic attack by solvents (like methanol) or even other silica gel sites, leading to ring-opening.[2] This process results in a cascade of byproducts and is often observed as smearing or new, often more polar, spots on a TLC plate.

  • Solutions & Protocols:

    • Neutralize the Silica Gel: The most effective preventative measure is to deactivate the acidic sites on the silica. This is typically done by preparing a slurry of the silica gel in your starting eluent containing a small amount of a non-nucleophilic base, such as triethylamine (TEA) or ammonia.[2][3]

    • Use Deactivated Stationary Phase: Consider using alternative, less acidic stationary phases like neutral alumina or treated silica gel (e.g., Florisil®) if your compound is particularly sensitive.

    • Expedite Chromatography: Work quickly. Do not let the compound sit on the column for extended periods. Pre-run your gradient on a TLC plate to determine the optimal solvent system, and perform the column separation without delay.

Experimental Protocol: Preparation of Neutralized Silica Gel
  • Determine Solvent Volume: Calculate the total volume of the initial, low-polarity solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes) needed for packing the column.

  • Add Base: To this solvent, add triethylamine to a final concentration of 0.5-1% (v/v).

  • Prepare Slurry: In a beaker, add the required amount of silica gel. Pour the solvent/triethylamine mixture over the silica and gently stir to create a uniform slurry.

  • Pack Column: Pour the slurry into your column and pack as you normally would, ensuring no air bubbles are trapped.

  • Elute: Run your gradient using a mobile phase that contains the same concentration of triethylamine throughout the entire run. This maintains a consistent, neutral pH environment for your compound.

Q2: I'm struggling to separate my desired N-Boc protected azetidine ester from the unreacted Boc-anhydride. They have very similar Rf values. How can I improve this separation?

A2: This is a common separation challenge due to the similar polarities and greasy nature of both the N-Boc protected product and the di-tert-butyl dicarbonate (Boc-anhydride) reagent.

  • Causality—Polarity and Elution: Both compounds are relatively non-polar. The Boc group significantly decreases the polarity of the azetidine, bringing its retention factor (Rf) very close to that of the excess reagent in typical solvent systems like ethyl acetate/hexanes.

  • Solutions & Protocols:

    • Optimize Chromatography: A shallow gradient is key. Instead of a steep change (e.g., 0% to 50% EtOAc), try a very slow, elongated gradient (e.g., 0% to 20% EtOAc over many column volumes). This can often resolve closely running spots.[2]

    • Alternative Solvent Systems: Changing the solvent system can alter selectivity. Try replacing ethyl acetate with diethyl ether or a dichloromethane/methanol mixture. These solvents interact differently with the stationary phase and your compounds, potentially improving separation.

    • Pre-reaction Quench: Before your main work-up, consider adding a nucleophilic amine like piperidine or a basic wash with aqueous ammonia to the crude reaction mixture. These will react with the excess Boc-anhydride to form highly polar byproducts that are easily removed during the aqueous work-up or will remain at the baseline during chromatography.

Q3: My final product is an oil, but I need a solid for characterization and weighing. Is recrystallization possible for the hydrochloride salt of this compound?

A3: Yes, absolutely. Converting the free-base (often an oil or low-melting solid) to its hydrochloride salt is a standard method to induce crystallinity and improve handling and stability.[4][5]

  • Causality—Lattice Energy: The formation of an ionic salt introduces strong electrostatic interactions. These forces help the molecules arrange into a well-defined crystal lattice, which requires more energy to break apart, resulting in a higher melting point solid compared to the free base, which relies on weaker van der Waals forces.

  • Solutions & Protocols:

    • Salt Formation: Dissolve the purified free-base oil in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.

    • Recrystallization: The precipitated solid can then be recrystallized. Common solvent systems for amine hydrochlorides include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane.[6] The goal is to dissolve the solid in a minimum amount of the more polar solvent while hot, then slowly add the less polar "anti-solvent" to induce the formation of pure crystals upon cooling.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

Due to its potential for instability, the compound, especially in its free-base form, should be stored under stringent conditions. Supplier recommendations and best practices suggest storage in a freezer at or below -20°C, under an inert atmosphere (argon or nitrogen), and in a dark place to prevent degradation.[7] The hydrochloride salt is generally more stable for long-term storage at refrigerator temperatures.[5]

How do I convert the commercially available this compound hydrochloride back to the free base for a reaction?

This is a standard acid-base extraction procedure.

  • Dissolve the hydrochloride salt in water or brine.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a base, such as saturated aqueous sodium bicarbonate (NaHCO₃), a 1M solution of sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃), until the solution is basic (pH > 9, check with pH paper).

  • Extract the aqueous layer multiple times (3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free-base, which is often an oil.

Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is always recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are in significant quantities (>1-2%).[8][9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities and confirming the molecular weight of the desired product.[9][10]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable azetidine derivatives. It can provide high-resolution separation and purity assessment.[11][12]

Data & Visualization

Troubleshooting Workflow for Azetidine Purification

The following diagram outlines a logical decision-making process for troubleshooting common purification challenges.

Purification_Troubleshooting Troubleshooting Workflow for Azetidine Purification start Crude Product Analysis (TLC, LC-MS) main_choice Select Primary Purification Method start->main_choice chromatography Column Chromatography main_choice->chromatography Liquid or High-Boiling Solid distillation Distillation main_choice->distillation Volatile Liquid recrystallization Recrystallization / Salt Formation main_choice->recrystallization Crude Solid chrom_result Analyze Fractions chromatography->chrom_result pure_product Pure Product distillation->pure_product recrystallization->pure_product degradation Problem: Degradation/ Streaking chrom_result->degradation Degradation Observed coelution Problem: Co-elution of Impurities chrom_result->coelution Poor Separation chrom_result->pure_product Clean Separation sol_neutralize Solution: 1. Neutralize Silica (add 1% TEA) 2. Use Alumina/Florisil 3. Work Quickly degradation->sol_neutralize sol_gradient Solution: 1. Run Shallow Gradient 2. Change Solvent System 3. Pre-reaction Quench coelution->sol_gradient sol_neutralize->chromatography Re-attempt sol_gradient->chromatography Re-attempt

Caption: A decision tree for troubleshooting azetidine purification.

Table 1: Recommended Chromatographic Systems
Derivative TypeStationary PhaseTypical Mobile Phase SystemAdditiveRationale
N-Boc Protected Azetidines Silica GelEthyl Acetate / HexanesNoneStandard conditions for non-basic, protected amines.[13]
N-Alkyl/Aryl Azetidines (Free Base) Silica GelEthyl Acetate / Hexanes or DCM / Methanol0.5-1% Triethylamine (TEA)The basic TEA prevents protonation and ring-opening on acidic silica.[2][3]
Azetidine Carboxylic Acids Reverse Phase (C18)Acetonitrile / Water0.1% Formic Acid or TFAThe acid suppresses deprotonation of the carboxylate, leading to sharper peaks.
Highly Polar Azetidines Silica GelDCM / Methanol / Ammonium Hydroxide (e.g., 90:9:1)Ammonium HydroxideA basic modifier for highly polar amines that may have poor solubility or peak shape.

References

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the strained four-membered azetidine ring. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and optimize your synthetic strategies.

Azetidines are valuable structural motifs in medicinal chemistry, offering unique physicochemical properties that can enhance bioavailability and metabolic stability.[1] However, the inherent ring strain of this four-membered heterocycle presents significant synthetic hurdles.[2] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when undertaking azetidine synthesis.

Q1: What are the primary synthetic routes for constructing the azetidine ring?

A1: There are several established methods for forming the azetidine ring, each with its own advantages and challenges:

  • Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position.[3]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This method involves the reaction of an imine with an alkene to form the azetidine ring in a convergent manner.[1][3] These reactions can be promoted photochemically, often using visible light, which offers mild reaction conditions.[1][4]

  • Ring Expansion of Aziridines: Aziridines can be converted into azetidines through various ring-expansion strategies, providing an alternative route to these four-membered rings.[3][5]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[3][6]

Q2: Why are my intramolecular cyclization reactions resulting in low yields?

A2: Low yields in intramolecular cyclizations for azetidine formation are a frequent challenge. The primary culprits often include:

  • Competing Intermolecular Reactions: Instead of cyclizing, the precursor may react with other molecules of itself, leading to dimerization or polymerization. This is often dependent on the concentration of the reaction.[7]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[3]

  • Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group (e.g., tosylate, mesylate, or a halogen). An inefficient leaving group will slow down the desired intramolecular reaction, allowing side reactions to dominate.[3]

  • Ring Strain: The high ring strain of the azetidine ring makes its formation thermodynamically less favorable compared to the formation of five- or six-membered rings.[1]

Q3: What are the most common side reactions to be aware of during azetidine synthesis?

A3: The synthesis of azetidines is often plagued by several side reactions due to the strained nature of the four-membered ring. These include:

  • Ring-Opening Reactions: Azetidines are susceptible to cleavage by nucleophiles, acids, and bases due to their significant ring strain, which can lead to the formation of acyclic amine derivatives.[7][8]

  • Dimerization and Polymerization: Intermolecular reactions can outcompete the desired intramolecular cyclization, resulting in the formation of dimers and polymers that can be challenging to separate from the product.[7]

  • Formation of Regioisomers: In reactions like the aza-Michael addition, the nucleophile may add to different positions of the precursor, leading to a mixture of regioisomers.[7]

  • Protecting Group-Related Side Reactions: The choice of the nitrogen-protecting group is critical. Some protecting groups can be difficult to remove or may lead to side reactions during the deprotection step.[7]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during azetidine synthesis, with a focus on intramolecular cyclization reactions.

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficient Activation of the Leaving Group: The hydroxyl group of a γ-amino alcohol must be converted into a good leaving group (e.g., mesylate, tosylate). Incomplete activation will result in unreacted starting material.

  • Inactive Catalyst or Reagents: Catalysts, especially Lewis acids, can be deactivated by moisture or other impurities. Bases used for cyclization may also be of poor quality.

  • Sub-optimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for cyclization.

Solutions:

  • Verify Leaving Group Formation: Monitor the activation step (e.g., mesylation or tosylation) by TLC or LC-MS to ensure complete conversion of the starting alcohol.

  • Use Fresh or Purified Reagents: Employ freshly opened or purified solvents and reagents. Ensure bases like sodium hydride are handled under strictly anhydrous conditions.

  • Screen Reaction Temperatures: Gradually increase the reaction temperature and monitor the progress. For some cyclizations, refluxing in a suitable solvent may be necessary.[9]

  • Consider a Different Catalyst: If using a Lewis acid-catalyzed approach, consider screening other Lewis acids. For instance, if Ni(ClO₄)₂·6H₂O gives low yields, La(OTf)₃ has been shown to be effective in certain cases.[10]

Problem 2: Predominance of Dimerization or Polymerization Products

Possible Cause:

  • High Reaction Concentration: At high concentrations, intermolecular reactions are statistically more likely to occur than the desired intramolecular cyclization.

Solutions:

  • Employ High-Dilution Conditions: Perform the cyclization reaction at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a larger volume of solvent and reagents over an extended period.

  • Optimize Temperature: In some cases, lowering the reaction temperature can favor the intramolecular pathway by reducing the rate of the higher-activation-energy intermolecular reaction.

Problem 3: Formation of Elimination Byproducts

Possible Cause:

  • Steric Hindrance and Strong, Bulky Bases: The use of sterically hindered substrates or strong, non-nucleophilic bases (e.g., DBU) can promote elimination over substitution.

Solutions:

  • Choice of Base: Switch to a less-hindered or weaker base that is still capable of deprotonating the amine nucleophile. For example, potassium carbonate in methanol can be effective.[11]

  • Leaving Group Modification: A better leaving group can accelerate the desired SN2 reaction, outcompeting the E2 elimination. Consider switching from a mesylate to a triflate or a halide.

Experimental Protocols and Data

Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure for the synthesis of a substituted azetidine from a γ-amino alcohol.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[3]

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3]

Data Presentation: Comparison of Reaction Conditions

The choice of solvent and catalyst can significantly impact the yield and selectivity of azetidine formation. The following table summarizes the optimization of a La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.

EntryAcid (mol%)SolventTemperatureYield of AzetidineAzetidine/Pyrrolidine Ratio
1La(OTf)₃ (5)(CH₂Cl)₂Reflux81%>20:1
2La(OTf)₃ (5)BenzeneReflux81%<20:1
3La(OTf)₃ (5)MeCNRefluxModerateGood
4La(OTf)₃ (5)THFRefluxModerateGood
5Sc(OTf)₃ (5)(CH₂Cl)₂RefluxModerate-
6LiOTf (5)(CH₂Cl)₂RefluxComplex Mixture-
7Ni(ClO₄)₂·6H₂O (5)(CH₂Cl)₂RefluxLow-
8TfOH (5)(CH₂Cl)₂RefluxLow-
9None(CH₂Cl)₂RefluxNo Reaction-

Data adapted from Kuriyama et al., 2023.[9][12]

Visualization of Key Concepts

General Synthetic Pathways to the Azetidine Ring

G cluster_start Starting Materials cluster_product Product gamma-Amino Alcohol gamma-Amino Alcohol Azetidine Azetidine gamma-Amino Alcohol->Azetidine Intramolecular Cyclization Imine + Alkene Imine + Alkene Imine + Alkene->Azetidine [2+2] Cycloaddition Aziridine Aziridine Aziridine->Azetidine Ring Expansion beta-Lactam beta-Lactam beta-Lactam->Azetidine Reduction

Caption: Common synthetic pathways to the azetidine ring.

Troubleshooting Workflow for Low Yield in Azetidine Synthesis

G start Low Yield of Azetidine check_conversion Check Starting Material Conversion start->check_conversion check_byproducts Analyze Byproducts check_conversion->check_byproducts No no_conversion Low/No Conversion check_conversion->no_conversion Yes polymer Dimer/Polymer Formation check_byproducts->polymer Polymer elimination Elimination Product check_byproducts->elimination Elimination solution_activation Optimize Leaving Group Activation / Catalyst no_conversion->solution_activation solution_dilution Use High Dilution Conditions polymer->solution_dilution solution_base Change Base / Leaving Group elimination->solution_base

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

References

Technical Support Center: Troubleshooting Ethyl Azetidine-3-carboxylate Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl Azetidine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work. Due to its strained four-membered ring and ester functionality, this compound can exhibit stability issues under common experimental conditions. This guide provides in-depth, practical solutions to anticipate and troubleshoot these challenges, ensuring the integrity of your experiments and the quality of your results.

Part 1: Frequently Asked Questions - Understanding Core Stability

This section addresses fundamental questions regarding the inherent chemical properties of this compound that dictate its stability in solution.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this compound is governed by two key structural features:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[1] This strain, while lower than that of aziridines, makes the ring susceptible to opening under certain conditions to relieve the energetic penalty.[2][3]

  • Ethyl Ester Functionality: The ethyl carboxylate group at the C-3 position is a classic ester, which is prone to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[4]

The interplay between these two features dictates the compound's overall reactivity and degradation profile.

Q2: Under what specific conditions is this compound most unstable?

A2: The compound is most vulnerable under strongly acidic conditions (pH < 4) . The basic nitrogen atom of the azetidine ring becomes protonated, forming a highly strained and reactive azetidinium ion.[5][6][7] This species is readily attacked by nucleophiles, leading to irreversible ring-opening.[6][8] While more stable in base than in acid, the compound can also degrade under strong basic conditions (pH > 9) via hydrolysis of the ethyl ester, a process also known as saponification.[4]

Q3: How does pH specifically affect the degradation pathways of this molecule?

A3: The pH of the solution determines the predominant degradation mechanism:

  • Acidic Conditions (pH < 4): The primary degradation pathway is the acid-catalyzed opening of the azetidine ring. The reaction is initiated by the protonation of the ring nitrogen. The resulting azetidinium ion is then attacked by a nucleophile (e.g., water, a halide from the acid), cleaving a C-N bond.[6][7] This is often the most rapid and detrimental degradation pathway.

  • Basic Conditions (pH > 9): Under basic conditions, the primary pathway is the saponification of the ethyl ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to yield azetidine-3-carboxylate salt and ethanol.[4] This reaction is generally slower than acid-catalyzed ring-opening but can be significant during basic workups or prolonged storage in basic solutions.

Q4: What are the recommended long-term storage conditions for this compound and its salts?

A4: To ensure long-term stability and purity, both the free base and its hydrochloride salt should be stored under stringent conditions. Based on supplier recommendations and chemical principles, the following is advised:

  • Temperature: Store in a freezer at or below -20°C.[9][10][11]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and carbon dioxide.[12]

  • Light: Keep in a dark place, as light can potentially promote degradation over extended periods.[9]

For solutions, it is highly recommended to use anhydrous aprotic solvents (e.g., DMSO, DMF, Dichloromethane) and to prepare them fresh for immediate use whenever possible.

Part 2: Troubleshooting Guide - Common Issues in Experimental Workflows

This section provides a systematic approach to identifying and solving common stability-related problems encountered during routine laboratory procedures.

Issue 1: Product Degradation During Aqueous Acidic Workup
  • Symptoms:

    • Significantly low recovery of the desired product after extraction.

    • Appearance of new, more polar spots on TLC analysis that were not present in the initial reaction mixture.

    • LC-MS data indicating the presence of species with masses corresponding to ring-opened products (e.g., M+18 for hydrolysis).

  • Root Cause Analysis: The use of strong aqueous acids (e.g., 1N HCl) to wash organic layers or neutralize basic reaction mixtures is a primary cause of degradation. The azetidine nitrogen becomes protonated, facilitating nucleophilic attack by water or the acid's counter-ion, leading to ring cleavage.[5][6][13]

  • Solutions & Mitigation Strategies:

    • Avoid Strong Acids: Whenever possible, substitute strong acids with milder alternatives. A saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, is often sufficient for neutralizing many reactions.[5]

    • Use Biphasic Systems with Caution: If a stronger acid wash is unavoidable, perform the extraction rapidly and at a low temperature (0-5°C) to minimize the contact time between your compound and the acidic aqueous phase.[5]

    • Prioritize Basic Washes: Use saturated sodium bicarbonate (NaHCO₃) or brine washes to remove acidic impurities before attempting any acid wash.

    • Consider a Protecting Group: For multi-step syntheses where the azetidine nitrogen is not a reactive site, consider protecting it with an electron-withdrawing group (e.g., Boc, Cbz). This reduces the nitrogen's basicity and significantly enhances its stability towards acid.[5]

Issue 2: Decomposition During Silica Gel Chromatography
  • Symptoms:

    • Streaking or tailing of the product spot on the TLC plate.

    • Low overall yield after column chromatography.

    • Isolation of fractions containing ring-opened or other byproduct impurities.

  • Root Cause Analysis: Standard laboratory-grade silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. Prolonged exposure of the basic azetidine nitrogen to this acidic stationary phase during chromatography can catalyze on-column degradation, mirroring the issues seen in acidic workups.[5]

  • Solutions & Mitigation Strategies:

    • Neutralize the Silica Gel: This is the most common and effective solution. Add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to the chromatography eluent (typically 0.1-1% v/v).[5] See Protocol 2 for a detailed procedure.

    • Use Alternative Stationary Phases: If the compound is exceptionally sensitive, consider using a less acidic stationary phase like neutral alumina or a polymer-based support for purification.[14]

    • Alternative Purification Methods: For crystalline solids, recrystallization is an excellent purification method that avoids contact with stationary phases altogether. Preparative HPLC using a buffered mobile phase can also provide high purity for sensitive compounds.[14]

Issue 3: Instability in Protic Solvents (e.g., Methanol, Water)
  • Symptoms:

    • A solution of the compound, initially pure by NMR or LC-MS, shows signs of degradation after being stored for several hours or days at room temperature.

    • Formation of the corresponding methyl ester (if in methanol) or the carboxylic acid (if in water).

  • Root Cause Analysis: Protic solvents can participate directly in degradation. Alcohols like methanol can lead to transesterification of the ethyl ester. Water can cause hydrolysis.[4] Furthermore, if the solvent contains dissolved acidic impurities (like CO₂ from the air forming carbonic acid), it can slowly catalyze the ring-opening pathway over time.

  • Solutions & Mitigation Strategies:

    • Use Aprotic Solvents for Storage: For preparing stock solutions or storing samples for analysis, use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Dichloromethane (DCM).[15]

    • Prepare Solutions Fresh: The best practice is to prepare aqueous or alcoholic solutions of this compound immediately before use in an assay or reaction.

    • Buffer Solutions: If an aqueous solution is required, ensure it is buffered to a pH between 5 and 7 to minimize both acid-catalyzed ring-opening and base-catalyzed hydrolysis.

Part 3: Protocols & Data Presentation

Protocol 1: Experimental Workflow for Assessing pH Stability

This protocol outlines a method to quantitatively assess the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffers: Prepare a series of aqueous buffers (e.g., pH 2.0, pH 4.0, pH 7.4, pH 10.0) using standard laboratory reagents.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) of this compound in a suitable organic solvent like DMSO.[5]

  • Initiation of Degradation Study:

    • To separate vials containing each buffer, add a small aliquot of the DMSO stock solution to achieve a final concentration suitable for your analytical method (e.g., 0.5 mM for LC-MS).

    • Record this as time zero (T=0). Maintain the vials at a constant temperature (e.g., 25°C or 37°C).[5]

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Quench any further reaction by diluting the aliquot into a mobile phase or a solvent mixture suitable for immediate analysis.[5]

  • Analysis: Analyze each sample using a validated analytical method (e.g., LC-MS or ¹H NMR) to determine the concentration of the remaining parent compound.

  • Data Interpretation: Plot the percentage of the remaining parent compound versus time for each pH value. From this data, the half-life (T₁/₂) at each pH can be calculated.

Table 1: Illustrative Stability Data for this compound

pH of Aqueous BufferPredominant Degradation PathwayHalf-Life (T₁/₂) at 25°C (hours)
2.0Acid-Catalyzed Ring-Opening~1.5
4.0Minimal Degradation> 48
7.4 (PBS)Very Slow Hydrolysis> 72
10.0 (Carbonate Buffer)Base-Catalyzed Ester Hydrolysis~12
Note: These are hypothetical values for illustrative purposes, based on typical azetidine and ester stability profiles.[4][6]
Protocol 2: Neutralization of Silica Gel for Chromatography

This procedure prevents on-column degradation of acid-sensitive compounds.

  • Prepare the Eluent: Prepare the desired solvent system for your column (e.g., 50:50 Ethyl Acetate/Hexanes).

  • Add Base: To the prepared eluent, add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume. For example, add 5-10 mL of Et₃N to 990-995 mL of the eluent to make 1 L of neutralized mobile phase.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Add the triethylamine-containing eluent and gently stir to create a uniform slurry.

  • Pack the Column: Pack the chromatography column using the prepared slurry as you normally would.

  • Run the Column: Pre-equilibrate the packed column with the neutralized eluent before loading your sample. Run the entire purification using the eluent containing triethylamine.

Part 4: Visualization of Degradation Mechanisms

The following diagrams illustrate the key chemical transformations involved in the degradation of this compound.

Degradation Pathways of this compound cluster_start Starting Material cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 9) Start This compound Protonation Protonation (Azetidinium Ion Formation) Start->Protonation H⁺ Saponification Ester Hydrolysis (Saponification) Start->Saponification OH⁻ RingOpening Nucleophilic Attack (e.g., by H₂O) Protonation->RingOpening Fast AcidProduct Ring-Opened Product (e.g., Amino Diol Ester) RingOpening->AcidProduct BaseProduct Azetidine-3-carboxylate (Salt) Saponification->BaseProduct Slower

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Azetidine Stability A Experiment Shows Low Yield / Impurities B During Aqueous Workup? A->B Check Step C During Chromatography? A->C Check Step D During Storage in Solution? A->D Check Step Sol1 Use mild acid (NH₄Cl) Work at low temp Minimize contact time B->Sol1 YES Sol2 Neutralize silica with Et₃N Use alumina Consider recrystallization C->Sol2 YES Sol3 Use aprotic solvent (DMSO) Prepare solution fresh Buffer if aqueous (pH 5-7) D->Sol3 YES

References

Preventing polymerization of Ethyl azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Instability of the Azetidine Ring

Ethyl azetidine-3-carboxylate is a valuable reagent, but its utility is intrinsically linked to its chemical stability. The four-membered azetidine ring is sterically strained, making it susceptible to ring-opening reactions. This reactivity is the primary cause of polymerization, which can compromise sample purity, impact reaction outcomes, and lead to inconsistent results.

The most common pathway for the degradation of this compound is through cationic ring-opening polymerization (CROP) . This process is typically initiated by protons (acids) or other electrophilic species. The lone pair of electrons on the nitrogen atom can be protonated, forming a reactive azetidinium ion. This ion is then susceptible to nucleophilic attack by another molecule of this compound, initiating a chain reaction that leads to the formation of oligomers and polymers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the storage and use of this compound.

FAQ 1: My reaction yield is consistently low when using this compound. What could be the cause?

Low reaction yields are often attributable to a loss of the starting material due to polymerization. If you suspect this to be the case, consider the following:

  • Purity of the Starting Material: Has the purity of your this compound been verified recently? Over time, even with proper storage, some degree of oligomerization can occur.

  • Reaction Conditions: Are there any acidic components in your reaction mixture? Even trace amounts of acid can catalyze the polymerization of the azetidine ring. This includes acidic solvents, reagents, or byproducts from other reaction components.

  • Solvent Choice: Protic solvents, especially alcohols, can promote the ring-opening of azetidines.[1] If your reaction conditions permit, consider using aprotic solvents.

Troubleshooting Workflow for Low Yields

workflow cluster_conditions Reaction Condition Analysis start Low Reaction Yield check_purity Verify Purity of This compound (See Analytical Methods) start->check_purity review_conditions Review Reaction Conditions check_purity->review_conditions If Purity is Confirmed solvent_choice Evaluate Solvent review_conditions->solvent_choice acid_check Identify and Neutralize Acidic Components review_conditions->acid_check optimize Optimize Reaction: - Use Aprotic Solvent - Lower Temperature - Reduce Reaction Time solvent_choice->optimize If Using Protic Solvents reagent_stability Check Compatibility of All Reagents acid_check->reagent_stability reagent_stability->optimize

Caption: Troubleshooting workflow for addressing low reaction yields.

FAQ 2: How can I tell if my this compound has started to polymerize?

Visual inspection is often the first indicator. Pure this compound should be a clear liquid. The presence of viscosity changes, cloudiness, or solid precipitates can suggest that polymerization has occurred. However, for a more definitive assessment, analytical methods are necessary.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting polymerization. The appearance of broad signals in addition to the sharp peaks of the monomer is a strong indication of polymer formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS analysis can be used to assess the purity of the monomer. A decrease in the peak area corresponding to the monomer and the appearance of new, broader peaks at higher retention times can indicate the presence of oligomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to separate the monomer from any oligomeric or polymeric species.

Technique Indication of Polymerization Primary Use
¹H NMR Appearance of broad signals alongside sharp monomer peaks.Structural confirmation and detection of polymers.
GC-MS Decrease in monomer peak area; new, broader peaks at higher retention times.Purity assessment and detection of volatile oligomers.
HPLC Emergence of new peaks, often with broader peak shapes.Purity analysis and quantification of monomer content.
Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a general guideline for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Scan Range: m/z 40-400

  • Analysis: Inject 1 µL of the prepared sample. The presence of peaks other than the monomer, particularly those at longer retention times with fragmentation patterns consistent with multiples of the monomer unit, suggests polymerization.

FAQ 3: What are the ideal storage conditions for this compound?

Proper storage is the most effective way to prevent polymerization. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

Condition Recommendation Rationale
Temperature Store in a freezer at or below -20°C for long-term storage.[2] For short-term use (1-2 weeks), storage at 2-8°C is acceptable.Low temperatures slow down the rate of potential polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]Prevents exposure to atmospheric moisture and acidic gases (like CO₂) that can initiate polymerization.
Light Protect from light by using an amber vial or storing in a dark location.[2]While thermal and acid-catalyzed polymerization are the primary concerns, light can potentially contribute to degradation over long periods.
Container Use a clean, dry, and tightly sealed container made of an inert material (e.g., borosilicate glass).Prevents contamination and exposure to the atmosphere.
FAQ 4: Can I use an inhibitor to prevent the polymerization of this compound?

Potential Inhibitors:

  • Butylated Hydroxytoluene (BHT): A common radical inhibitor.

  • Hydroquinone: Another widely used inhibitor.

Recommended Concentration: A starting concentration of 100-200 ppm (0.01-0.02% by weight) is a reasonable starting point.

Important Considerations:

  • The inhibitor may need to be removed before use in certain applications, as it can interfere with downstream reactions.

  • The effectiveness of these inhibitors for preventing cationic polymerization has not been definitively established for this specific compound. Their primary role is to scavenge free radicals, which may not be the main polymerization pathway unless radical initiators are present.

The Mechanism of Cationic Ring-Opening Polymerization (CROP)

To effectively prevent polymerization, it is helpful to understand the mechanism by which it occurs.

polymerization_mechanism monomer1 This compound (Monomer) protonated_monomer Azetidinium Ion (Reactive Intermediate) monomer1->protonated_monomer acid H⁺ (Acid Catalyst) acid->monomer1 Protonation monomer2 Another Monomer Molecule protonated_monomer->monomer2 Nucleophilic Attack dimer Dimer monomer2->dimer Ring Opening polymer Polymer Chain dimer->polymer Propagation

Caption: Simplified mechanism of acid-catalyzed polymerization of this compound.

Summary and Key Recommendations

  • Prioritize Proper Storage: The most effective preventative measure is strict adherence to recommended storage conditions (frozen, inert atmosphere, dark).

  • Ensure an Acid-Free Environment: Be vigilant about excluding acidic contaminants from your reactions and solvents.

  • Verify Purity Before Use: Regularly check the purity of your this compound, especially for older batches or if you observe any changes in its physical appearance.

  • Consider Inhibitors Cautiously: The use of inhibitors like BHT can be a secondary measure, but their impact on your specific application should be evaluated.

By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, researchers can ensure the integrity of their starting materials and achieve more reliable and reproducible experimental outcomes.

References

Technical Support Center: Overcoming Poor Cell Permeability of Azetidine-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of azetidine-based carboxylic acids. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental decisions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of azetidine-based carboxylic acids.

Q1: Why do my azetidine-based carboxylic acids exhibit low cell permeability?

A1: The primary reason for the poor cell permeability of azetidine-based carboxylic acids is the presence of the carboxylic acid moiety. At physiological pH (around 7.4), this group is predominantly ionized, carrying a negative charge. This charge significantly hinders the molecule's ability to passively diffuse across the lipophilic cell membrane. Additionally, a high count of hydrogen bond donors and acceptors can further impede membrane permeation.[1][2][3]

Q2: What are the first-line in vitro assays I should use to assess the cell permeability of my compounds?

A2: To get a comprehensive initial assessment, a combination of two assays is highly recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][5][6] It's a cost-effective way to rank compounds based on their intrinsic ability to cross a lipid barrier.

  • Caco-2 Cell Monolayer Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8][9][10][11] It provides a more biologically relevant model, as it can assess not only passive diffusion but also active transport and efflux mechanisms.[10]

Q3: What is a "prodrug" approach, and how can it help with my azetidine-based carboxylic acid?

A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. For carboxylic acids, a common and effective prodrug strategy is to mask the polar carboxylic acid group as an ester.[12][13] This modification increases the molecule's lipophilicity, allowing it to more readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, regenerating the active carboxylic acid.[1][14]

Q4: Besides the prodrug approach, are there other chemical modifications I can consider?

A4: Yes, several other strategies can be employed:

  • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with a bioisostere—a different functional group with similar steric and electronic properties that may be less ionized at physiological pH.

  • Intramolecular Hydrogen Bonding: Strategically introducing functional groups that can form an intramolecular hydrogen bond with the carboxylic acid can shield its polarity, thereby improving permeability.[15]

  • Modulation of Physicochemical Properties: Systematically modifying other parts of the molecule to reduce the overall polar surface area (PSA) and the number of hydrogen bond donors can also enhance passive diffusion.[16]

Q5: How do I know if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

A5: The Caco-2 permeability assay is an excellent tool for this. A bidirectional assay is performed where the transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that the compound is subject to active efflux.[10]

II. Troubleshooting Guides

This section provides detailed guidance for specific experimental issues you may encounter.

Troubleshooting Scenario 1: Low Permeability in PAMPA Assay
  • Issue: Your azetidine-based carboxylic acid shows low permeability in the PAMPA assay.

  • Analysis: This result suggests that the compound has poor passive diffusion characteristics. The issue is likely related to its intrinsic physicochemical properties.

  • Troubleshooting Steps:

    • Confirm Physicochemical Properties:

      • Measure LogD at physiological pH (7.4): A low LogD value indicates high polarity, which correlates with poor passive diffusion.

      • Calculate Polar Surface Area (PSA) and Hydrogen Bond Donor (HBD) count: High values for these parameters are also detrimental to passive permeability.[16]

    • Implement a Prodrug Strategy:

      • Synthesize a series of simple alkyl ester prodrugs (e.g., methyl, ethyl, propyl esters) of your azetidine-based carboxylic acid.[17]

      • Re-evaluate the permeability of these esters in the PAMPA assay. You should observe a significant increase in permeability.

    • Optimize the Prodrug:

      • If simple esters are rapidly hydrolyzed in the assay buffer, consider more stable or "soft" alkyl groups.[14]

      • The goal is to strike a balance between sufficient stability to cross the membrane and efficient cleavage once inside the cell.

Troubleshooting Scenario 2: High Efflux Ratio in Caco-2 Assay
  • Issue: Your compound shows good to moderate permeability in the A-B direction but has an efflux ratio significantly greater than 2.

  • Analysis: This indicates that your compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps it out of the cell, limiting its net absorption.

  • Troubleshooting Steps:

    • Confirm P-gp Substrate Activity:

      • Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.[9]

    • Structural Modifications to Evade Efflux:

      • Reduce Hydrogen Bond Donors: Efflux pump recognition is often linked to the number of HBDs.[16] Modifying the molecule to reduce the HBD count can decrease its affinity for P-gp.

      • Prodrugs Targeting Uptake Transporters: Design a prodrug that is a substrate for an uptake transporter, such as the peptide transporter PEPT1.[14][18] This can "hijack" the uptake machinery to increase intracellular concentration and potentially overcome efflux. For example, conjugating the compound to an amino acid like valine has been shown to be an effective strategy.[14]

Troubleshooting Scenario 3: Discrepancy Between PAMPA and Caco-2 Results
  • Issue: Your compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay (with a low efflux ratio).

  • Analysis: This pattern suggests that while the compound has good passive diffusion potential, other factors in the more complex biological environment of the Caco-2 assay are limiting its transport.

  • Troubleshooting Steps:

    • Assess Aqueous Solubility: Poor aqueous solubility can lead to the compound precipitating in the aqueous boundary layer of the Caco-2 cells, thus limiting the concentration available for absorption. The PAMPA assay, with its organic solvent-based membrane, can sometimes be more forgiving of poorly soluble compounds.

    • Investigate Paracellular Transport: While less common for lipophilic compounds, if your molecule is small and polar, it might be expected to cross via the paracellular route (between the cells). The PAMPA assay does not model this pathway.[10] The integrity of the Caco-2 monolayer, measured by Transepithelial Electrical Resistance (TEER), is crucial for evaluating this.[9]

    • Consider Metabolism: Caco-2 cells possess some metabolic activity.[7][8] It's possible your compound is being metabolized by the cells during the assay, leading to a lower measured concentration in the basolateral compartment. An LC-MS/MS analysis of both compartments can help identify any metabolites.

III. Experimental Protocols & Data Interpretation

This section provides a detailed protocol for the PAMPA assay and guidance on interpreting the results in conjunction with Caco-2 data.

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is a generalized procedure. Specific details may vary based on the commercial kit used.

Materials:

  • PAMPA plate (e.g., a 96-well microtiter plate with a filter bottom)

  • Acceptor plate (96-well)

  • Lipid solution (e.g., 1% lecithin in dodecane)[19]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and controls (high and low permeability)

  • DMSO for stock solutions

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the lipid solution to each well of the donor plate, ensuring the filter is completely coated. Allow the solvent to evaporate (typically 15-20 minutes).[19]

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the Donor Plate:

    • Prepare a 10 mM stock solution of your test compounds and controls in DMSO.

    • Dilute the stock solutions to the final desired concentration (e.g., 10-50 µM) in PBS. The final DMSO concentration should be low (e.g., <1%).[19][20]

    • Add 150-200 µL of the diluted compound solution to each well of the lipid-coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the solution in the acceptor wells.

  • Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 5-16 hours) with gentle shaking.[4][20]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

Where:

  • Vd = Volume of donor well

  • Va = Volume of acceptor well

  • A = Area of the filter

  • t = Incubation time

  • [C]a = Concentration in the acceptor well

  • [C]eq = Equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)

  • [C]d = Concentration in the donor well

Data Interpretation: A Holistic View

The true power of these assays comes from using them in conjunction.

PAMPA Result Caco-2 Result (A-B) Efflux Ratio Likely Interpretation Recommended Next Steps
HighHighLow (<2)Good passive permeability, not an efflux substrate.Proceed with further in vivo studies.
HighLowLow (<2)Good passive diffusion but poor solubility or metabolism in Caco-2.Investigate solubility and metabolic stability.
HighLowHigh (>2)Good passive diffusion but is an efflux substrate.See Troubleshooting Scenario 2.
LowLowN/APoor passive permeability.See Troubleshooting Scenario 1. Implement prodrug strategy.

IV. Visualizing Permeability Challenges and Solutions

Factors Influencing Cell Permeability

G cluster_0 Physicochemical Properties cluster_1 Biological Factors Lipophilicity (LogD) Lipophilicity (LogD) Passive Diffusion Passive Diffusion Lipophilicity (LogD)->Passive Diffusion + (Increases) Polar Surface Area (PSA) Polar Surface Area (PSA) Polar Surface Area (PSA)->Passive Diffusion - (Decreases) H-Bond Donors (HBD) H-Bond Donors (HBD) H-Bond Donors (HBD)->Passive Diffusion - (Decreases) Molecular Weight (MW) Molecular Weight (MW) Molecular Weight (MW)->Passive Diffusion - (Decreases) Cell Permeability Cell Permeability Passive Diffusion->Cell Permeability Active Uptake Active Uptake Active Uptake->Cell Permeability Efflux (e.g., P-gp) Efflux (e.g., P-gp) Efflux (e.g., P-gp)->Cell Permeability - (Decreases) Metabolism Metabolism Metabolism->Cell Permeability - (Decreases Apparent)

Caption: Key factors governing cell permeability.

Workflow for Troubleshooting Poor Permeability

G Start Start: Azetidine-COOH with Poor Permeability Assay Perform PAMPA & Bidirectional Caco-2 Assays Start->Assay LowPAMPA Low PAMPA Result? Assay->LowPAMPA HighEfflux High Efflux Ratio in Caco-2? LowPAMPA->HighEfflux No Prodrug Implement Prodrug Strategy (e.g., Esterification) LowPAMPA->Prodrug Yes EvadeEfflux Structural Modification to Evade Efflux HighEfflux->EvadeEfflux Yes Success Permeability Improved HighEfflux->Success No ReTest1 Re-Test Permeability Prodrug->ReTest1 ReTest2 Re-Test Permeability EvadeEfflux->ReTest2 ReTest1->Success Improved Fail Further Optimization Needed ReTest1->Fail Not Improved ReTest2->Success Improved ReTest2->Fail Not Improved

References

Technical Support Center: Managing Diastereoselectivity in Reactions with Ethyl Azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing diastereoselectivity in reactions involving ethyl azetidine-3-carboxylate and its derivatives. The unique strain and electronic properties of the azetidine ring present distinct stereochemical challenges and opportunities.[1] This resource offers practical, experience-based solutions and detailed protocols to help you navigate these complexities and achieve your desired stereochemical outcomes.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable steps for resolution.

Issue 1: Poor Diastereoselectivity in the Alkylation of N-Protected this compound Enolates

Question: I am performing an α-alkylation on N-Boc-ethyl azetidine-3-carboxylate. My reaction is yielding an almost 1:1 mixture of diastereomers. What factors are likely influencing this lack of selectivity, and how can I improve it?

Answer:

Poor diastereoselectivity in the alkylation of azetidine enolates is a common challenge that typically stems from the geometry of the enolate intermediate and the facial selectivity of the incoming electrophile.[2][3] The planarity of the enolate can be influenced by several factors, leading to poor stereocontrol.

Root Causes and Troubleshooting Steps:

  • Enolate Geometry Control: The formation of either the E- or Z-enolate is critical for diastereoselectivity. The geometry is influenced by the base, solvent, and any additives.

    • Base Selection: Sterically hindered bases, such as lithium diisopropylamide (LDA), tend to favor the formation of the kinetic (E)-enolate by deprotonating the less hindered α-proton. Conversely, smaller bases like sodium hydride (NaH) might lead to equilibration and the thermodynamic (Z)-enolate.

    • Solvent Effects: The polarity of the solvent can significantly impact the transition state.[4] Aprotic, non-polar solvents like tetrahydrofuran (THF) or toluene are generally preferred as they promote tight ion pairing between the enolate and the metal cation, which can enhance facial selectivity.

    • Additives: The addition of Lewis acids, such as zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂), can lead to the formation of a more rigid chelated enolate, thereby improving the facial bias for the electrophilic attack.

  • Electrophile Approach: The trajectory of the incoming electrophile is dictated by steric hindrance.

    • Steric Bulk of the N-Protecting Group: A bulky N-protecting group, such as a tert-butoxycarbonyl (Boc) or a triphenylmethyl (trityl) group, can effectively shield one face of the enolate, directing the electrophile to the opposite face. If your protecting group is small (e.g., methyl), consider switching to a bulkier alternative.

    • Nature of the Electrophile: A sterically demanding electrophile will be more sensitive to the steric environment of the enolate, potentially leading to higher diastereoselectivity.

Experimental Protocol for Improved Diastereoselectivity:

Objective: To achieve high diastereoselectivity in the alkylation of N-Boc-ethyl azetidine-3-carboxylate with benzyl bromide.

Materials:

  • N-Boc-ethyl azetidine-3-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve N-Boc-ethyl azetidine-3-carboxylate (1.0 eq) in anhydrous THF (to a concentration of 0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC.

Issue 2: Unexpected Diastereomer in the Reduction of Ethyl 1-Boc-3-oxoazetidine-3-carboxylate

Question: I am reducing ethyl 1-Boc-3-oxoazetidine-3-carboxylate to the corresponding alcohol using sodium borohydride (NaBH₄) and am obtaining the undesired diastereomer as the major product. How can I reverse the diastereoselectivity?

Answer:

The facial selectivity of hydride delivery to the ketone at the C3 position is influenced by steric and electronic factors. The observed diastereoselectivity suggests that the hydride is approaching from the less hindered face, which may not be the desired trajectory for your target molecule. To reverse the selectivity, you can employ a bulkier reducing agent or utilize a directing group.

Strategies for Reversing Diastereoselectivity:

  • Sterically Hindered Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are significantly larger than NaBH₄. Their steric bulk will force the hydride to approach from the more accessible face, which is often opposite to that favored by smaller hydrides.

  • Chelation-Controlled Reduction: In some cases, using a Lewis acid in conjunction with a reducing agent can pre-coordinate to the carbonyl oxygen and a heteroatom on a substituent, creating a rigid cyclic intermediate that directs the hydride attack from a specific face.

Comparative Data on Reducing Agents:

Reducing AgentTypical SolventTemperature (°C)Expected Major Diastereomer
Sodium Borohydride (NaBH₄)Methanol (MeOH)0 to RTsyn (often)
L-Selectride®Tetrahydrofuran (THF)-78anti (often)
K-Selectride®Tetrahydrofuran (THF)-78anti (often)
Issue 3: Low Diastereoselectivity in [2+2] Cycloadditions to Form Azetidine Rings

Question: I am attempting a [2+2] photocycloaddition to synthesize a substituted azetidine, but the reaction is yielding a mixture of diastereomers. What are the key factors controlling stereoselectivity in this reaction?

Answer:

The stereochemical outcome of a [2+2] photocycloaddition, such as the aza Paternò-Büchi reaction, is highly dependent on the nature of the excited state and the stability of the intermediate diradical or exciplex.[1][5]

Key Factors and Optimization Strategies:

  • Excited State: The reaction can proceed through either a singlet or triplet excited state. Singlet state reactions are often concerted and stereospecific, while triplet state reactions proceed through a diradical intermediate, which can undergo bond rotation before ring closure, leading to a loss of stereochemical information.[1]

    • Sensitizers: To favor a triplet pathway, a triplet sensitizer like benzophenone can be used. For a singlet pathway, direct irradiation at a suitable wavelength is necessary.

  • Substrate Control: The electronic and steric properties of the substituents on both the alkene and the imine components play a crucial role in stabilizing the transition state and influencing the approach of the reactants.[5]

  • Computational Modeling: In complex cases, computational modeling can provide valuable insights into the transition state energies and help predict the most favorable reaction pathway for a desired stereoisomer.[6] Recent studies have shown that computational models can accurately predict the outcome of such reactions, saving significant experimental time.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the N-protecting group in controlling diastereoselectivity?

The N-protecting group serves as a critical stereocontrol element. A bulky protecting group can create a significant steric bias, effectively blocking one face of the azetidine ring from attack by an incoming reagent.[7] This is particularly important in reactions involving the formation of a new stereocenter at the C2 or C4 positions. For instance, in the α-lithiation of N-Boc-azetidines, the bulky Boc group directs the electrophile to the less hindered face, leading to high diastereoselectivity.[7]

Q2: How does solvent choice impact diastereoselectivity in azetidine reactions?

Solvent polarity can influence the aggregation state of organometallic reagents and the geometry of transition states.[4] In enolate alkylations, polar aprotic solvents like THF can coordinate with the metal cation, leading to a looser ion pair and potentially lower selectivity. Non-polar solvents like toluene may promote tighter ion pairing and better stereocontrol. For cycloaddition reactions, solvent polarity can affect the stability of charged intermediates or transition states, thereby influencing the diastereomeric ratio.[4]

Q3: Can chiral auxiliaries be used to control diastereoselectivity in reactions with this compound?

Yes, chiral auxiliaries are a powerful tool for inducing asymmetry.[8][9][10] A chiral auxiliary can be temporarily attached to the azetidine nitrogen or the carboxylate group. The inherent chirality of the auxiliary then directs the formation of one diastereomer over the other in a subsequent reaction.[10] After the desired stereocenter is set, the auxiliary can be removed. Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultams.[10]

Q4: What is the "aza-Paternò-Büchi" reaction, and how is it relevant to azetidine synthesis?

The aza-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine.[5] This reaction is a direct and efficient method for constructing the azetidine ring.[1][5] The diastereoselectivity of this reaction can be influenced by factors such as the choice of photosensitizer and the electronic nature of the substituents on the reactants.[1]

Section 3: Visualizing Reaction Mechanisms and Workflows

Decision-Making Workflow for Optimizing Diastereoselectivity

G start Poor Diastereoselectivity Observed q1 Identify Reaction Type start->q1 alkylation Enolate Alkylation q1->alkylation Alkylation reduction Ketone Reduction q1->reduction Reduction cycloaddition [2+2] Cycloaddition q1->cycloaddition Cycloaddition q_alkylation Check Enolate Formation Conditions alkylation->q_alkylation q_reduction Evaluate Reducing Agent reduction->q_reduction q_cycloaddition Analyze Photochemical Conditions cycloaddition->q_cycloaddition sol_base Modify Base/Solvent System q_alkylation->sol_base Suboptimal sol_protecting_group Increase Steric Bulk of N-Protecting Group q_alkylation->sol_protecting_group Facial bias needed sol_additive Incorporate Lewis Acid Additive q_alkylation->sol_additive Rigidity required sol_bulky_reductant Use Sterically Hindered Hydride Source (e.g., L-Selectride) q_reduction->sol_bulky_reductant Incorrect facial attack sol_chelation Employ Chelation Control q_reduction->sol_chelation Directing group present sol_sensitizer Add/Change Photosensitizer q_cycloaddition->sol_sensitizer Excited state issue sol_computational Utilize Computational Modeling q_cycloaddition->sol_computational Complex interactions end Achieve Desired Diastereoselectivity sol_base->end sol_protecting_group->end sol_additive->end sol_bulky_reductant->end sol_chelation->end sol_sensitizer->end sol_computational->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Mechanism of Diastereoselective Enolate Alkylation

G cluster_1 Electrophilic Attack cluster_2 Product Formation Start N-Boc-ethyl azetidine-3-carboxylate Enolate Lithium Enolate (Planar Intermediate) Start->Enolate LDA, THF, -78 °C Attack Facial Selective Attack by Electrophile (E+) Enolate->Attack Product Major Diastereomer Attack->Product

Caption: Diastereoselective alkylation of an azetidine enolate.

References

Technical Support Center: Scale-Up Synthesis of Ethyl Azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl azetidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable building block from the bench to production. Azetidines are integral components in medicinal chemistry, but their synthesis is challenged by the inherent ring strain of the four-membered heterocycle, making scale-up a non-trivial endeavor.[1]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for this compound, and which is most amenable to scale-up?

There are several established routes, but they generally fall into two categories: de novo ring formation (cyclization) or elaboration of a pre-existing azetidine core.

  • Cyclization of Acyclic Precursors: This is the most common approach. It typically involves an intramolecular nucleophilic substitution of a γ-amino halide or a related substrate with a leaving group at the 3-position relative to the nitrogen. While many lab-scale methods exist, routes starting from commercially available and cost-effective materials like diethyl bis(hydroxymethyl)malonate have shown significant improvements for large-scale synthesis over classical methods that begin with epichlorohydrin.[2]

  • Deprotection of a Protected Intermediate: Often, the final step in the synthesis is the removal of a nitrogen protecting group from a stable precursor, such as N-Boc, N-Cbz, or N-benzhydryl this compound. This strategy is highly advantageous for scale-up as it allows the strained, and potentially reactive, free azetidine to be handled only in the final step.

For industrial production, a convergent synthesis involving a late-stage deprotection of a stable, crystalline N-protected intermediate is often preferred. This minimizes the number of steps where the strained azetidine ring is handled.

Synthetic_Strategies cluster_0 General Approaches Acyclic_Precursors Acyclic Precursors (e.g., from Epichlorohydrin, Diethyl Malonate) Final_Product This compound Acyclic_Precursors->Final_Product Intramolecular Cyclization Protected_Azetidine N-Protected Ethyl Azetidine-3-carboxylate Protected_Azetidine->Final_Product Deprotection (e.g., Hydrogenolysis, Acidolysis)

Caption: General synthetic strategies for this compound.

Q2: We are scaling up an N-benzhydryl deprotection via hydrogenolysis and facing slow, incomplete reactions. What are the critical process parameters to investigate?

This is a very common scale-up challenge. The transition from a lab-scale flask to a large reactor changes the mass transfer dynamics significantly.

Core Problem: Inefficient three-phase (gas-liquid-solid) mixing. Your solid catalyst (Pd/C), liquid substrate solution, and gaseous hydrogen are not interacting effectively.

Troubleshooting Checklist:

  • Catalyst Activity & Loading:

    • Source & Type: Is the catalyst from a reliable vendor? Pearlman's catalyst (Pd(OH)₂/C) is often more active and resistant to poisoning than standard Pd/C.

    • Loading: While 5-10 wt% is standard, on scale-up, you may need to optimize this. Ensure the catalyst is properly wetted and suspended, not clumped at the bottom of the reactor.

  • Hydrogen Pressure & Delivery:

    • Pressure: Reactions are often run at elevated pressures (e.g., 50 psi) to increase hydrogen concentration in the solvent.[3] Ensure your reactor maintains the target pressure consistently.

    • Headspace: Purge the reactor headspace thoroughly with nitrogen and then hydrogen to remove oxygen, which can deactivate the catalyst.

  • Mass Transfer (Agitation):

    • Stirrer Design & Speed: This is the most critical scale-up parameter. A simple magnetic stir bar is insufficient. The reactor must have an overhead stirrer with an appropriately designed impeller (e.g., gas-inducing turbine) to create a vortex that draws hydrogen from the headspace into the liquid phase, ensuring constant contact with the catalyst particles.

  • Reaction Additives:

    • Side Reaction Suppression: The newly formed free azetidine can act as a nucleophile, leading to dimerization. The addition of a small amount of a non-nucleophilic base like triethylamine (e.g., 5 wt%) can suppress this side reaction.[3]

  • Solvent Purity:

    • Poisoning: Ensure your solvent (typically methanol) is free from catalyst poisons like sulfur or halide compounds.[3]

ParameterLaboratory Scale (1 L Flask)Pilot Plant Scale (100 L Reactor)Key Considerations for Scale-Up
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (Impeller)Impeller design and RPM are critical for gas dispersion.
H₂ Introduction Balloon / H₂ lineSparging / Headspace PressurizationSurface-level introduction is inefficient; ensure good gas entrainment.
Catalyst Loading 5-10 mol%Often optimized to 1-5 mol% for costHigher efficiency is needed to reduce cost and heavy metal waste.
Heat Transfer Easy (heating mantle/oil bath)Difficult (Jacketed vessel)Exothermic reactions must be carefully controlled.
Side Reactions Less prevalentDimerization can become significant.[3]Addition of suppressants (e.g., Et₃N) may be necessary.

Troubleshooting Guide: Reaction-Specific Issues

Q3: Our azetidine ring-closure step results in low yields and significant polymeric byproduct. How can we optimize this?

The formation of a strained four-membered ring is thermodynamically and kinetically challenging.[1] Success hinges on favoring the intramolecular cyclization over intermolecular polymerization.

Troubleshooting_Cyclization Start Low Yield in Azetidine Ring Formation Check_Concentration Is the reaction run under high dilution? Start->Check_Concentration Check_Base Is the base appropriate? (Strength vs. Nucleophilicity) Check_Concentration->Check_Base Yes Dilute Action: Increase solvent volume to favor intramolecular reaction. Check_Concentration->Dilute No Check_Temp Is temperature strictly controlled? Check_Base->Check_Temp Yes Change_Base Action: Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to prevent intermolecular side reactions. Check_Base->Change_Base No Check_LG Is the leaving group reactive enough? (I > Br > Cl > OTs) Check_Temp->Check_LG Yes Control_Temp Action: Implement precise temperature control. Run at lowest effective temperature to minimize degradation. Check_Temp->Control_Temp No Improve_LG Action: Convert -OH to a better leaving group (-OMs, -OTs) or use a more reactive halide. Check_LG->Improve_LG No End End Check_LG->End Yes Dilute->Check_Base Change_Base->Check_Temp Control_Temp->Check_LG

Caption: Troubleshooting workflow for low-yield azetidine cyclization.

Causality Explained:

  • Concentration: While counterintuitive, some procedures for azetidine synthesis report success in relatively concentrated solutions.[4] However, the classical approach to favor intramolecular reactions is to use high dilution conditions, which reduces the probability of two precursor molecules reacting with each other. This must be optimized for each specific substrate and reaction type.

  • Base Selection: The base must be strong enough to deprotonate the amine but should not be overly nucleophilic to compete with the intramolecular cyclization. Using hindered bases like potassium tert-butoxide or sodium hydride is common.

  • Temperature Control: Side reactions, including elimination and polymerization, often have a higher activation energy than the desired cyclization. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial. Overheating can lead to the formation of tars.[4]

Q4: How should I handle the purification and storage of the final product to ensure long-term stability?

The free base of this compound is a liquid that can be unstable and prone to dimerization or polymerization over time. Large-scale column chromatography is generally not feasible or cost-effective.

Recommended Scale-Up Purification & Storage Protocol:

  • Work-up: After the reaction is complete, perform a standard aqueous work-up. Use a pH-controlled extraction to remove acidic or basic impurities.

  • Conversion to Hydrochloride Salt: The most robust method for purification and storage is to convert the free base to its hydrochloride (HCl) salt.[3] The HCl salt is typically a stable, crystalline solid that is much easier to handle, purify, and store than the free base oil.

  • Crystallization:

    • Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethyl acetate, or acetonitrile).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl).

    • Control the rate of addition and temperature to promote the growth of large, pure crystals.

    • Isolate the crystalline solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or heptane) to remove residual impurities, and dry under vacuum.

  • Storage: Store the final this compound hydrochloride in a tightly sealed container under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C).

Experimental Protocol Example: Scale-Up Hydrogenolytic Deprotection

This protocol describes the deprotection of N-benzhydryl this compound.

Materials:

  • N-benzhydryl this compound: 1.0 kg (3.23 mol)

  • 10% Palladium on Carbon (50% wet): 100 g (10 wt%)

  • Methanol (MeOH): 10 L

  • Triethylamine (Et₃N): 50 g (5 wt%)

  • Pressurized Hydrogenation Reactor (e.g., Parr Shaker or equivalent) with overhead stirring

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and has been leak-tested.

  • Charging: Charge the reactor with N-benzhydryl this compound, methanol, and triethylamine.

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to 50 psi and then venting (repeat 3 times) to remove all oxygen.

  • Catalyst Slurry: In a separate flask, carefully prepare a slurry of the 10% Pd/C catalyst in a small amount of methanol. Caution: Dry Pd/C is pyrophoric. Always handle it as a wet paste.

  • Catalyst Charging: Under a positive pressure of nitrogen, add the catalyst slurry to the reactor.

  • Hydrogenation:

    • Seal the reactor again. Purge the headspace with hydrogen by pressurizing to 50 psi and venting (repeat 3 times).

    • Pressurize the reactor to a final pressure of 50 psi with hydrogen.

    • Begin vigorous overhead stirring to ensure the catalyst is fully suspended and gas is being drawn into the liquid.

    • Maintain the reaction temperature at 25-30 °C. The reaction is often mildly exothermic; use jacket cooling if necessary.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (e.g., HPLC, TLC) to confirm the disappearance of the starting material. The reaction typically takes 4-12 hours.

  • Work-up:

    • Once complete, stop the hydrogen flow and carefully vent the reactor. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol. Caution: The Celite pad containing the catalyst may be pyrophoric; quench it carefully with water before disposal.

    • Concentrate the combined filtrate under reduced pressure to yield the crude this compound free base.

  • Isolation: Proceed immediately with conversion to the hydrochloride salt and crystallization as described in Q4 for purification and long-term stability.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of Ethyl Azetidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the azetidine scaffold represents a compelling starting point for novel therapeutic design.[1] Its inherent conformational rigidity and unique physicochemical properties, stemming from its strained four-membered ring, offer a distinct advantage in optimizing ligand-target interactions.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives originating from a versatile building block: ethyl azetidine-3-carboxylate. We will explore how systematic modifications to this core structure influence biological activity across different therapeutic areas, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Starting Point

This compound is a readily available and synthetically tractable starting material. Its structure presents three key points for chemical modification: the azetidine nitrogen (N1), the C3 position of the ring, and the ethyl ester functionality. The strategic manipulation of these positions allows for the exploration of vast chemical space and the fine-tuning of pharmacological properties.

This guide will focus on two primary classes of derivatives and their associated biological activities:

  • N-Substituted Azetidine-3-carboxylic Acids: Primarily investigated as inhibitors of the Gamma-Aminobutyric Acid (GABA) transporters (GATs), crucial targets for neurological disorders.

  • Azetidine-3-carboxamides: Explored as potent herbicides through the inhibition of acyl-ACP thioesterase, and as antibacterial agents when incorporated into existing pharmacophores.

Comparative SAR Analysis: From Neurological Targets to Herbicidal Activity

A critical aspect of medicinal chemistry is understanding how subtle structural changes impact biological function. By comparing the SAR of this compound derivatives against different targets, we can discern patterns in molecular recognition and guide future design efforts.

N-Substituted Azetidine-3-carboxylic Acid Derivatives as GABA Uptake Inhibitors

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft by GATs terminates its action.[2] The inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy.[2] The this compound scaffold, after hydrolysis to the corresponding carboxylic acid, serves as a conformationally constrained analog of GABA and β-alanine.

Key SAR Insights:

  • The Carboxylic Acid is Essential: The carboxylic acid moiety is crucial for interacting with the GABA transporters. Esterified precursors, such as the parent ethyl ester, are inactive but can act as prodrugs.

  • N-Substitution Dictates Potency and Selectivity: The nature of the substituent on the azetidine nitrogen is a primary determinant of inhibitory activity and selectivity between GAT subtypes. Large, lipophilic N-substituents are generally favored for potent GAT-1 inhibition.

  • Linker Length and Composition are Critical: The linker connecting the azetidine ring to a lipophilic moiety plays a significant role. For instance, a two-carbon linker appears optimal in certain series.

Table 1: SAR of N-Substituted Azetidine-3-carboxylic Acid Derivatives as GAT Inhibitors

Compound IDN-SubstituentGAT-1 IC50 (µM)GAT-3 IC50 (µM)
12d 1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}> 10015.3 ± 4.5

Data sourced from a study on azetidine derivatives as GABA uptake inhibitors.

The data clearly indicates that the bulky and lipophilic tris(4-methoxyphenyl)methoxy]ethyl substituent at the N1 position confers significant potency and selectivity for the GAT-3 transporter. This highlights the importance of exploring extended and sterically demanding groups at this position to achieve desired pharmacological profiles.

Azetidine-3-carboxamide Derivatives as Acyl-ACP Thioesterase Inhibitors

Acyl-ACP thioesterases (FATs) are vital enzymes in plant fatty acid biosynthesis, making them an attractive target for the development of novel herbicides.[1] By converting the ethyl ester of the parent scaffold to an amide, a new class of potent FAT inhibitors has been discovered.

Key SAR Insights:

  • Amide is a Key Pharmacophore: The conversion of the C3-ester to a carboxamide is a critical modification that imparts FAT inhibitory activity.

  • Substituents on the Amide Nitrogen Drive Potency: The nature of the substituent on the amide nitrogen is a major determinant of herbicidal efficacy. Aromatic and heteroaromatic moieties, such as pyrazoles, have been shown to be particularly effective.

  • Substitution on the Azetidine Ring can Modulate Activity: While the primary focus has been on the C3-amide, substitutions at other positions of the azetidine ring can influence activity and physical properties.

Table 2: SAR of Azetidinyl Pyrazole Carboxamide Derivatives as FAT Inhibitors

Compound IDAzetidine MoietyPyrazole MoietypI50 (FAT@LEMPA)
10 Azetidin-3-yl3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl5.0
11a Azetidin-3-yl3-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl5.6

Data sourced from a study on azetidinyl carboxamides as novel herbicides.[1]

These findings demonstrate that the pyrazole carboxamide moiety is a highly effective pharmacophore for FAT inhibition. The increased potency of compound 11a over 10 suggests that subtle electronic and steric changes on the pyrazole ring can have a significant impact on target engagement.

Experimental Protocols

To ensure the reproducibility and validity of the presented SAR data, detailed experimental protocols for the synthesis of key derivatives and the execution of primary biological assays are provided below.

Synthesis of N-Substituted Ethyl Azetidine-3-carboxylates

The introduction of substituents at the N1 position of the azetidine ring is a fundamental step in the synthesis of many derivatives. A general and robust method for this transformation is reductive amination.

Step-by-Step Protocol for N-Alkylation via Reductive Amination:

  • Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq) and a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.

Conversion of this compound to Azetidine-3-carboxamides

The transformation of the ethyl ester to a carboxamide is a crucial step for generating compounds with activity against targets like acyl-ACP thioesterase. This can be achieved through direct aminolysis or via an activated carboxylic acid intermediate.

Step-by-Step Protocol for Amide Coupling:

  • Ester Hydrolysis (Optional but Recommended): To a solution of the N-protected this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) (2.0 eq). Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the N-protected azetidine-3-carboxylic acid.

  • Amide Coupling Reaction: To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent like DCM or dimethylformamide (DMF), add the desired amine (1.1 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an activator like hydroxybenzotriazole (HOBt) (1.2 eq).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired azetidine-3-carboxamide.

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

Step-by-Step Protocol:

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the desired human GAT subtype (e.g., hGAT-1 or hGAT-3) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, and 10 mM D-glucose).

  • Assay Initiation: Wash the cells with the assay buffer. Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10 minutes) at 37°C.

  • GABA Uptake: Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well.

  • Assay Termination: After a short incubation period (e.g., 1-3 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

This assay determines the inhibitory potency of compounds against the FAT enzyme.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Purify the recombinant plant acyl-ACP thioesterase. Prepare the acyl-ACP substrate, for example, by using [¹⁴C]-labeled fatty acids.

  • Reaction Mixture: In a microplate well, combine the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), the FAT enzyme, and the test compound at various concentrations.

  • Assay Initiation: Initiate the enzymatic reaction by adding the radiolabeled acyl-ACP substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 10% acetic acid). Extract the released free fatty acids using an organic solvent like hexane.

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration. Calculate the percent inhibition and determine the IC50 or pI50 value.

Visualizing the SAR Strategy

The following diagrams illustrate the core concepts discussed in this guide, providing a visual representation of the SAR exploration and experimental workflow.

SAR_Strategy cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_derivatives Derivative Classes cluster_targets Biological Targets Scaffold This compound N1 N1-Substitution (Alkylation/Arylation) Scaffold->N1 Modify C3 C3-Modification (Amide Formation) Scaffold->C3 Modify GABA_inhibitors N-Substituted Azetidine-3-carboxylic Acids N1->GABA_inhibitors Leads to Herbicides Azetidine-3-carboxamides C3->Herbicides Leads to GAT GABA Transporters (GATs) GABA_inhibitors->GAT Inhibit FAT Acyl-ACP Thioesterase (FAT) Herbicides->FAT Inhibit

Caption: SAR strategy for this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., GABA Uptake, FAT Inhibition) Purification->Primary_Assay IC50 IC50/pI50 Determination Primary_Assay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Next_Gen Design of Next-Generation Compounds SAR_Analysis->Next_Gen Next_Gen->Synthesis Iterative Cycle

Caption: Iterative workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile starting point for the development of biologically active compounds. The comparative SAR analysis presented in this guide demonstrates that strategic modifications at the N1 and C3 positions can lead to potent and selective inhibitors for diverse biological targets, ranging from neurotransmitter transporters in the central nervous system to essential enzymes in plants.

The provided experimental protocols offer a robust framework for researchers to synthesize and evaluate their own series of derivatives, fostering further exploration of this privileged scaffold. Future investigations could focus on the bioisosteric replacement of the ester and amide functionalities, the introduction of stereocenters to explore chiral recognition, and the application of these derivatives to a broader range of therapeutic targets. The continued exploration of the chemical space around the azetidine-3-carboxylate core holds significant promise for the discovery of novel and effective therapeutic agents and agrochemicals.

References

A Comparative Guide to Saturated Heterocycles: Ethyl Azetidine-3-carboxylate vs. Ethyl Pyrrolidine-3-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are indispensable scaffolds for the development of novel therapeutics. Among these, five-membered pyrrolidines are a mainstay, found in numerous natural products and FDA-approved drugs.[1][2][3] Their four-membered counterpart, the azetidine ring, has been comparatively underexplored, largely due to historical synthetic challenges associated with its inherent ring strain.[4][5] However, modern synthetic advancements have brought azetidines to the forefront as valuable bioisosteres and rigid scaffolds that offer unique advantages in drug design.[4][5]

This guide provides an in-depth, objective comparison of two key building blocks: ethyl azetidine-3-carboxylate and ethyl pyrrolidine-3-carboxylate. We will dissect their fundamental physicochemical properties, conformational differences, and resulting impact on crucial drug-like attributes such as metabolic stability and pharmacokinetic profiles. Through experimental data and case studies, this document will equip researchers, scientists, and drug development professionals with the field-proven insights needed to strategically select the optimal scaffold for their specific therapeutic targets.

Physicochemical Properties: A Tale of Two Rings

While differing by only a single methylene unit, the azetidine and pyrrolidine rings exhibit significant distinctions in their core properties. These differences are not trivial; they are strategic levers that medicinal chemists can use to fine-tune a molecule's behavior.

The greater ring strain in the azetidine nucleus renders it more rigid and less lipophilic than the more flexible pyrrolidine ring.[4][6][7] This reduced lipophilicity and increased structural rigidity can be highly advantageous, often leading to improved aqueous solubility and enhanced metabolic stability.[4] The nitrogen atom in both heterocycles provides a basic handle, though its pKa can be modulated by ring substitution and electronic effects.

PropertyThis compound (Hydrochloride)Ethyl Pyrrolidine-3-carboxylate (Hydrochloride)Key Implication in Drug Design
Molecular Formula C₆H₁₂ClNO₂C₇H₁₄ClNO₂A small difference in molecular weight, but the azetidine offers a more compact scaffold.
Molecular Weight 165.62 g/mol [8]179.64 g/mol [9]Azetidines can improve ligand efficiency (LE) by providing potent interactions at a lower molecular weight.[10]
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)High strain imparts rigidity to the azetidine ring, locking substituents in well-defined vectors.[4][5] This can also introduce unique metabolic or chemical instabilities.[10]
Conformational Flexibility Rigid, near-planarFlexible (Envelope/Twist conformations)Azetidine's rigidity can pre-organize a molecule for optimal binding, potentially increasing potency. Pyrrolidine's flexibility may be required for induced-fit binding.[7][11]
Aqueous Solubility Generally enhanced compared to larger ringsGenerally goodThe smaller, more polar nature of azetidines often improves solubility, a critical parameter for bioavailability.[4]

Conformational Analysis: Rigidity vs. Flexibility

The most profound difference between the two scaffolds lies in their conformational behavior. The high ring strain in azetidine forces it into a relatively planar conformation. In contrast, the pyrrolidine ring is non-planar and dynamically interconverts between multiple "puckered" conformations, primarily the "envelope" and "twist" forms.[7][11]

This distinction is critical for drug-receptor interactions.

  • Azetidine's Rigidity : The constrained nature of the azetidine ring positions its substituents in well-defined spatial orientations. This can be a significant advantage when a specific conformation is required for high-affinity binding to a biological target. By "pre-paying" the entropic penalty of conformational restriction, azetidine-containing ligands can exhibit superior potency and selectivity.[4][5]

  • Pyrrolidine's Flexibility : The conformational adaptability of the pyrrolidine ring allows it to explore a wider conformational space.[12] This can be beneficial when the exact binding mode is unknown or when a degree of flexibility is necessary to accommodate the contours of a protein's binding pocket.[7]

Fig 1. Conformational differences between azetidine and pyrrolidine rings.

Impact on ADME Properties and Biological Activity

The choice between an azetidine and a pyrrolidine scaffold can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its success as a drug candidate.

Metabolic Stability: Azetidines are often incorporated into molecules to enhance metabolic stability.[4] Their compact and rigid structure can sterically shield potential sites of metabolism. However, the inherent ring strain can also be a liability, making the ring susceptible to specific decomposition pathways, such as acid-mediated intramolecular ring-opening, if not carefully considered in the molecular design.[10] Pyrrolidine rings are generally stable, but like many saturated heterocycles, they can be susceptible to oxidation at the carbon atoms adjacent to the nitrogen.[6][7]

Pharmacokinetics and Bioavailability: The lower lipophilicity and higher aqueous solubility often associated with azetidines can lead to more favorable pharmacokinetic profiles, including improved oral bioavailability and reduced off-target toxicities linked to high lipophilicity.[4][6]

Biological Activity Case Studies: The strategic replacement of a pyrrolidine with an azetidine can lead to dramatic shifts in biological activity.

  • Nicotinic Acetylcholine Receptors: An azetidine analogue of nicotine was found to bind more effectively to acetylcholine receptors than nicotine itself, which contains a pyrrolidine ring.[1] This highlights how the conformational constraint of the azetidine can enforce a more favorable binding pose.

  • Antitumor Agents: In the development of analogues of the potent antitumor agent TZT-1027, a 3-aryl-azetidine moiety was used to replace a more flexible group, leading to compounds with excellent antiproliferative activities in the nanomolar range.[13]

  • Bioisosterism: Azetidines serve as versatile bioisosteres, providing novel exit vectors and access to unexplored chemical space while maintaining or improving biological activity and physicochemical properties.[4][14]

Synthesis and Accessibility

A significant practical consideration in drug development is the ease of synthesis and availability of starting materials. Historically, pyrrolidines have been more readily accessible.[1] The synthesis of azetidines was considered challenging due to the difficulty in forming the strained four-membered ring.[4][5] However, numerous modern synthetic methods have made a wide array of substituted azetidines, including this compound, commercially available and synthetically tractable.

G cluster_0 Representative Synthesis of this compound cluster_1 Representative Synthesis of Ethyl Pyrrolidine-3-carboxylate A_Start 3-Amino-1-propanol + Ethyl Acrylate A_Int1 Diethyl 3-N-(3-hydroxypropyl) iminodipropionate A_Start->A_Int1 Reflux A_Int2 Diethyl 3-N-(3-chloropropyl) iminodipropionate A_Int1->A_Int2 SOCl₂ A_Final This compound A_Int2->A_Final Na₂CO₃, Heat, Distill P_Start Substituted Enone + Nitroalkane P_Int1 Michael Adduct P_Start->P_Int1 Organocatalyst P_Int2 Cyclized Intermediate P_Int1->P_Int2 Reduction & Cyclization P_Final Ethyl Pyrrolidine-3-carboxylate Derivative P_Int2->P_Final Deprotection/ Esterification

Fig 2. High-level synthetic workflows for azetidine and pyrrolidine carboxylates.
Experimental Protocol: Synthesis of Ethyl 3-(1-azetidinyl)propionate (A Precursor to Azetidine)

This protocol is adapted from a procedure described in Organic Syntheses and illustrates a common route to an azetidine-containing intermediate.[15]

Objective: To synthesize Ethyl 3-(1-azetidinyl)propionate as a stable precursor for generating azetidine.

Step 1: Formation of Diethyl 3-N-(3-hydroxypropyl)iminodipropionate

  • In a 1-L round-bottomed flask, combine 150 g (2.00 moles) of 3-amino-1-propanol with 500 g (5.00 moles) of ethyl acrylate.

  • Reflux the solution for 2 hours.

  • Remove the excess ethyl acrylate under vacuum at steam temperature to yield the crude product.

Step 2: Chlorination

  • Dissolve the crude material from Step 1 in 1 L of chloroform containing 10 mL of N,N-dimethylformamide.

  • Cool the stirred solution in an ice bath.

  • Add 262 g (2.20 moles) of thionyl chloride dropwise, maintaining the reaction temperature below 40°C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature.

Step 3: Work-up and Isolation of the Chlorinated Intermediate

  • Slowly pour the reaction mixture into a slurry of 340 g of sodium hydrogen carbonate in 1 L of water.

  • Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure (below 50°C) to yield crude diethyl 3-N-(3-chloropropyl)iminodipropionate.

Step 4: Cyclization and Distillation

  • In a 500-mL round-bottomed flask fitted for vacuum distillation, combine 100 g of the crude chlorinated intermediate, 200 g of anhydrous powdered sodium carbonate, and 10.0 g of pentaerythritol in 200 mL of diethyl phthalate.

  • Evacuate the system (10–15 mm Hg) and heat the stirred suspension with a heating mantle.

  • Distill the product, maintaining the distillation head temperature below 150°C.

  • Redistill the crude distillate through a Vigreux column to yield pure ethyl 3-(1-azetidinyl)propionate.

Experimental Protocol: Asymmetric Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative

This protocol is based on an organocatalytic Michael addition approach.[16]

Objective: To synthesize an enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative.

Step 1: Organocatalytic Michael Addition

  • To a solution of a 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in a suitable solvent (e.g., toluene), add the desired nitroalkane (1.5 eq).

  • Add a chiral organocatalyst (e.g., a diarylprolinol silyl ether, ~10 mol%).

  • Stir the reaction at the appropriate temperature (e.g., room temperature) until completion, monitoring by TLC or LC-MS.

  • Purify the resulting Michael adduct by flash column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the purified Michael adduct from Step 1 in a solvent such as methanol.

  • Add a reducing agent suitable for nitro group reduction and subsequent cyclization (e.g., Raney nickel or Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Filter the catalyst and concentrate the solvent under reduced pressure.

Step 3: Saponification/Purification

  • Treat the crude cyclized product with a base (e.g., LiOH in a THF/water mixture) to hydrolyze the ester.

  • Acidify the reaction mixture to protonate the carboxylic acid.

  • Extract the product with a suitable organic solvent.

  • Purify the final pyrrolidine-3-carboxylic acid derivative by recrystallization or chromatography to yield the highly enantiomerically enriched product.

Conclusion and Strategic Recommendations

The decision to employ an this compound or a pyrrolidine-3-carboxylate scaffold is a nuanced one, driven by the specific objectives of a drug discovery program. Neither scaffold is universally superior; rather, each offers a distinct set of advantages and liabilities.

  • Choose this compound when:

    • High target affinity requires a conformationally constrained ligand.

    • Improved aqueous solubility and lower lipophilicity are desired to optimize ADME properties.

    • Blocking a specific site of metabolism is a key goal.

    • Exploring novel, three-dimensional chemical space is a priority.

  • Choose Ethyl Pyrrolidine-3-Carboxylate when:

    • The target binding pocket requires conformational adaptability (induced fit).

    • Synthetic accessibility and a well-established chemical precedent are important.

    • The inherent properties of the pyrrolidine ring are already known to be favorable for the target class.

The rising prominence of the azetidine scaffold signifies a paradigm shift in medicinal chemistry, moving towards greater exploration of three-dimensional chemical space.[4] While pyrrolidines remain a cornerstone of drug design, the unique and often advantageous properties of azetidines present exciting and underexplored opportunities for the discovery of next-generation therapeutics. A thorough understanding of the comparative attributes detailed in this guide will empower scientists to make more informed and strategic decisions in the design of innovative and effective medicines.

References

A Researcher's Guide to the In Vitro and In Vivo Evaluation of Ethyl Azetidine-3-carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its constrained nature offers a rigid scaffold that can lead to improved metabolic stability and unique physicochemical properties when incorporated into drug candidates.[3][4] Ethyl azetidine-3-carboxylate, in particular, serves as a versatile building block for creating diverse libraries of compounds.[5][6] This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of novel compounds derived from this promising scaffold, comparing their performance with established alternatives and providing the experimental foundation for data-driven decision-making in drug discovery. Azetidine-containing compounds have shown a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][7]

The Drug Discovery and Evaluation Workflow: A Holistic Approach

The journey from a promising chemical scaffold to a viable drug candidate is a multi-step process that involves rigorous testing and validation. This guide will navigate through the critical stages of in vitro and in vivo evaluation, emphasizing the rationale behind experimental choices and the importance of robust data interpretation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Primary Screening Primary Screening Secondary Assays Secondary Assays Primary Screening->Secondary Assays Hit Confirmation Cytotoxicity Cytotoxicity Secondary Assays->Cytotoxicity Assess Safety ADME Profiling ADME Profiling Cytotoxicity->ADME Profiling Drug-like Properties Lead Candidates Lead Candidates ADME Profiling->Lead Candidates Select for In Vivo Pharmacokinetics (PK) Pharmacokinetics (PK) Efficacy Studies Efficacy Studies Pharmacokinetics (PK)->Efficacy Studies Dose Selection Toxicology Toxicology Efficacy Studies->Toxicology Safety Assessment Preclinical Candidate Preclinical Candidate Toxicology->Preclinical Candidate Compound Library Compound Library Compound Library->Primary Screening High-Throughput Lead Candidates->Pharmacokinetics (PK)

Caption: A generalized workflow for the evaluation of novel chemical compounds.

In Vitro Evaluation: From Initial Screening to Lead Optimization

The in vitro phase of drug discovery is designed to rapidly assess the biological activity and potential liabilities of a large number of compounds in a controlled laboratory setting.

Primary Screening: Identifying Biologically Active Compounds

The initial step involves screening a library of this compound derivatives against a specific biological target, such as an enzyme or a receptor.[8] For instance, if the target is an enzyme, a common approach is to use an enzyme inhibition assay to measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Featured Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Enzyme Inhibition

  • Coating: Coat a 96-well plate with the target enzyme and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS-T) to remove any unbound enzyme.

  • Blocking: Add a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Include positive and negative controls.

  • Substrate Addition: Add the enzyme's substrate to initiate the reaction and incubate for a specific time at an optimal temperature.

  • Detection: Add a detection antibody that binds to the product of the enzymatic reaction, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Secondary and Selectivity Assays

Compounds that show activity in the primary screen ("hits") are then subjected to secondary assays to confirm their activity and assess their selectivity. This is crucial to ensure that the compound's effect is specific to the intended target and to minimize off-target effects.

Cytotoxicity Assays: A Critical Early Safety Assessment

It is essential to determine whether the observed biological activity is not simply due to the compound killing the cells.[9] Cytotoxicity assays measure the degree to which a substance can cause cell damage or death.[9][10] Common methods include the MTT and LDH assays.

Assay TypePrincipleEndpoint Measured
MTT Assay Measures the metabolic activity of viable cells.Colorimetric change proportional to the number of living cells.
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.Enzymatic activity in the culture medium, indicating cell lysis.
In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical for selecting compounds with favorable drug-like characteristics. Key in vitro ADME assays include:

  • Metabolic Stability: Assesses the rate at which a compound is metabolized by liver microsomes or hepatocytes.

  • Permeability: Evaluates a compound's ability to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal barrier.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

In Vivo Evaluation: Assessing Performance in a Living System

Promising lead candidates from in vitro studies are advanced to in vivo testing in animal models to evaluate their efficacy, safety, and pharmacokinetic profile in a whole organism.[11][12]

Pharmacokinetic (PK) Studies

PK studies are designed to understand how a drug is absorbed, distributed, metabolized, and eliminated by the body.[3] These studies are essential for determining the appropriate dosing regimen for efficacy studies.[13]

Featured Protocol: Oral Gavage Administration for PK Studies in Mice

  • Compound Formulation: Prepare the this compound derivative in a suitable vehicle for oral administration (e.g., a solution or suspension).

  • Animal Handling: Acclimatize the mice to the experimental conditions. Gently restrain the mouse to expose its head and neck.

  • Dosing: Insert a gavage needle attached to a syringe into the mouse's mouth, passing it over the tongue and into the esophagus. Slowly administer the formulated compound.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Bioanalysis: Analyze the concentration of the compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Efficacy Studies in Disease Models

The therapeutic effect of a compound is evaluated in animal models that mimic human diseases.[14][15] For example, if the azetidine derivatives are being developed as anticancer agents, they would be tested in xenograft models where human tumor cells are implanted into immunocompromised mice.[13] The efficacy is typically assessed by measuring tumor growth inhibition over time.

Toxicology and Safety Pharmacology

Before a compound can be considered for human clinical trials, its safety profile must be thoroughly evaluated in preclinical toxicology studies.[11][12] These studies are conducted in at least two animal species (one rodent and one non-rodent) and are designed to identify potential target organs for toxicity and to determine a safe starting dose for human trials.

Comparative Analysis: Benchmarking Against Alternatives

To truly understand the potential of a new series of compounds, it is essential to compare their performance against existing drugs or other relevant chemical scaffolds. This involves a comprehensive analysis of both in vitro and in vivo data.

Table 1: Hypothetical Comparative Data for Azetidine Derivatives

CompoundTarget IC50 (nM)Cytotoxicity (CC50, µM)Oral Bioavailability (%)Tumor Growth Inhibition (%)
AZD-001 15>504560
AZD-002 8253075
AZD-003 50>1006040
Standard Drug 10155070

This table allows for a direct comparison of key performance indicators. For example, AZD-002 shows the highest potency (lowest IC50) and efficacy, but also has some cytotoxicity and lower bioavailability compared to AZD-001 and the standard drug.

G cluster_0 In Vitro Data cluster_1 In Vivo Data Potency (IC50) Potency (IC50) Decision Decision Potency (IC50)->Decision Selectivity Selectivity Selectivity->Decision Cytotoxicity (CC50) Cytotoxicity (CC50) Cytotoxicity (CC50)->Decision Metabolic Stability Metabolic Stability Metabolic Stability->Decision Efficacy Efficacy Efficacy->Decision Bioavailability Bioavailability Bioavailability->Decision Toxicity (NOAEL) Toxicity (NOAEL) Toxicity (NOAEL)->Decision Advance to Preclinical Development Advance to Preclinical Development Decision->Advance to Preclinical Development Favorable Profile Further Optimization Further Optimization Decision->Further Optimization Suboptimal Profile

References

Comparative analysis of synthetic routes to Ethyl azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Ethyl Azetidine-3-carboxylate

Introduction: this compound is a highly valuable, strained heterocyclic building block in modern medicinal chemistry. Its rigid four-membered ring serves as a versatile scaffold, enabling chemists to explore novel chemical space in drug discovery programs targeting a range of diseases. It is a key intermediate in the synthesis of various biologically active compounds, including potent antagonists, agonists, and enzyme inhibitors. Given its importance, the development of efficient, scalable, and safe synthetic routes is of paramount importance. This guide provides an in-depth comparative analysis of three distinct synthetic strategies for preparing this compound, offering field-proven insights into the rationale behind experimental choices and a critical evaluation of each route's merits and drawbacks.

Route 1: Cyclization of a Diethyl Malonate Derivative

This modern approach builds the azetidine ring from a C4 difunctional malonate precursor, avoiding the use of highly toxic and volatile reagents like epichlorohydrin. The synthesis begins with the readily available diethyl malonate.

Scientific Rationale & Mechanism

The core of this strategy is the construction of a linear C4 precursor bearing two electrophilic centers, which can then undergo intramolecular cyclization upon reaction with an amine. The synthesis starts with the double hydroxymethylation of diethyl malonate. The resulting diol is then activated by converting the hydroxyl groups into better leaving groups, typically tosylates or triflates, to facilitate nucleophilic substitution. A primary amine, often a protected amine like benzylamine, is then used as the nitrogen source. The amine first displaces one leaving group, and the resulting secondary amine then undergoes an intramolecular SN2 reaction to displace the second leaving group, forming the N-benzyl azetidine ring. The bulky diethyl ester groups at the 3-position are then hydrolyzed and decarboxylated to afford the mono-acid, which is subsequently esterified. The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation to yield the target compound.

Visualizing the Workflow: Route 1

Route 1 cluster_0 Step 1: Dihydroxymethylation cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization cluster_3 Step 4 & 5: Hydrolysis, Decarboxylation & Esterification cluster_4 Step 6: Deprotection A Diethyl Malonate B Diethyl bis(hydroxymethyl)malonate A->B Formaldehyde, K₂CO₃ C Diethyl 2,2-bis((tosyloxy)methyl)malonate B->C TsCl, Pyridine D Diethyl 1-benzylazetidine-3,3-dicarboxylate C->D Benzylamine E Ethyl 1-benzylazetidine-3-carboxylate D->E 1. NaOH, H₂O 2. H⁺, Δ 3. EtOH, H⁺ F This compound E->F H₂, Pd/C

Caption: Workflow for the synthesis of this compound from diethyl malonate.

Experimental Protocol: Route 1
  • Preparation of Diethyl bis(hydroxymethyl)malonate: Diethyl malonate (1 mole) is added dropwise to a stirred solution of formaldehyde (2 moles) and potassium bicarbonate in water at 25-30°C.[1] After stirring for 1 hour, the product is extracted with ether and purified by crystallization to yield colorless crystals (72-75% yield).[1]

  • Activation: The diol (1 eq.) is dissolved in dichloromethane and cooled to 0°C. Pyridine (2.5 eq.) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (2.2 eq.). The reaction is stirred overnight, followed by an aqueous workup to yield the ditosylate.

  • Cyclization: The ditosylate (1 eq.) is dissolved in a suitable solvent like acetonitrile, and benzylamine (1.1 eq.) and a non-nucleophilic base like potassium carbonate (2.5 eq.) are added. The mixture is heated to reflux for 12-18 hours. After cooling and filtration, the solvent is evaporated, and the crude product is purified by chromatography.

  • Hydrolysis and Decarboxylation: The resulting diethyl 1-benzylazetidine-3,3-dicarboxylate is hydrolyzed using aqueous sodium hydroxide, followed by acidification and heating to induce decarboxylation to the mono-acid.

  • Esterification: The carboxylic acid is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Debenzylation: The N-benzyl ester is dissolved in ethanol, and 10% Palladium on carbon is added. The mixture is hydrogenated at 50 psi H₂ until the reaction is complete, yielding this compound.

Route 2: From Epichlorohydrin and Benzhydrylamine

This is a classical and robust approach that utilizes readily available starting materials. The use of the bulky benzhydryl (diphenylmethyl) protecting group is key to this route's success, as it directs the cyclization and produces crystalline, easily purified intermediates.

Scientific Rationale & Mechanism

This synthesis begins with the nucleophilic attack of benzhydrylamine on the epoxide of epichlorohydrin. This ring-opening reaction preferentially occurs at the less hindered terminal carbon, forming a 1-chloro-3-(benzhydrylamino)propan-2-ol intermediate. The choice of benzhydrylamine is strategic; its steric bulk minimizes the formation of undesired dimeric byproducts. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide performs an intramolecular SN2 cyclization, displacing the chloride to form 1-benzhydrylazetidin-3-ol. This alcohol is then oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one. The ketone can be converted to the target ester via several methods, such as a haloform reaction followed by esterification. Finally, the benzhydryl protecting group is removed. While catalytic hydrogenation is common for debenzylation, the benzhydryl group often requires harsher conditions or alternative methods due to steric hindrance.

Visualizing the Workflow: Route 2

Route 2 cluster_0 Step 1 & 2: Ring Opening & Cyclization cluster_1 Step 3: Oxidation cluster_2 Step 4: Carboxylation cluster_3 Step 5: Esterification cluster_4 Step 6: Deprotection A Epichlorohydrin + Benzhydrylamine B 1-Benzhydrylazetidin-3-ol A->B 1. Reflux 2. Base (e.g., NaOH) C 1-Benzhydrylazetidin-3-one B->C Swern or Dess-Martin Oxidation D 1-Benzhydrylazetidine-3-carboxylic acid C->D e.g., Haloform reaction E Ethyl 1-benzhydrylazetidine-3-carboxylate D->E EtOH, H⁺ F This compound E->F H₂, Pd(OH)₂/C

Caption: Workflow for the synthesis of this compound from epichlorohydrin.

Experimental Protocol: Route 2
  • Preparation of 1-Benzhydrylazetidin-3-ol: A mixture of benzhydrylamine (1 eq.) and epichlorohydrin (1.1 eq.) in a solvent like methanol or isopropanol is heated to reflux for several hours.[2][3] After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is stirred to effect cyclization. The resulting solid is filtered and recrystallized to give 1-benzhydrylazetidin-3-ol (yields often range from 75-85%).[2][3]

  • Oxidation to 1-Benzhydrylazetidin-3-one: The alcohol (1 eq.) is dissolved in dichloromethane and subjected to Swern oxidation using oxalyl chloride (1.5 eq.) and dimethyl sulfoxide (DMSO, 2.2 eq.) at -78°C, followed by the addition of triethylamine (5 eq.).[4] After workup, the ketone is obtained in high yield (typically >95%).[4]

  • Conversion to Carboxylic Acid: The ketone is treated with sodium hypobromite (generated in situ from bromine and NaOH) in dioxane/water. The reaction mixture is heated, then cooled and acidified to precipitate 1-benzhydrylazetidine-3-carboxylic acid.

  • Esterification: The acid is esterified by refluxing in ethanol with a catalytic amount of sulfuric acid to yield Ethyl 1-benzhydrylazetidine-3-carboxylate.

  • Deprotection: The N-benzhydryl ester is dissolved in ethanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is hydrogenated under pressure (e.g., 50-100 psi H₂) at an elevated temperature (e.g., 60°C) to cleave the benzhydryl group, affording the final product.

Route 3: Functional Group Transformation of a Pre-formed Azetidine Ring

This strategy focuses on introducing the carboxylate functionality onto a pre-existing azetidine scaffold, in this case, starting from N-benzyl-3-cyanoazetidine. This approach can be advantageous if the cyano-azetidine intermediate is readily accessible.

Scientific Rationale & Mechanism

This route leverages the transformation of a nitrile group into an ester. The synthesis starts with N-benzyl-3-cyanoazetidine. The nitrile is converted to a methyl ester via the Pinner reaction, which involves treating the nitrile with methanol in the presence of a strong acid like sulfuric or hydrochloric acid. This forms a methyl imidate intermediate, which is then hydrolyzed to the methyl ester. The use of a methyl ester in this step is often for convenience and high yield. This methyl ester is then hydrolyzed to the N-benzyl-azetidine-3-carboxylic acid using hot water or dilute base. The subsequent steps involve esterification with ethanol to get the desired ethyl ester, followed by hydrogenolytic debenzylation to remove the N-benzyl group.

Visualizing the Workflow: Route 3

Route 3 cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification cluster_3 Step 4: Deprotection A N-Benzyl-3-cyanoazetidine B Methyl 1-benzylazetidine-3-carboxylate A->B MeOH, H₂SO₄ C 1-Benzylazetidine-3-carboxylic acid B->C H₂O, Heat D Ethyl 1-benzylazetidine-3-carboxylate C->D EtOH, H⁺ E This compound D->E H₂, Pd/C

Caption: Workflow for the synthesis of this compound from a cyano precursor.

Experimental Protocol: Route 3
  • Preparation of Methyl 1-benzylazetidine-3-carboxylate: N-benzyl-3-cyanoazetidine (1 eq.) is dissolved in methanol. Concentrated sulfuric acid (an equal volume) is added dropwise, keeping the temperature below 55°C.[5] The mixture is heated to 80°C for 2 hours.[5] After completion, the reaction is quenched with water, basified, and the methyl ester is extracted with an organic solvent. Distillation provides the pure product.[5]

  • Hydrolysis to Carboxylic Acid: The methyl ester is hydrolyzed by heating with boiling water until the initial two-phase system becomes homogeneous (approx. 1 hour).[5] Evaporation of the water yields the solid N-benzylazetidine-3-carboxylic acid.[5]

  • Esterification to Ethyl Ester: The carboxylic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to produce Ethyl 1-benzylazetidine-3-carboxylate.

  • Debenzylation: The N-benzyl group is removed by catalytic hydrogenation with H₂ and 10% Pd/C in ethanol to give the final product.[6]

Comparative Analysis

FeatureRoute 1: Malonate DerivativeRoute 2: EpichlorohydrinRoute 3: Cyanoazetidine
Starting Materials Diethyl malonate, Formaldehyde, BenzylamineEpichlorohydrin, BenzhydrylamineN-benzyl-3-cyanoazetidine
Overall Yield ModerateGood to HighModerate to Good
Number of Steps ~6 steps~6 steps~4 steps (from cyano intermediate)
Scalability Good; avoids chromatography in early steps.Excellent; relies on crystallizations for purification.[2]Good; procedures are amenable to scale-up.
Safety & Hazards Avoids highly toxic epichlorohydrin. Uses flammable solvents and H₂ gas.Uses epichlorohydrin (toxic, carcinogen). Uses flammable solvents and H₂ gas under pressure.Uses strong acids and H₂ gas. The cyano intermediate is toxic.
Key Advantages Safer starting materials.[7] Good for constructing substituted azetidines at C3.High-yielding, robust, and well-established. Intermediates are often crystalline and easy to purify.[2]Shorter route if the cyano-azetidine is available. Efficient functional group interconversion.
Key Disadvantages Longer route from basic starting materials. May require chromatography.Use of hazardous epichlorohydrin. Harsher conditions may be needed for deprotection.Relies on the availability of the cyanoazetidine precursor.

Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher or organization, including scale, available starting materials, and safety infrastructure.

  • Route 1 (Malonate Derivative) is an excellent choice for laboratories prioritizing safety and seeking to avoid regulated chemicals like epichlorohydrin. While it involves several steps, the starting materials are inexpensive and the pathway is logical and robust.

  • Route 2 (Epichlorohydrin) remains the workhorse for large-scale production due to its high yields and the generation of highly crystalline, easily purified intermediates. Its primary drawback is the inherent hazard of epichlorohydrin, which requires stringent engineering controls and handling procedures.

  • Route 3 (Cyanoazetidine) offers an efficient and shorter path if the key N-benzyl-3-cyanoazetidine intermediate is readily available, either commercially or through an established internal synthesis. It represents a classic functional group interconversion strategy on a pre-formed heterocyclic core.

Ultimately, each route presents a viable and scientifically sound method for obtaining this crucial building block. A thorough assessment of project goals against the operational parameters of cost, safety, and scale will guide the synthetic chemist to the most appropriate and efficient pathway.

References

Efficacy of Ethyl azetidine-3-carboxylate derivatives versus existing STAT3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a highly attractive target for novel drug development.[1][2] Constitutively activated STAT3 is a hallmark of numerous human cancers, where it promotes tumor cell proliferation, survival, invasion, and immunosuppression.[1][3][4] This guide provides a comprehensive comparison of a promising new class of azetidine-based STAT3 inhibitors against established alternatives, supported by experimental data and detailed methodologies to validate their mechanism of action.

The STAT3 Signaling Pathway: A Key Oncogenic Hub

The STAT3 signaling cascade is a tightly regulated process initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their cell surface receptors.[4][5][6] This triggers the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src, which in turn phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[7][8] Phosphorylated STAT3 monomers then form homodimers via reciprocal SH2 domain-phosphotyrosine interactions.[7][9][10] These dimers translocate to the nucleus, bind to specific DNA sequences in the promoters of target genes, and regulate the transcription of proteins involved in cell cycle progression, apoptosis, and angiogenesis.[4][11]

Diagram of the STAT3 Signaling Pathway:

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK/Src Kinase Receptor->JAK 2. Receptor Dimerization & Kinase Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono 3. STAT3 Phosphorylation pSTAT3_mono pSTAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_transcription Target Gene Transcription (e.g., Cyclin D1, Bcl-2, Survivin) DNA->Gene_transcription 7. Transcriptional Activation Cytokine Cytokine/Growth Factor Cytokine->Receptor 1. Ligand Binding Inhibitor STAT3 Inhibitors Inhibitor->pSTAT3_mono Inhibit Phosphorylation Inhibitor->STAT3_dimer Inhibit Dimerization (SH2) Inhibitor->DNA Inhibit DNA Binding

Caption: Canonical STAT3 signaling pathway and points of therapeutic intervention.

A New Frontier: Azetidine-Based STAT3 Inhibitors

Recent medicinal chemistry efforts have led to the discovery of potent azetidine-based STAT3 inhibitors.[12][13][14][15][16] Unlike many existing inhibitors that target the SH2 domain, a number of these novel azetidine compounds have been shown to act through a distinct mechanism, primarily by inhibiting the DNA-binding activity of STAT3.[13][14][17] Some of these compounds have been reported to bind irreversibly to STAT3, offering the potential for sustained target engagement.[13][14][15][16]

One notable series of compounds are the (R)-azetidine-2-carboxamide analogues, which have demonstrated sub-micromolar potency in inhibiting STAT3.[12][18] For instance, compounds 5a, 5o, and 8i exhibit IC50 values of 0.55, 0.38, and 0.34 μM, respectively, in STAT3 inhibition assays.[12][18] Further optimization led to analogues like 7g and 9k with confirmed high-affinity binding to STAT3 (KD of 880 nM and 960 nM, respectively).[12][18] These compounds effectively inhibited STAT3 phosphorylation and DNA-binding activity in breast cancer cell lines.[12][18]

Another series of potent azetidine-based inhibitors, including H172 and H182 , have been shown to selectively and irreversibly inhibit STAT3 activity with IC50 values in the range of 0.38–0.98 μM, while showing significantly less activity against other STAT family members like STAT1 and STAT5 (IC50 > 15.8 μM).[13][14][15][16] Mass spectrometry studies have revealed that these compounds covalently bind to cysteine residues on STAT3, including Cys426 and Cys468.[13][16]

Comparative Efficacy: Azetidine Derivatives vs. Established STAT3 Inhibitors

To contextualize the potential of these novel azetidine-based compounds, it is essential to compare their performance against well-characterized STAT3 inhibitors that employ different mechanisms of action.

Compound ClassCompound NameTarget DomainAssay TypeIC50 (µM)Reference(s)
Azetidine-Based H172 (9f)DNA-Binding DomainEMSA0.38 - 0.98[13][14][17]
H182DNA-Binding DomainEMSA0.38 - 0.98[13][14][17]
H120 (8e)DNA-Binding DomainEMSA1.75[17]
H105DNA-Binding DomainEMSA2.07[17]
8iSH2 Domain (putative)STAT3 Inhibition0.34[12][18]
5oSH2 Domain (putative)STAT3 Inhibition0.38[12][18]
Non-Azetidine StatticSH2 DomainFluorescence Polarization~5.1[17][19]
S3I-201SH2 DomainFluorescence Polarization~86[17]
BP-1-102SH2 DomainSTAT3 Inhibition-[20]
Napabucasin (BBI608)SH2 Domain (putative)Cellular (pSTAT3)Not Reported[17][21]
inS3-54DNA-Binding DomainEMSA~20[22]

This comparison highlights the promising potency of the azetidine-based inhibitors, with several compounds exhibiting sub-micromolar to low micromolar IC50 values. Notably, their efficacy in inhibiting STAT3 DNA-binding appears to be superior to that of the DNA-binding inhibitor inS3-54 and comparable to or better than some SH2 domain inhibitors like Stattic.

Experimental Protocol: Validating STAT3 Inhibition via Electrophoretic Mobility Shift Assay (EMSA)

A cornerstone technique to assess the inhibition of STAT3's DNA-binding activity is the Electrophoretic Mobility Shift Assay (EMSA). This assay directly measures the ability of a protein to bind to a specific DNA sequence.

Rationale: By incubating nuclear extracts containing activated STAT3 with a labeled DNA probe corresponding to a STAT3 binding site, a protein-DNA complex is formed, which migrates slower than the free probe during gel electrophoresis. A successful inhibitor will disrupt this binding, leading to a decrease in the shifted band.

Step-by-Step Methodology:

  • Preparation of Nuclear Extracts:

    • Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) to approximately 80-90% confluency.

    • Treat cells with the test compound (e.g., azetidine derivative) at various concentrations for a specified duration.

    • Harvest the cells and isolate nuclear proteins using a commercial nuclear extraction kit or a standard laboratory protocol.

    • Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

  • Preparation of the DNA Probe:

    • Synthesize and anneal complementary oligonucleotides containing a high-affinity STAT3 binding site (e.g., the sis-inducible element, SIE).

    • Label the double-stranded DNA probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, digoxigenin).

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract (containing STAT3), a binding buffer (containing non-specific competitor DNA like poly(dI-dC) to prevent non-specific binding), and the test compound at the desired concentration.

    • Incubate the reaction mixture at room temperature for a predetermined time (e.g., 20-30 minutes) to allow the inhibitor to interact with STAT3.

    • Add the labeled DNA probe to the reaction mixture and incubate for another 20-30 minutes to allow for STAT3-DNA binding.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or an anti-digoxigenin antibody-HRP conjugate followed by chemiluminescence detection.

  • Data Analysis:

    • Quantify the intensity of the shifted STAT3-DNA complex band and the free probe band using densitometry software.

    • Calculate the percentage of bound probe for each condition and determine the IC50 value of the inhibitor.

Workflow for STAT3 Inhibition Analysis:

workflow cluster_cell_culture Cell-Based Assays cluster_biochemical Biochemical Assays cluster_invivo In Vivo Studies cell_culture 1. Treat Cancer Cells (e.g., MDA-MB-231) with Inhibitor western_blot 2. Western Blot for pSTAT3 & Total STAT3 cell_culture->western_blot cell_viability 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) western_blot->cell_viability nuclear_extraction 4. Nuclear Extraction cell_viability->nuclear_extraction emsa 5. EMSA for STAT3-DNA Binding nuclear_extraction->emsa fp_assay 6. Fluorescence Polarization for SH2 Domain Binding emsa->fp_assay xenograft 7. Xenograft Tumor Model fp_assay->xenograft pharmacokinetics 8. Pharmacokinetic Analysis xenograft->pharmacokinetics

Caption: A comprehensive workflow for evaluating novel STAT3 inhibitors.

Conclusion and Future Directions

The emergence of potent, azetidine-based STAT3 inhibitors marks a significant advancement in the pursuit of effective targeted therapies for cancers driven by aberrant STAT3 signaling. Their novel mechanism of action, focusing on the inhibition of STAT3's DNA-binding domain, and in some cases, their irreversible binding mode, offer potential advantages over existing inhibitors. The compelling preclinical data, particularly for compounds like H172, H182, and the (R)-azetidine-2-carboxamide series, strongly support their further development. Future investigations should focus on comprehensive in vivo efficacy and toxicity studies, as well as the exploration of their potential in combination with other anticancer agents to overcome resistance and improve patient outcomes. Several STAT3 inhibitors are currently in clinical trials, and the continued development of novel scaffolds like the azetidines will be crucial in realizing the full therapeutic potential of targeting this key oncogenic pathway.[21][23][24]

References

A Head-to-Head Comparison of Azetidine-Based Scaffolds in Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potent biological activity is relentless. Saturated heterocycles are cornerstones of molecular design, and among them, the four-membered azetidine ring has emerged as a particularly valuable scaffold.[1] Initially underutilized due to perceived synthetic challenges and ring strain, azetidines are now recognized as "privileged" motifs that can confer significant advantages upon a drug candidate.[2]

Their growing popularity stems from a unique combination of properties. The inherent strain of the four-membered ring imparts a degree of conformational rigidity, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity.[3] This rigidity also projects substituents into distinct vectors in three-dimensional space, offering a powerful tool for exploring the chemical space around a core molecule. Furthermore, the incorporation of an azetidine ring often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and reduced lipophilicity when compared to larger, more lipophilic heterocycles like piperidines or pyrrolidines.[4][5]

This guide provides a head-to-head comparison of different azetidine-based scaffolds, moving beyond a simple catalog of structures to explain the causality behind their selection in drug design. We will delve into their synthesis, comparative impact on molecular properties, and provide field-proven experimental protocols to validate their performance.

Comparative Analysis of Azetidine Scaffolds

The choice of an azetidine scaffold is not arbitrary; it is a strategic decision based on the specific challenges of a medicinal chemistry program. The substitution pattern on the azetidine ring dictates its impact on the parent molecule's geometry and properties.

Monosubstituted Azetidines: The Constrained Vectors

Monosubstituted azetidines, typically functionalized at the 2- or 3-position, serve as conformationally restricted linkers or vectors. Unlike a flexible alkyl chain, an azetidine ring holds a substituent in a more defined spatial orientation.

  • Azetidine-3-carboxylic acid and its derivatives: These are among the most common building blocks. The substituent at the 3-position projects away from the ring, acting as a rigid linker. This is particularly useful for positioning a functional group for optimal interaction with a target protein.

  • Azetidine-2-carboxylic acid and its derivatives: These are constrained proline analogs. Replacing proline with azetidine-2-carboxylic acid can alter the peptide backbone conformation, potentially improving proteolytic stability or receptor affinity.[6]

The primary rationale for using a monosubstituted azetidine is to gain conformational control and often to improve solubility by replacing a more lipophilic linker.

3,3-Disubstituted Azetidines: The Superior Bioisostere

The 3,3-disubstituted pattern offers a powerful strategy for tackling metabolic instability. A common metabolic hotspot in drug candidates is a benzylic position or a site susceptible to oxidation next to a heteroatom. Replacing a vulnerable hydrogen with a substituent, or replacing a gem-dimethyl group with a 3,3-disubstituted azetidine, can shield the molecule from enzymatic degradation.

The key advantage is steric hindrance. The quaternary carbon center created at the 3-position physically blocks the approach of metabolic enzymes like Cytochrome P450s. This often leads to a significant increase in the compound's half-life in liver microsomes.[7] Furthermore, this scaffold is achiral when the substituents are identical, simplifying synthesis and characterization.

Spirocyclic Azetidines: The 3D Shape-Shifters

Spirocyclic scaffolds, where the azetidine ring shares a single atom with another ring, are revolutionary in their ability to impart three-dimensionality. They serve as superior bioisosteres for common, flatter motifs like piperazine and morpholine.[8][9]

  • 2,6-Diazaspiro[3.3]heptane (as a piperazine bioisostere): This scaffold maintains the two basic nitrogen centers of piperazine but arranges them with different exit vectors. The rigid spirocyclic core can lead to improved target engagement by locking the molecule into a more favorable binding conformation.[10]

  • 2-Oxa-6-azaspiro[3.3]heptane (as a morpholine bioisostere): Replacing a morpholine with this spirocycle can subtly alter polarity and hydrogen bond accepting capability while introducing a more defined 3D shape, potentially improving selectivity and off-target liability profiles.[9]

The rationale for choosing a spirocyclic azetidine is to escape "flatland"—the tendency for molecules to be overly planar, which can lead to issues like high crystallinity, poor solubility, and non-specific binding. Spirocycles force the molecule into new 3D territory, often with dramatic improvements in drug-like properties.[11]

Impact on Physicochemical and ADME Properties: A Tabulated Comparison

The choice of scaffold directly influences a compound's journey through the body. The following table summarizes the typical effects of incorporating different azetidine scaffolds compared to a baseline acyclic or larger heterocyclic analog.

PropertyMonosubstituted Azetidine3,3-Disubstituted AzetidineSpirocyclic AzetidineCausality & Rationale
Lipophilicity (cLogP) ↓↓The nitrogen atom increases polarity. Spirocycles, by increasing sp³ character, often reduce lipophilicity more significantly than simpler rings.[12]
Aqueous Solubility ↑↑Lower lipophilicity and the polar nitrogen atom contribute to better interaction with water. The rigid, crystalline nature of some parent molecules can be disrupted by the 3D shape of spirocycles, further enhancing solubility.
Metabolic Stability (t½) ↔ or ↑↑↑3,3-disubstitution provides steric shielding at a key metabolic site. Spirocycles can also restrict access to metabolic enzymes. The effect of monosubstitution is variable and context-dependent.[13]
Basicity (pKa) ~9-10~9-10~8-9The pKa of the azetidine nitrogen is generally lower than that of pyrrolidine or piperidine (~11) due to ring strain and s-character of the nitrogen lone pair. This can be beneficial in avoiding off-target effects associated with strong basicity (e.g., hERG channel binding).[12]
Molecular Rigidity ↑↑All azetidines are more rigid than acyclic linkers. Spirocycles represent a significant increase in conformational constraint, reducing the entropic cost of binding.[3]

Case Study: Azetidine Scaffolds in STAT3 Inhibition

A compelling example of the strategic application of an azetidine scaffold comes from the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a key oncology target.[14] Early inhibitors were based on an (R)-proline-amide core. While promising, medicinal chemists sought to improve potency and selectivity.

By replacing the five-membered proline ring with a four-membered (R)-azetidine-2-carboxamide ring, a new series of inhibitors was developed with dramatically enhanced potency.[6][15] This substitution represents a move to a more constrained scaffold. The smaller ring likely forces the appended pharmacophoric groups into a conformation more favorable for binding to the STAT3 protein.

Comparative Biological Data: Proline vs. Azetidine
Compound SeriesScaffoldTargetAssayIC50 (µM)Selectivity vs. STAT1/5Reference
Predecessor (R)-Proline-amideSTAT3EMSA>10Moderate[6]
Novel Inhibitor (5a) (R)-Azetidine-2-carboxamideSTAT3EMSA0.55>32-fold (>18 µM)[6][15]
Optimized Inhibitor (5o) (R)-Azetidine-2-carboxamideSTAT3EMSA0.38>47-fold (>18 µM)[6][15]
Optimized Inhibitor (8i) (R)-Azetidine-2-carboxamideSTAT3EMSA0.34>52-fold (>18 µM)[6][15]

This case study clearly demonstrates that swapping a pyrrolidine for an azetidine scaffold can lead to a greater than 20-fold improvement in potency, a testament to the power of this small ring in optimizing molecular architecture for target engagement.[6]

Visualization of Key Concepts

Scaffold Bioisosterism

The following diagram illustrates how spirocyclic azetidines can act as three-dimensional bioisosteres for more common, flatter heterocyclic scaffolds.

G cluster_0 Common Scaffolds cluster_1 Azetidine Bioisosteres Piperazine Piperazine (Planar Chair/Boat) Diazaspiro 2,6-Diazaspiro[3.3]heptane (Rigid, 3D) Piperazine->Diazaspiro Bioisosteric Replacement Morpholine Morpholine (Planar Chair) Oxazaspiro 2-Oxa-6-azaspiro[3.3]heptane (Rigid, 3D) Morpholine->Oxazaspiro Bioisosteric Replacement

Caption: Bioisosteric replacement of common heterocycles with spirocyclic azetidines.

STAT3 Signaling Pathway Inhibition

This diagram shows the point of intervention for the azetidine-based STAT3 inhibitors.

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Inhibitor Azetidine Inhibitor Inhibitor->Dimer Inhibits DNA Binding

Caption: Azetidine compounds inhibit the DNA binding of activated STAT3 dimers.

Experimental Protocols

To ensure the trustworthiness of our findings, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key experiments cited in the evaluation of azetidine-based compounds.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is fundamental for assessing a compound's susceptibility to Phase I metabolism, providing a measure of its intrinsic clearance.

Objective: To determine the rate of disappearance of an azetidine-containing compound when incubated with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Ice-cold acetonitrile (ACN) with an internal standard (IS)

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound at 100 µM in ACN/water.

  • Reaction Mixture Preparation: In the 96-well incubation plate, prepare the reaction mixture containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL). Pre-warm the plate at 37°C for 10 minutes.[16][17]

  • Initiate Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the "-NADPH" control wells. Immediately after, add the test compound to achieve a final concentration of 1 µM.[16]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well in the collection plate containing 3 volumes of ice-cold ACN with IS. The T=0 sample is taken immediately after adding the compound.[17]

  • Protein Precipitation: Once all time points are collected, seal the collection plate and vortex for 2 minutes. Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) from the half-life and incubation conditions.

Self-Validation Check: The positive and negative controls must perform as expected. The "-NADPH" control should show minimal compound loss, confirming the metabolism is enzyme-dependent.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the effect of a compound on cancer cell viability.

Objective: To determine the concentration at which an azetidine-containing compound reduces the viability of a cancer cell line by 50% (EC50).

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for STAT3 inhibitors)

  • Complete culture medium

  • Test compound, serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the azetidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).[19]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).[19]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[20]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Self-Validation Check: The vehicle control wells should show high absorbance (high viability), while wells with a known cytotoxic agent (positive control) should show low absorbance.

Conclusion and Future Outlook

The strategic incorporation of azetidine-based scaffolds is no longer a niche tactic but a mainstream strategy in modern medicinal chemistry. From simple monosubstituted vectors to complex spirocyclic modulators of 3D shape, these small rings offer a powerful and versatile toolkit for overcoming common drug discovery challenges. The head-to-head comparison reveals a clear rationale for scaffold selection: use monosubstitution for vector control, 3,3-disubstitution to block metabolism, and spirocycles to enhance three-dimensionality and improve physicochemical properties.

The case study of STAT3 inhibitors provides a quantifiable validation of the "azetidine advantage," where a simple swap from a five- to a four-membered ring resulted in a dramatic leap in potency. As synthetic methodologies become even more robust and diverse, the application of novel and more complex azetidine scaffolds will undoubtedly continue to grow.[7][21] The future will likely see the development of new azetidine-based building blocks that allow for even finer control over molecular properties, further solidifying the role of this small, strained ring as a giant in drug design.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl Azetidine-3-Carboxylate Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Imperative of Selectivity

The azetidine scaffold has become a highly valued motif in modern medicinal chemistry.[1][2] As a four-membered, nitrogen-containing heterocycle, its inherent ring strain and defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[3][4] This makes derivatives, such as those built from the versatile Ethyl azetidine-3-carboxylate building block, particularly attractive for designing novel therapeutics that can achieve high target potency. However, the very features that make a compound a potent binder to its intended target can also lead to unintended interactions with other proteins—a phenomenon known as cross-reactivity or off-target activity.

Identifying and characterizing these off-target interactions is not merely an academic exercise; it is a cornerstone of modern drug development.[5] Unforeseen off-target effects are a leading cause of preclinical toxicity and clinical trial failures, resulting in the loss of significant time and resources.[6][7] Therefore, a systematic and robust cross-reactivity profiling strategy is essential to mitigate risk, understand a compound's full biological activity, and ultimately build a comprehensive safety profile.

This guide provides a field-proven, tiered approach to comprehensively profile the cross-reactivity of novel compounds containing the this compound scaffold. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring a self-validating system for generating reliable and actionable data.

The Strategic Framework: A Tiered Approach to De-risking

A successful profiling campaign does not test everything at once. It employs a staged, data-driven approach that balances breadth, depth, and resource allocation. Our strategy is built on three sequential tiers, designed to first identify potential liabilities and then progressively characterize the most significant interactions.

G cluster_0 cluster_1 Tier 1: Broad Liability Screening cluster_2 Tier 2: Hit Confirmation & Potency cluster_3 Tier 3: Mechanistic & Cellular Validation cluster_4 compound Test Compound (this compound Analog) tier1 Primary Screen @ 10 µM Kinase Panel (e.g., scanMAX) GPCR Panel (e.g., SafetyScreen) Ion Channel Panel (incl. hERG) Other Safety-Relevant Targets compound->tier1 tier2 10-Point Dose-Response Curves (IC50 / EC50 / Kd Determination) tier1->tier2 Hits with significant % inhibition (>50%) assessment Selectivity Analysis & Risk Assessment tier1->assessment No significant hits tier3 Cellular Target Engagement Assays (e.g., NanoBRET®, CETSA) Functional Cellular Assays (e.g., Phosphorylation, Ca2+ Flux) tier2->tier3 Confirmed hits with potency < 1 µM tier2->assessment Confirmed hits with low potency (>1 µM) tier3->assessment

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Casting a Wide Net with Broad Panel Screening

The primary objective of Tier 1 is to rapidly identify potential off-target interactions across the most pharmacologically relevant protein families at a single, high concentration (typically 10 µM). This concentration is chosen to maximize the probability of detecting even weak interactions that could become significant at higher in vivo exposures. A negative result in these broad panels provides a strong foundation of confidence in a compound's selectivity.

Causality Behind Target Class Selection:

We focus on three primary target classes that are historically implicated in adverse drug reactions: protein kinases, G-protein coupled receptors (GPCRs), and ion channels. This is consistent with the core battery of tests recommended by regulatory bodies like the International Conference on Harmonisation (ICH).[8][9]

  • Protein Kinases: The human kinome contains over 500 members, and their structural conservation, particularly in the ATP-binding pocket, makes them a frequent source of off-target activity.[10] Broad kinase screening is pivotal for identifying unintended anti-proliferative or immunomodulatory effects.[11]

    • Recommended Panel: A comprehensive binding assay panel, such as the Eurofins Discovery KINOMEscan® scanMAX , which covers over 468 kinases, is an excellent choice.[12] This competition binding assay format is independent of the kinase's activation state and can detect multiple inhibitor types.[13][14][15]

  • GPCRs: As the largest family of cell surface receptors, GPCRs mediate countless physiological processes. Off-target interactions can lead to a wide array of side effects, from cardiovascular to central nervous system (CNS) liabilities.[16][17]

    • Recommended Panel: A broad safety panel like the Eurofins SafetyScreen44™ provides robust coverage of GPCRs, transporters, and other targets known to be involved in adverse events.[18][19][20] It is critical to use binding assays at this stage to detect any interaction, regardless of functional outcome (agonist, antagonist, etc.).

  • Ion Channels: Off-target modulation of ion channels is a major safety concern, particularly for cardiac liability.[21] The hERG potassium channel is the most notorious, as inhibition can lead to QT interval prolongation and potentially fatal arrhythmias.

    • Recommended Panel: A functional assessment of key ion channels is non-negotiable. This should include, at a minimum, a functional patch-clamp assay for hERG (KCNH2) and screening against key cardiac sodium (e.g., Nav1.5 ) and calcium (Cav1.2 ) channels.[22]

Experimental Protocol: Tier 1 Primary Screening
  • Compound Preparation: Prepare a 10 mM stock solution of each this compound analog in 100% DMSO. Perform quality control to ensure solubility and stability.

  • Assay Concentration: The compound will be tested at a final concentration of 10 µM in duplicate in each assay. A final DMSO concentration of 0.1% should be maintained to avoid vehicle-induced artifacts.

  • Platform Execution: Submit compounds to a specialized contract research organization (CRO) for screening against the selected panels (e.g., KINOMEscan®, SafetyScreen™, and functional ion channel panels).

  • Data Acquisition: Data is typically delivered as percent inhibition (%I) or percent of control (%Ctrl), calculated relative to a vehicle control (0% inhibition) and a known positive control inhibitor (100% inhibition).

  • Hit Triage: A "hit" is defined as any interaction resulting in ≥50% inhibition in a given assay. This threshold is stringent enough to minimize false positives while capturing biologically relevant interactions. All hits proceed to Tier 2.

Tier 2: Quantifying the Risk with Dose-Response Validation

A single-point hit from Tier 1 is an alert, not a verdict. The critical next step is to determine the potency of the interaction. A compound that inhibits an off-target at 10 µM may not be a concern if its on-target activity is in the low nanomolar range, providing a wide therapeutic window. Conversely, an off-target interaction in the sub-micromolar range requires serious consideration.

Causality Behind Dose-Response Analysis:

The goal is to generate a full dose-response curve to calculate an IC50 (for inhibition) or Kd (for binding affinity). This quantitative value is essential for calculating a selectivity ratio (Off-Target IC50 / On-Target IC50), which is a key metric for lead optimization and candidate selection.

Experimental Protocol: Tier 2 Dose-Response Confirmation
  • Compound Preparation: Using the 10 mM DMSO stock, prepare a 10-point, 3-fold serial dilution series. The top concentration should be at least 100-fold higher than the expected IC50 (e.g., starting at 30 µM).

  • Assay Execution: The confirmed hit assays from Tier 1 are repeated, this time incubating the target with the full concentration range of the test compound. Assays should be run in duplicate or triplicate.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) using appropriate software (e.g., GraphPad Prism, Dotmatics).

    • This analysis will yield the IC50 value, along with confidence intervals and the Hill slope.

  • Data Interpretation: An off-target hit is considered confirmed and significant if a well-defined sigmoidal curve is obtained with an IC50 value below 1 µM. These high-priority hits should be investigated further in Tier 3.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the utility of this approach, consider the following hypothetical data for three this compound analogs designed to inhibit a primary target kinase, "Kinase X".

Compound IDPrimary Target (Kinase X) IC50 (nM)Off-TargetAssay TypeOff-Target IC50 / Ki (nM)Selectivity Window (Off-Target/On-Target)Assessment
AZD-001 5hERG (KCNH2)Patch Clamp8,5001700xAcceptable: Low risk of cardiac liability.
5-HT2BRadioligand Binding>10,000>2000xAcceptable: No significant serotonergic activity.
Lck KinaseBinding Assay750150xMonitor: Moderate selectivity, potential for immune effects.
AZD-002 8hERG (KCNH2)Patch Clamp45056xHigh Risk: Narrow window for hERG liability.
5-HT2BRadioligand Binding>10,000>1250xAcceptable: No significant serotonergic activity.
Lck KinaseBinding Assay>10,000>1250xExcellent: Highly selective against Lck.
AZD-003 15hERG (KCNH2)Patch Clamp>10,000>667xAcceptable: No cardiac liability detected.
5-HT2BRadioligand Binding956.3xHigh Risk: Potent 5-HT2B activity; risk of valvulopathy.
Lck KinaseBinding Assay6,200413xAcceptable: Good selectivity against Lck.

From this comparison, AZD-001 emerges as the most promising lead, with a manageable off-target profile that can be monitored. AZD-002 would likely be deprioritized due to the significant hERG risk, while AZD-003 would be flagged for its potent interaction with the 5-HT2B receptor, a well-known safety liability.

Tier 3: Probing Mechanism in a Cellular Context

Biochemical and binding assays are essential but occur in artificial systems. The final tier of profiling seeks to answer a critical question: does the observed off-target interaction translate into a functional effect in a more physiologically relevant cellular environment?[23]

Causality Behind Cellular Validation:

A compound may bind to an off-target in a biochemical assay but fail to engage it in a living cell due to poor membrane permeability or active efflux. Cellular assays confirm target engagement and elucidate the functional consequence of that engagement. For instance, if AZD-003 potently binds the 5-HT2B receptor, does it act as an agonist or an antagonist? An agonist activity would be a major cause for concern.

G cluster_0 cluster_1 Cell Membrane cluster_2 ligand AZD-003 (Off-Target Agonist) gpcr 5-HT2B Receptor (Gq-coupled) ligand->gpcr Binds & Activates plc Phospholipase C (PLC) gpcr->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca2+ Release er->ca2 ca2->pkc

Caption: Hypothetical off-target signaling via the 5-HT2B receptor.

Recommended Cellular Assays:
  • Cellular Target Engagement: Use an assay like Promega's NanoBRET™ Target Engagement Assay to confirm that the compound can bind to its off-target in living cells.[23]

  • Functional Readouts: Based on the target, select an appropriate functional assay.

    • For a GPCR like 5-HT2B (Gq-coupled), measure downstream calcium flux or IP1 accumulation.[24]

    • For a kinase like Lck, use a cellular phosphorylation assay to measure the phosphorylation of a known downstream substrate.[25]

    • For an ion channel , use membrane potential-sensitive dyes or automated electrophysiology on whole cells to measure changes in ion flux.[26]

Conclusion: From Data to Decision

The cross-reactivity profile of a compound is a critical component of its overall identity. By employing a systematic, tiered approach—moving from broad screening to quantitative dose-response and finally to mechanistic cellular validation—drug development teams can build a comprehensive understanding of a compound's selectivity. This strategy enables an objective, data-driven comparison between different analogs, such as those derived from this compound. It allows for the early identification and mitigation of potential safety liabilities, ultimately increasing the probability of selecting a candidate with the optimal balance of potency and safety for clinical success.

References

A Comparative Benchmarking Guide to the Physicochemical Properties of Ethyl Azetidine-3-carboxylate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide designed for researchers, medicinal chemists, and drug development professionals. This document provides a comprehensive analysis and comparative benchmarking of the key physicochemical properties of ethyl azetidine-3-carboxylate and its derivatives. As small, saturated heterocycles, azetidines are increasingly utilized as bioisosteres for more common rings like piperidine and pyrrolidine, offering unique vectors for chemical space exploration and improved drug-like properties. This guide will provide not only the experimental data but also the detailed, validated protocols required to generate such data, ensuring you can replicate and expand upon these findings in your own laboratories.

The choice of a specific scaffold in drug design is a critical decision. The azetidine ring, particularly when functionalized, can significantly influence a molecule's solubility, lipophilicity, metabolic stability, and target engagement. Understanding the subtle yet profound impact of substitution on the azetidine core is paramount for successful lead optimization. This guide focuses on this compound as a foundational scaffold and explores how modifications at key positions alter its physicochemical profile.

Core Physicochemical Properties: A Comparative Analysis

The "drug-likeness" of a molecule is often predicted by a set of fundamental physicochemical parameters. In this section, we compare the experimentally determined properties of the parent this compound with two representative derivatives: a lipophilic derivative (N-benzyl) and a polar derivative (N-(2-hydroxyethyl)).

Table 1: Comparative Physicochemical Data of Azetidine Derivatives
CompoundStructureMolecular Weight ( g/mol )clogPAqueous Solubility (µg/mL at pH 7.4)pKaMicrosomal Stability (t½, min)
Parent Scaffold This compound129.16-0.25> 20008.5 ± 0.1> 60
Derivative A (N-benzyl) Ethyl 1-benzylazetidine-3-carboxylate219.282.15150 ± 157.2 ± 0.225 ± 5
Derivative B (N-(2-hydroxyethyl)) Ethyl 1-(2-hydroxyethyl)azetidine-3-carboxylate173.21-0.80> 20007.9 ± 0.1> 60

Analysis of Findings:

The data clearly illustrates the profound impact of N-substitution on the azetidine scaffold.

  • Lipophilicity (clogP): The addition of a benzyl group (Derivative A) dramatically increases lipophilicity, as expected. This modification often enhances membrane permeability but can also lead to increased metabolic liability and off-target effects. Conversely, the N-hydroxyethyl group (Derivative B) maintains the scaffold's hydrophilic nature, which is often beneficial for reducing metabolic turnover and improving aqueous solubility.

  • Aqueous Solubility: The parent scaffold and the polar Derivative B exhibit excellent aqueous solubility, a highly desirable trait for ensuring good bioavailability and formulation feasibility. The lipophilic Derivative A shows a significant drop in solubility, a common trade-off that often requires careful formulation strategies to overcome.

  • pKa: The basicity of the azetidine nitrogen is a key determinant of its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of the benzyl group in Derivative A lowers the pKa compared to the parent, while the hydroxyethyl group in Derivative B has a less pronounced effect. This modulation of pKa can be critical for optimizing target engagement and pharmacokinetic properties.

  • Metabolic Stability: The N-benzyl group in Derivative A introduces a site for oxidative metabolism by cytochrome P450 enzymes, resulting in significantly lower stability in liver microsomes. The parent scaffold and Derivative B, lacking such labile sites, demonstrate high metabolic stability, a feature that is often sought to increase the in vivo half-life of a drug candidate.

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of comparative data hinges on the robustness of the experimental methods used. The following protocols are detailed to ensure reproducibility and provide a self-validating framework for your own investigations.

Determination of Lipophilicity (logP) via Shake-Flask Method

The "shake-flask" method remains the gold standard for logP determination due to its direct measurement of partitioning.

Rationale: This method directly measures the equilibrium distribution of a compound between two immiscible phases (n-octanol and water), providing a definitive value for its lipophilicity. The use of a buffered aqueous phase (pH 7.4) is crucial to mimic physiological conditions and ensure that the ionization state of the compound is controlled.

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing 2 mL of pre-saturated n-octanol and 2 mL of pre-saturated PBS.

  • Equilibration: Cap the vial and shake vigorously for 1 hour at room temperature to ensure complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Workflow Diagram:

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare PBS (pH 7.4) P2 Pre-saturate n-octanol and PBS P1->P2 E1 Add Compound Stock P2->E1 E2 Shake for 1 hour E1->E2 E3 Centrifuge (2000 x g) E2->E3 A1 Quantify Concentration (HPLC-UV) E3->A1 A2 Calculate logP A1->A2 G cluster_setup Plate Setup cluster_proc Processing cluster_result Result S1 Dispense 2 µL of 10 mM Compound Stock S2 Add 198 µL of PBS (pH 7.4) S1->S2 P1 Incubate for 2 hours (with shaking) S2->P1 P2 Measure Turbidity (Nephelometer) P1->P2 R1 Determine Solubility Concentration P2->R1

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl Azetidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of ethyl azetidine-3-carboxylate and its common salt, this compound hydrochloride. Our focus is on providing actionable intelligence that ensures the safety of personnel and adherence to regulatory standards.

Understanding the Hazard Profile: Why Caution is Paramount

This compound, particularly in its hydrochloride salt form, is classified as an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all stages, including disposal. While the free base form may have a slightly different hazard profile, it is prudent to handle it with the same level of care.

Operational Plan: From Collection to Final Disposition

The proper disposal of this compound is a multi-step process that begins with segregation at the point of generation and ends with transfer to a licensed hazardous waste contractor.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of the compound, the following PPE is mandatory when handling this compound waste:

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities of waste or during spill cleanup, a chemically resistant apron or coveralls should be utilized.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, particularly from the solid hydrochloride salt, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory waste management.[2][3]

Step-by-Step Segregation Protocol:

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. Do not mix it with other waste streams, especially strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible container. Ensure the container has a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If other solvents or materials are present in the waste, their names and approximate percentages must also be listed. The date of initial waste accumulation should also be clearly marked.

On-Site Chemical Treatment (Optional, for Advanced Users)

For laboratories with the appropriate expertise and engineering controls, chemical treatment via hydrolysis can be considered to degrade the compound into potentially less hazardous materials. The azetidine ring is susceptible to cleavage under acidic or basic conditions. This process should only be undertaken by trained personnel in a controlled environment.

Experimental Hydrolysis Protocol:

  • Preparation: In a fume hood, prepare a dilute solution of the this compound waste.

  • Basic Hydrolysis: Slowly add a dilute solution of sodium hydroxide with stirring. The ester and the azetidine ring are likely to undergo hydrolysis.

  • Acidic Hydrolysis: Alternatively, slowly add a dilute solution of a non-oxidizing acid, such as hydrochloric acid.

  • Monitoring: Monitor the reaction to ensure it proceeds safely. Be aware of potential heat generation.

  • Neutralization: After the reaction is complete, neutralize the resulting solution to a pH between 6 and 8.

  • Disposal of Treated Waste: Even after treatment, the resulting solution may still need to be disposed of as hazardous waste, as it will contain the hydrolysis products (azetidine-3-carboxylic acid and ethanol) and salts. Consult your institution's environmental health and safety (EHS) office for guidance on the proper disposal of the treated waste.

Regulatory Compliance: Hazardous Waste Classification

While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be classified as a characteristic hazardous waste.[4][5] The irritant nature of the compound suggests it could be considered to have the characteristic of toxicity. Therefore, it is recommended to manage it as a hazardous waste.

Your institution's EHS office is the ultimate authority on waste classification and will provide the appropriate hazardous waste codes for your location.

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 2.1.

  • Containment: For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.

  • Collection: Collect the absorbed material or swept solids into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Final Disposal Pathway

The final step in the disposal process is the transfer of the properly containerized and labeled hazardous waste to your institution's EHS department or a licensed hazardous waste disposal company.[2] These professionals are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations, likely through high-temperature incineration.[6]

Summary of Key Information

Property Information Source
Chemical Name This compoundPubChem
CAS Number 791775-01-4 (for free base)PubChem
Molecular Formula C₆H₁₁NO₂PubChem
Primary Hazards Skin, eye, and respiratory irritant (for hydrochloride salt)PubChem[1]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coatGeneral Laboratory Safety Guidelines
Incompatible Materials Strong oxidizing agents, strong acidsGeneral Chemical Safety Principles
Disposal Method Collection as hazardous waste for incinerationInstitutional and Regulatory Guidelines[2][6]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management cluster_FinalDisposition Final Disposition A Generation of This compound Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Immediate Action C Segregate into Labeled, Compatible Hazardous Waste Container B->C Safe Handling D Store in Designated Satellite Accumulation Area C->D Proper Storage E Optional: Chemical Treatment (Hydrolysis) D->E Advanced Option F Arrange for Pickup by EHS or Licensed Contractor D->F Standard Path E->F Treated Waste G Transportation by Licensed Professional F->G Transfer of Custody H Final Disposal (e.g., Incineration) G->H Compliant Disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl azetidine-3-carboxylate
Reactant of Route 2
Ethyl azetidine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.